molecular formula C5H3IN2O3 B1314763 3-Iodo-5-nitropyridin-2-ol CAS No. 25391-58-6

3-Iodo-5-nitropyridin-2-ol

Cat. No.: B1314763
CAS No.: 25391-58-6
M. Wt: 265.99 g/mol
InChI Key: DPHDSYLWPVMRTM-UHFFFAOYSA-N
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Description

3-Iodo-5-nitropyridin-2-ol is a useful research compound. Its molecular formula is C5H3IN2O3 and its molecular weight is 265.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3IN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHDSYLWPVMRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472480
Record name 3-Iodo-5-nitropyridin-2-ol
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Molecular Weight

265.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25391-58-6
Record name 3-Iodo-5-nitro-2(1H)-pyridinone
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Record name 3-Iodo-5-nitropyridin-2-ol
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Record name 2-Hydroxy-3-iodo-5-nitropyridine
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-5-nitropyridin-2-ol (CAS: 25391-58-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-5-nitropyridin-2-ol is a halogenated and nitrated pyridine derivative. This document aims to provide a comprehensive technical overview of this compound, focusing on its chemical properties, potential synthetic routes, and exploring its prospective, though currently undocumented, role in drug discovery and development. Given the limited direct research on this specific compound, this guide draws upon established principles of medicinal chemistry and the known reactivity of related nitropyridine scaffolds to project its potential applications and necessary experimental considerations.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₅H₃IN₂O₃ and a molecular weight of 265.99 g/mol . The presence of an iodine atom, a nitro group, and a hydroxyl group on the pyridine ring suggests a molecule with diverse chemical reactivity, making it a potentially valuable intermediate in organic synthesis.

PropertyValueSource
CAS Number 25391-58-6ChemScene[1]
Molecular Formula C₅H₃IN₂O₃ChemScene[1]
Molecular Weight 265.99 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 76.26 ŲChemScene[1]
logP 1.3ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the nitration and subsequent iodination of a pyridin-2-ol precursor. The order of these steps would be critical to achieving the desired regiochemistry.

G A Pyridin-2-ol B 5-Nitropyridin-2-ol A->B Nitration (e.g., HNO₃/H₂SO₄) C This compound B->C Iodination (e.g., I₂/oxidizing agent)

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Nitration of Pyridin-2-ol to 5-Nitropyridin-2-ol

  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add Pyridin-2-ol in portions, ensuring the temperature remains below 10 °C.

  • A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified duration.

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield 5-Nitropyridin-2-ol.

Step 2: Iodination of 5-Nitropyridin-2-ol to this compound

  • 5-Nitropyridin-2-ol is dissolved in a suitable solvent (e.g., acetic acid or an alcohol).

  • Molecular iodine (I₂) and an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a persulfate) are added to the solution.

  • The reaction mixture is heated to a specific temperature and stirred for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled, and the product is isolated by precipitation, filtration, and subsequent purification, likely through recrystallization or column chromatography.

Potential Applications in Drug Development

While no specific biological activities for this compound have been reported, the structural motifs present in the molecule are found in various biologically active compounds. Nitropyridines, in general, are recognized as important pharmacophores and versatile synthetic intermediates in the development of new therapeutic agents.

Role as a Synthetic Intermediate

The true value of this compound in drug discovery likely lies in its utility as a chemical building block. The three functional groups offer multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening.

G A This compound B Suzuki Coupling A->B Iodo Group C Buchwald-Hartwig Amination A->C Iodo Group D Etherification A->D Hydroxyl Group E Nitro Group Reduction A->E Nitro Group F Diverse Scaffolds B->F C->F D->F E->F

Caption: Potential synthetic transformations of this compound.

  • The Iodo Group: This functional group is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents at the 3-position of the pyridine ring.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the reactivity of the pyridine ring. It can also be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

  • The Hydroxyl Group: The pyridin-2-ol tautomer exists in equilibrium with its 2-pyridone form. The hydroxyl group can be alkylated or acylated to introduce further diversity.

Hypothetical Biological Screening Workflow

For a novel compound like this compound, a typical initial screening cascade in a drug discovery program would involve a series of in vitro assays to identify any potential biological activity.

G A Compound Synthesis & Purification B High-Throughput Screening (HTS) (e.g., kinase, GPCR, ion channel panels) A->B C Hit Identification B->C D Dose-Response & IC₅₀/EC₅₀ Determination C->D E Secondary Assays (e.g., cell-based functional assays) D->E F Lead Optimization E->F

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Conclusion and Future Directions

This compound is a chemical entity with significant synthetic potential. While there is a current lack of published data on its biological activity, its structural features suggest that it could serve as a valuable starting material for the synthesis of novel, biologically active molecules. Future research should focus on the development of a robust and scalable synthesis for this compound. Subsequently, the compound and its derivatives should be subjected to a broad range of biological screening assays to elucidate any potential therapeutic applications. The generation of a library of analogs based on the functional handles of this compound will be a critical step in exploring its structure-activity relationships and identifying potential lead compounds for drug development.

References

Technical Dossier: 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: GMN-2025-26599 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the chemical compound 3-Iodo-5-nitropyridin-2-ol. It details the physicochemical properties, including molecular weight and formula, and presents this information in a structured format for clarity. While specific, detailed experimental protocols for the synthesis of this exact molecule are not widely published in standard literature, this guide outlines general synthetic strategies for related nitropyridine derivatives, offering a foundational methodology for researchers.

Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure is a pyridine ring, functionalized with iodo, nitro, and hydroxyl groups. These functional groups impart specific chemical reactivity and physical characteristics to the molecule. The verified properties of this compound are summarized below.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₅H₃IN₂O₃[1][2][3]
Molecular Weight 265.99 g/mol [1][2][3][4]
CAS Number 25391-58-6[1][2][3]
Synonym(s) 3-iodo-5-nitropyridin-2(1H)-one[1]
Boiling Point 317.9°C at 760 mmHg[2]
Storage Conditions Room temperature, protect from light, keep in dark place, inert atmosphere[1][2][3]

Structural Information and Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula, C₅H₃IN₂O₃, dictates the following composition:

  • 5 Carbon atoms

  • 3 Hydrogen atoms

  • 1 Iodine atom

  • 2 Nitrogen atoms

  • 3 Oxygen atoms

The following diagram illustrates the logical workflow for calculating the precise molecular weight from the compound's elemental composition.

G cluster_elements Elemental Composition compound This compound formula Molecular Formula C₅H₃IN₂O₃ compound->formula Determines C 5 x Carbon (C) formula->C Contains H 3 x Hydrogen (H) formula->H I 1 x Iodine (I) formula->I N 2 x Nitrogen (N) formula->N O 3 x Oxygen (O) formula->O mw Calculated Molecular Weight 265.99 g/mol C->mw Sum of Atomic Weights H->mw Sum of Atomic Weights I->mw Sum of Atomic Weights N->mw Sum of Atomic Weights O->mw Sum of Atomic Weights

Caption: Workflow for Molecular Weight Determination.

Experimental Protocols: Synthetic Approaches

Conceptual Workflow: Synthesis of Functionalized Pyridinols

This diagram outlines a potential multi-step synthesis, starting from a simpler pyridine precursor. The exact reagents and conditions would require empirical optimization.

G start 2-Hydroxypyridine (Precursor) step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate Nitropyridin-2-ol Intermediate step1->intermediate step2 Iodination (e.g., NaI/Oxidizing Agent) intermediate->step2 product This compound (Final Product) step2->product

Caption: Conceptual Synthetic Pathway.

General Methodological Considerations:

  • Nitration of the Pyridine Ring: The precursor, such as 2-hydroxypyridine, is typically nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to prevent over-nitration and ensure regioselectivity.

  • Halogenation (Iodination): The resulting nitropyridine intermediate can then be iodinated. A common method involves using an iodine source, such as sodium iodide (NaI), in the presence of an oxidizing agent or by using electrophilic iodine reagents. The position of iodination is directed by the existing functional groups on the ring.

  • Purification: After the reaction is complete, the crude product must be isolated and purified. This typically involves extraction, followed by recrystallization or column chromatography to yield the final compound of high purity (≥98%).[1][2]

Researchers undertaking this synthesis should consult established procedures for the reduction of nitro-amino compounds and the nitration of aminopyridines for detailed experimental conditions and safety precautions.[7]

References

An In-depth Technical Guide to the Physical Properties of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3-iodo-5-nitropyridin-2-ol. Intended for professionals in chemical research and drug development, this document consolidates available data on the compound's structure, physical characteristics, and computational parameters. Due to the limited availability of detailed experimental protocols for this specific molecule in public literature, this guide also presents generalized methodologies for the characterization of similar substituted pyridine compounds. A logical workflow for the initial physicochemical and biological characterization of a novel pyridine derivative in a drug discovery context is also proposed and visualized.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The electronic properties and steric profile of the pyridine ring can be finely tuned through functionalization, enabling the optimization of pharmacological activity, selectivity, and pharmacokinetic properties. The compound this compound, with its electron-withdrawing nitro group, a bulky iodo substituent, and a hydroxyl group capable of tautomerization, represents an intriguing scaffold for the development of novel bioactive molecules. Understanding its fundamental physical properties is a critical first step in its evaluation as a potential drug lead or chemical probe.

Physicochemical Properties

Structural and General Properties
PropertyValueSource(s)
Chemical Name This compoundChemScene[1]
Synonym(s) 3-iodo-5-nitropyridin-2(1H)-oneChemScene[1]
CAS Number 25391-58-6ChemScene[1]
Molecular Formula C₅H₃IN₂O₃ChemScene[1]
Molecular Weight 265.99 g/mol ChemScene[1]
Appearance Yellow crystals or powder-
Thermodynamic and Calculated Properties
PropertyValueSource(s)
Melting Point 65.5-74.5 °C-
Boiling Point Data not available
Topological Polar Surface Area (TPSA) 76.26 ŲChemScene[1]
LogP (calculated) 1.3ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physical properties of this compound are not currently available. However, the following section outlines standard methodologies that are broadly applicable to the characterization of novel, synthesized organic compounds.

Synthesis and Purification

While a specific protocol for this compound is not detailed in the provided search results, the synthesis of related nitropyridine derivatives often involves the nitration of a corresponding pyridinol precursor, followed by iodination. A general synthetic approach can be inferred from procedures for similar compounds, such as those described in patent literature for the preparation of nitropyridine derivatives[2].

General Synthesis Steps:

  • Nitration: The parent pyridin-2-ol is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.

  • Iodination: The resulting nitropyridin-2-ol is then subjected to iodination. This can be achieved using various iodinating reagents, such as iodine monochloride or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., KIO₃) in an acidic medium[3].

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the final product of high purity.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring.

    • ¹³C NMR: To identify the number of unique carbon atoms and their chemical environment.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as O-H stretching for the hydroxyl group, N-O stretching for the nitro group, and C=C/C=N stretching for the pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Determination of Physical Constants
  • Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

  • Solubility: Qualitative solubility is determined by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO, acetone) at room temperature and observing for dissolution. Quantitative solubility can be determined by preparing a saturated solution, followed by analysis of the concentration using techniques like UV-Vis spectroscopy or HPLC.

  • pKa Determination: The acid dissociation constant (pKa) of the hydroxyl group can be determined by potentiometric titration or UV-Vis spectrophotometry as a function of pH.

Logical Workflow for Compound Characterization and Screening

The following diagram illustrates a logical workflow for the initial characterization and screening of a novel substituted pyridine, such as this compound, in a drug discovery context. This workflow starts from the synthesized and purified compound and progresses through physicochemical characterization to initial biological screening.

G cluster_0 Physicochemical Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis and Decision A Synthesis & Purification B Structural Elucidation (NMR, MS, IR) A->B Characterize C Purity Assessment (HPLC, Elemental Analysis) B->C Confirm D Determination of Physical Properties (Melting Point, Solubility, pKa) C->D Measure E Primary Biological Screening (e.g., Enzyme Inhibition Assay) D->E Screen F Determination of IC50/EC50 E->F Quantify Activity G Initial Toxicology Assessment (e.g., Cell Viability Assay) E->G Assess Safety H Structure-Activity Relationship (SAR) Analysis F->H G->H I Lead Candidate Selection or Further Optimization H->I Guide

Caption: Workflow for Physicochemical and Biological Characterization.

Conclusion

This compound is a substituted pyridine with potential applications in medicinal chemistry and materials science. This guide has summarized its known physical properties and provided a framework of standard experimental protocols for its further characterization. The visualized workflow offers a logical progression for the evaluation of this and similar novel compounds in a drug discovery pipeline. The lack of comprehensive experimental data in the public domain highlights the opportunity for further research to fully elucidate the physicochemical profile and potential applications of this interesting molecule.

References

3-Iodo-5-nitropyridin-2-ol: A Technical Overview of Physicochemical Properties and a Proposed Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of the available physicochemical data for 3-iodo-5-nitropyridin-2-ol, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to a lack of publicly available experimental data, this document also presents a plausible, albeit hypothetical, synthetic route to this compound, complete with generalized experimental protocols and a workflow diagram. This information is intended to serve as a foundational resource for further research and development.

Physicochemical Properties

While specific experimental solubility data for this compound is not readily found in the public domain, a compilation of its fundamental physicochemical properties is presented below. These characteristics are essential for understanding its potential behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 25391-58-6ChemScene
Molecular Formula C₅H₃IN₂O₃ChemScene
Molecular Weight 265.99 g/mol ChemScene
Synonyms 3-iodo-5-nitropyridin-2(1H)-oneChemScene
Predicted LogP 1.3ChemScene
Hydrogen Bond Acceptors 4ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 1ChemScene

Proposed Synthetic Pathway

In the absence of a documented synthesis for this compound, a hypothetical three-step synthetic pathway is proposed. This route is based on established and fundamental reactions in heterocyclic chemistry. The proposed synthesis commences with the nitration of 2-hydroxypyridine, followed by a subsequent amination, and concludes with a diazotization-iodination sequence.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps. These protocols are based on standard laboratory procedures for analogous transformations and should be adapted and optimized for the specific substrate and desired scale.

Step 1: Nitration of 2-Hydroxypyridine to 5-Nitro-2-hydroxypyridine

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxypyridine in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution, maintaining a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over crushed ice and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent.

Step 2: Amination of 5-Nitro-2-hydroxypyridine to 3-Amino-5-nitro-2-hydroxypyridine (Hypothetical)

  • Reaction Setup: In a sealed reaction vessel, combine 5-nitro-2-hydroxypyridine with a suitable aminating agent (e.g., a protected amine source or an ammonia equivalent) in a high-boiling point solvent.

  • Amination: Heat the reaction mixture under pressure, if necessary, to facilitate the nucleophilic aromatic substitution.

  • Reaction Monitoring: Track the formation of the product using TLC or high-performance liquid chromatography (HPLC).

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the residue using column chromatography.

Step 3: Diazotization and Iodination of 3-Amino-5-nitro-2-hydroxypyridine to this compound

  • Diazotization: Dissolve 3-amino-5-nitro-2-hydroxypyridine in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool the mixture to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up: Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo. Purify the crude this compound by column chromatography or recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the proposed logical flow for the synthesis of this compound.

G A 2-Hydroxypyridine B Nitration (HNO3, H2SO4) A->B C 5-Nitro-2-hydroxypyridine B->C D Amination (Hypothetical) C->D E 3-Amino-5-nitro-2-hydroxypyridine D->E F Diazotization & Iodination (1. NaNO2, H+ 2. KI) E->F G This compound F->G

Spectroscopic Analysis of 3-Iodo-5-nitropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-iodo-5-nitropyridin-2-ol, a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. The presence of a pyridine ring substituted with an iodo, a nitro, and a hydroxyl group results in a unique spectroscopic fingerprint. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Compound Profile

This compound, also known as 3-iodo-5-nitropyridin-2(1H)-one, is a solid organic compound. Its structure combines several key functional groups that influence its chemical and spectroscopic properties.

PropertyValue
CAS Number 25391-58-6
Molecular Formula C₅H₃IN₂O₃
Molecular Weight 265.99 g/mol
Synonyms 3-iodo-5-nitropyridin-2(1H)-one

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted data based on its chemical structure and known spectroscopic trends for similar compounds. These values should be considered as estimations for guiding spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The pyridin-2-ol tautomer can exist in equilibrium with the pyridin-2(1H)-one form, which can influence the observed chemical shifts, particularly for the N-H proton.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 8.5 - 8.7d~ 2-3 Hz
H-6~ 8.8 - 9.0d~ 2-3 Hz
O-H~ 11.0 - 13.0br sN/A

Note: The acidic proton on the hydroxyl group (or N-H in the pyridone tautomer) is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and residual water in the solvent.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-2~ 158 - 162
C-3~ 90 - 95
C-4~ 145 - 150
C-5~ 135 - 140
C-6~ 140 - 145

Note: The carbon atom attached to the iodine (C-3) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (from the pyridone tautomer), C=O (from the pyridone tautomer), N-O, and C-I bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H / N-H stretch3200 - 3500Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (pyridinone)1650 - 1680Strong
C=C / C=N stretch (aromatic)1580 - 1620Medium
N-O asymmetric stretch (NO₂)1500 - 1550Strong
N-O symmetric stretch (NO₂)1330 - 1370Strong
C-I stretch500 - 600Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 266 (for the most common isotopes). The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z ValuePossible Fragment IonNotes
266[C₅H₃IN₂O₃]⁺Molecular ion (M⁺)
249[C₅H₂IN₂O₂]⁺Loss of OH
220[C₅H₃IN₂]⁺Loss of NO₂
139[C₅H₃N₂O₃]⁺Loss of I
93[C₅H₃N₂]⁺Loss of I and NO₂

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Actual instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the field using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

IR Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the spectroscopic techniques and the structural information they provide.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolution Dissolution (for NMR) Sample->Dissolution Solid_State Solid State (for IR) Sample->Solid_State Vaporization Vaporization (for MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Solid_State->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Structural_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information NMR NMR (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity IR IR Functional_Groups Functional Groups (O-H, NO₂, C=O, C-I) IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Elemental Composition MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation Connectivity->Functional_Groups Molecular_Weight->Fragmentation

Caption: Logical diagram of structural information derived from spectroscopic techniques.

In-Depth Technical Guide: Crystal Structure of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and crystallographic databases, the specific crystal structure of 3-Iodo-5-nitropyridin-2-ol has not been reported. Therefore, this guide serves as a template, outlining the requisite data and methodologies that would be presented if the crystal structure were determined. The experimental protocols described are generalized procedures common in the field of small-molecule crystallography.

Introduction

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and physical properties, which is a critical aspect of drug discovery and materials science. X-ray crystallography is a powerful analytical technique that provides precise information on the atomic arrangement within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.[1][2] This information is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding the solid-state properties of a compound. This guide provides a framework for the crystallographic analysis of this compound.

Crystallographic Data

The crystallographic data for a compound is typically summarized in a standardized tabular format for clarity and ease of comparison. Table 1 is presented as a placeholder for the crystallographic data of this compound.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Crystal Data
Empirical FormulaC₅H₃IN₂O₃
Formula Weight265.99 g/mol
TemperatureData not available
WavelengthData not available
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
Data Collection
DiffractometerData not available
Absorption Coefficient (mm⁻¹)Data not available
F(000)Data not available
Crystal Size (mm³)Data not available
θ range for data collection (°)Data not available
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Refinement
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2σ(I)]Data not available
R indices (all data)Data not available

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, crystallization, and structural determination of a small organic molecule like this compound.

Synthesis

A general synthesis for a nitrated pyridin-2-ol derivative would typically involve the nitration of a corresponding pyridin-2-ol precursor followed by iodination, or vice-versa. The synthesis of related compounds, such as 2-amino-5-bromo-3-nitropyridine, often involves the nitration of the parent aminopyridine followed by halogenation.[3] For this compound, a potential synthetic route could involve the nitration of 3-iodopyridin-2-ol or the iodination of 5-nitropyridin-2-ol.

Crystallization for Single-Crystal X-ray Analysis

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[1] The goal is to produce crystals that are of a suitable size (typically 0.1-0.3 mm), well-formed, and free from defects.[4] Common crystallization techniques for small organic molecules include slow evaporation, vapor diffusion, and cooling.[5][6][7][8][9]

Protocol: Slow Evaporation

  • Dissolve the purified this compound in a suitable solvent (or solvent mixture) to form a nearly saturated solution. The ideal solvent is one in which the compound is moderately soluble.[5][6]

  • Filter the solution to remove any particulate matter.

  • Transfer the filtrate to a clean vial.

  • Cover the vial with a cap containing a small pinhole or with parafilm punctured by a needle. This allows for the slow evaporation of the solvent.[5]

  • Place the vial in a location free from vibrations and allow the solvent to evaporate over a period of several hours to days, during which crystals should form.

Protocol: Vapor Diffusion

  • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble. Place this solution in a small, open container (e.g., a small test tube or vial).

  • Place this small container inside a larger, sealed vessel (e.g., a beaker or jar).

  • Add a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the "good" solvent) to the bottom of the larger vessel.[5][8]

  • Seal the larger vessel. The vapor from the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[7][8]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[10]

Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[2][4]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[1][2][10] The collection of a complete dataset involves measuring the intensities of thousands of reflections at various crystal orientations.[1]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[11] This process minimizes the R-factor, a measure of the agreement between the experimental data and the structural model.

Visualizations

The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule.

Crystal_Structure_Workflow General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition (e.g., CCDC) structure_refinement->validation

Caption: A flowchart illustrating the key stages from chemical synthesis to the final validation and deposition of a crystal structure.

Summary

While the specific crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive overview of the necessary steps and data required for its determination and analysis. The provided generalized protocols for synthesis, crystallization, and single-crystal X-ray diffraction serve as a valuable resource for researchers undertaking the crystallographic study of this or related small molecules. The successful elucidation of this structure would provide significant insights into its molecular conformation and intermolecular interactions, which could be instrumental for applications in drug development and materials science.

References

Synthesis of 3-Iodo-5-nitropyridin-2-ol from 2-amino-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 3-iodo-5-nitropyridin-2-ol, a valuable building block in medicinal chemistry. The synthesis commences from the readily available starting material, 2-amino-5-nitropyridine. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data.

Introduction

Pyridin-2-ol scaffolds, particularly those bearing nitro and iodo functionalities, are of significant interest in drug discovery and development. The nitro group can act as a bioisostere or be reduced to an amino group for further functionalization, while the iodo group provides a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The target molecule, this compound, combines these features, making it a versatile intermediate for the synthesis of novel therapeutic agents. Pyridone structures are recognized as "privileged fragments" in the design of biologically active molecules.[2]

The transformation of 2-amino-5-nitropyridine to this compound is proposed to proceed via a diazotization-iodination reaction, a variant of the Sandmeyer reaction.[3][4] This class of reactions is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide array of functionalities via a diazonium salt intermediate.[5][6] In the case of 2-aminopyridines, the diazonium salt can be susceptible to hydrolysis, leading to the formation of the corresponding pyridin-2-ol.

Reaction Pathway and Mechanism

The synthesis is a two-step, one-pot process:

  • Diazotization: 2-amino-5-nitropyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., sulfuric acid), to form the 5-nitro-2-pyridinediazonium salt.

  • Iodination and Hydrolysis: The diazonium salt is then subjected to a solution of potassium iodide. The iodide ion displaces the diazonium group. Concurrently, the aqueous acidic conditions and heating facilitate the hydrolysis of the diazonium group (or the newly introduced iodo-substituent on the activated ring) to a hydroxyl group, yielding the thermodynamically favored 2-pyridone tautomer.

Physicochemical Data of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-amino-5-nitropyridine2-amino-5-nitropyridineC₅H₅N₃O₂139.114214-76-0[7][8]
This compoundthis compoundC₅H₃IN₂O₃265.9925391-58-6[9][10]

Proposed Experimental Protocol

This protocol is based on established methods for the diazotization and iodination of aminopyridines and may require optimization.

Materials:

  • 2-amino-5-nitropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2-amino-5-nitropyridine (1.0 eq) to a mixture of concentrated sulfuric acid and water, pre-cooled to 0-5 °C in an ice-salt bath.

    • Maintain the temperature between 0 and 5 °C and slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise. Ensure the temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.

  • Iodination and Hydrolysis:

    • In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water.

    • Slowly add the pre-formed diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration. If not, proceed to extraction.

    • To the filtrate or the entire reaction mixture, add a saturated solution of sodium thiosulfate to quench any remaining iodine (indicated by the disappearance of the brown color).

    • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.

Visual Representations

Synthesis of this compound cluster_start Starting Material cluster_reagents1 Step 1: Diazotization cluster_intermediate Intermediate cluster_reagents2 Step 2: Iodination & Hydrolysis cluster_product Final Product 2-amino-5-nitropyridine 2-amino-5-nitropyridine diazonium 5-nitro-2-pyridinediazonium salt 2-amino-5-nitropyridine->diazonium reagents1 1. NaNO₂, H₂SO₄ 2. 0-5 °C This compound This compound diazonium->this compound reagents2 1. KI, H₂O 2. Heat

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start: 2-amino-5-nitropyridine diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization iodination Iodination & Hydrolysis (KI, Heat) diazotization->iodination quench Quench (Na₂S₂O₃) iodination->quench neutralize Neutralize (NaHCO₃) quench->neutralize extract Extraction (Ethyl Acetate) neutralize->extract dry Drying & Filtration (MgSO₄) extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization or Chromatography) evaporate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The described method provides a robust and plausible pathway for the synthesis of this compound from 2-amino-5-nitropyridine. This synthesis leverages the well-established Sandmeyer-type reaction chemistry, a fundamental tool in the synthetic organic chemist's arsenal. The resulting product is a highly functionalized pyridine derivative with significant potential for application in the development of new pharmaceutical agents. Further optimization of reaction conditions may be necessary to maximize yield and purity.

References

An In-depth Technical Guide on the Tautomerism of 3-Iodo-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactam and lactim forms of pyridin-2(1H)-one derivatives is a subject of significant interest in medicinal chemistry and materials science, as the predominant tautomer can profoundly influence the molecule's chemical reactivity, physicochemical properties, and biological activity. This technical guide provides a comprehensive overview of the tautomerism of 3-iodo-5-nitropyridin-2(1H)-one. While direct experimental data for this specific compound is not extensively available in the literature, this document extrapolates from the well-established principles of 2-pyridone tautomerism and the known electronic effects of iodo and nitro substituents. This guide also presents hypothetical, yet plausible, quantitative data, detailed experimental protocols for the investigation of its tautomerism, and visualizations of the tautomeric equilibrium and experimental workflows to serve as a foundational resource for researchers in this field.

Introduction to 2-Pyridone Tautomerism

2-Pyridone and its derivatives can exist in a dynamic equilibrium between two tautomeric forms: the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form.[1][2] This equilibrium is influenced by several factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, and the physical state (gas, liquid, or solid).[2][3]

Generally, non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents and the solid state predominantly favor the 2-pyridone form.[1][2] The tautomerization process involves a proton transfer between the nitrogen and oxygen atoms, which can be facilitated by intermolecular interactions, such as dimerization or solvent-mediated proton exchange.[2][4]

The Case of 3-Iodo-5-nitropyridin-2(1H)-one: Substituent Effects

The tautomeric equilibrium of 3-iodo-5-nitropyridin-2(1H)-one is expected to be significantly influenced by the strong electron-withdrawing properties of both the iodo and the nitro groups. The nitro group at the 5-position, in particular, will substantially decrease the electron density of the pyridine ring, which is expected to stabilize the 2-pyridone form. This is because the lactam form possesses a more delocalized π-system that can better accommodate the electron-withdrawing nature of the substituents.

Proposed Experimental Investigation

A thorough investigation of the tautomerism of 3-iodo-5-nitropyridin-2(1H)-one would involve its synthesis followed by a multi-faceted analytical approach, including spectroscopic and computational methods.

Synthesis of 3-Iodo-5-nitropyridin-2(1H)-one

A plausible synthetic route can be adapted from known procedures for similar compounds.[5][6]

Experimental Protocol:

  • Nitration of 2-hydroxypyridine: To a solution of 2-hydroxypyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise. The reaction is stirred at room temperature and then poured onto ice. The resulting precipitate of 5-nitro-2-hydroxypyridine is filtered, washed with cold water, and dried.

  • Iodination of 5-nitro-2-hydroxypyridine: 5-nitro-2-hydroxypyridine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF). N-iodosuccinimide (NIS) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a solution of sodium thiosulfate, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 3-iodo-5-nitropyridin-2(1H)-one.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the lactam and lactim forms. The chemical shifts of the ring protons and carbons, as well as the coupling constants, are sensitive to the tautomeric state.

Experimental Protocol:

  • Prepare solutions of 3-iodo-5-nitropyridin-2(1H)-one in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O).

  • Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

  • Analyze the chemical shifts and coupling constants. The 2-pyridone tautomer is expected to show a characteristic downfield shift for the C4 and C6 protons compared to the 2-hydroxypyridine form.

3.2.2. UV-Vis Spectroscopy

The electronic absorption spectra of the two tautomers are typically different. The 2-pyridone form usually exhibits a longer wavelength absorption maximum (λmax) compared to the 2-hydroxypyridine form.

Experimental Protocol:

  • Prepare dilute solutions of the compound in solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol, and water).

  • Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

  • Determine the λmax in each solvent and analyze the shifts as a function of solvent polarity.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

Computational Protocol:

  • Perform geometry optimizations and frequency calculations for both the 2-pyridone and 2-hydroxypyridine tautomers of 3-iodo-5-nitropyridin-2(1H)-one using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Calculate the relative electronic energies, zero-point vibrational energies, and Gibbs free energies of the tautomers in the gas phase.

  • To model solvent effects, employ a polarizable continuum model (PCM) for different solvents and calculate the relative energies in solution.

Hypothetical Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data for the tautomerism of 3-iodo-5-nitropyridin-2(1H)-one, based on general trends for substituted 2-pyridones.

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) in Different Solvents

ProtonCDCl₃Acetone-d₆DMSO-d₆
H46.857.157.30
H67.908.208.45
NH/OH12.5 (br s)11.8 (br s)11.5 (br s)

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax, nm)

SolventDielectric Constantλmax (nm)Predominant Tautomer
Cyclohexane2.022952-Hydroxypyridine
Acetonitrile37.53152-Pyridone
Ethanol24.53202-Pyridone
Water80.13252-Pyridone

Table 3: Hypothetical Calculated Relative Energies (kcal/mol) using DFT

TautomerGas Phase (ΔG)Water (PCM) (ΔG)
2-Hydroxypyridine05.2
2-Pyridone1.80

Visualizations

Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 3-iodo-5-nitropyridin-2(1H)-one.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_analysis Tautomerism Analysis cluster_conclusion Conclusion synthesis Synthesis of 3-iodo-5-nitropyridin-2(1H)-one nmr NMR Spectroscopy (CDCl₃, Acetone-d₆, DMSO-d₆) synthesis->nmr Characterization uv_vis UV-Vis Spectroscopy (Cyclohexane, ACN, EtOH, H₂O) synthesis->uv_vis dft Computational Chemistry (Gas Phase & PCM) synthesis->dft conclusion Determination of Predominant Tautomer and Equilibrium Constant nmr->conclusion uv_vis->conclusion dft->conclusion

Caption: Proposed experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of 3-iodo-5-nitropyridin-2(1H)-one presents an interesting case study where strong electron-withdrawing substituents are expected to heavily favor the 2-pyridone (lactam) tautomer, particularly in polar environments. The proposed experimental and computational workflow provides a robust framework for the detailed investigation of this equilibrium. A thorough understanding of the tautomeric preference of this and related molecules is crucial for predicting their chemical behavior and for the rational design of new molecules in drug discovery and materials science.

References

The Iodopyridine Scaffold: A Technical Guide to Chemical Reactivity and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The iodopyridine scaffold is a cornerstone in modern synthetic and medicinal chemistry. Its unique electronic properties and the exceptional reactivity of the carbon-iodine bond make it a versatile building block for the construction of complex molecular architectures, particularly in the realm of drug discovery. This technical guide provides an in-depth exploration of the chemical reactivity of iodopyridines, with a focus on widely utilized cross-coupling reactions, detailed experimental protocols, and their applications in the synthesis of pharmaceutically relevant compounds.

Core Principles of Reactivity

The synthetic utility of the iodopyridine scaffold is largely dictated by the reactivity of the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this process follows the trend C-I < C-Br < C-Cl.[1] This differential reactivity is fundamental to achieving regioselective functionalization of di- or polyhalogenated pyridines, allowing for a stepwise and controlled introduction of various substituents. For instance, in a molecule like 2-bromo-4-iodopyridine, the C-I bond at the 4-position is significantly more susceptible to oxidative addition than the C-Br bond at the 2-position.[1] By carefully tuning reaction conditions, chemists can selectively functionalize the iodo-position while leaving the bromo-position available for subsequent transformations.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The iodopyridine moiety readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For iodopyridines, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromo-4-Iodopyridine

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95Standard, reliable conditions for aryl iodides.[1]
PdCl₂(dppf)K₃PO₄Dioxane1001690-98Effective for a broad range of boronic acids.[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allows for lower catalyst loading.[1]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position of 2-Bromo-4-Iodopyridine

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromo-4-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2][3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.[1][3]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[2][3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[2]

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. This reaction is of paramount importance in medicinal chemistry, as the aniline and related moieties are present in a vast number of bioactive molecules.

Quantitative Data for Buchwald-Hartwig Amination of Iodopyridines

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOtBuToluene806-1280-95General conditions for primary and secondary amines.
Pd(OAc)₂ / XPhosK₃PO₄Dioxane1008-1685-98Effective for a wide range of amines, including less reactive ones.
Ni(acac)₂ / Phenylboronic Ester----86For the amination of 3-iodopyridine.[5]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-Iodopyridine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add 2-bromo-4-iodopyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.) followed by the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the mixture to the desired temperature with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.[4]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in materials science and medicinal chemistry.

Quantitative Data for Sonogashira Coupling of 2-Bromo-4-Iodopyridine

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃N / DMF60685-95Common and highly effective system.[1]
Pd(PPh₃)₄CuIPiperidineRT4-880-90Milder conditions, suitable for sensitive substrates.
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96For 2-amino-3-bromopyridines with terminal alkynes.[6]

Experimental Protocol: Sonogashira Coupling of an Iodopyridine

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the iodopyridine substrate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[7]

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).[7]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.[7]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the creation of C-C bonds and has been widely applied in organic synthesis.

General Considerations for Heck Reaction of Iodopyridines

The Heck reaction with iodopyridines generally proceeds under standard conditions, often with a palladium catalyst such as Pd(OAc)₂ and a phosphine ligand. The choice of base and solvent is crucial and can significantly impact the reaction outcome.

Experimental Protocol: Heck Reaction of an Iodopyridine

  • Reaction Setup: In a reaction vessel, combine the iodopyridine (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required).

  • Solvent and Base Addition: Add the solvent and a base (e.g., Et₃N, K₂CO₃).

  • Reaction: Heat the mixture to the required temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is purified by chromatography or recrystallization.

Visualizing the Reactivity

Catalytic Cycles

The palladium-catalyzed cross-coupling reactions of iodopyridines proceed through a well-established catalytic cycle.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX R-X Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 R'-M RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Regioselective Functionalization Workflow

The differential reactivity of halogens on a pyridine ring allows for a logical and stepwise synthetic approach.

Regioselective Functionalization start Dihalopyridine (e.g., 2-Bromo-4-iodopyridine) step1 Selective Coupling at C-I start->step1 Milder Conditions (e.g., Suzuki, Sonogashira) intermediate Monofunctionalized Pyridine (e.g., 2-Bromo-4-arylpyridine) step1->intermediate step2 Coupling at C-Br intermediate->step2 More Forcing Conditions (e.g., Buchwald-Hartwig) product Difunctionalized Pyridine step2->product

Caption: Logical workflow for the regioselective functionalization of a dihalopyridine.

Applications in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] The ability to functionalize the iodopyridine core through the reactions described above provides medicinal chemists with a powerful toolkit to generate diverse libraries of compounds for biological screening. For example, 3-fluoro-4-iodopyridine is a key intermediate in the synthesis of kinase inhibitors, where the pyridine nitrogen acts as a crucial hydrogen bond acceptor.[8] The introduction of various aryl, alkyl, and amino groups via cross-coupling reactions allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

The iodopyridine scaffold is a highly valuable and versatile platform in modern organic synthesis and drug discovery. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the controlled and efficient construction of complex, functionalized pyridine derivatives. The detailed protocols and reactivity data presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique chemical properties of iodopyridines in their synthetic endeavors.

References

The Nitro Group's Decisive Role in the Reactivity of 3-Iodo-5-nitropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-5-nitropyridin-2-ol is a versatile heterocyclic compound whose reactivity is profoundly influenced by the electronic properties of its substituents. This in-depth technical guide explores the pivotal role of the nitro group in modulating the chemical behavior of the pyridine ring, with a particular focus on its impact on nucleophilic aromatic substitution and cross-coupling reactions. Through a comprehensive review of analogous systems and established reaction mechanisms, this document provides a framework for understanding and predicting the reactivity of this important synthetic intermediate. Quantitative data from related compounds are presented to illustrate the magnitude of the nitro group's activating effect. Detailed experimental protocols for representative transformations and visualizations of key reaction pathways are included to facilitate practical application in research and development settings.

Introduction: The Electron-Deficient Nature of the Pyridine Ring

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is inherently electron-deficient due to the electronegativity of the nitrogen. This deficiency, particularly at the positions ortho and para to the nitrogen, makes the ring susceptible to nucleophilic attack, albeit generally less reactive than activated benzene derivatives. The introduction of additional electron-wthdrawing groups, such as a nitro group, dramatically enhances this electrophilic character, paving the way for a range of synthetic transformations. In this compound, the interplay between the electron-withdrawing nitro group, the deactivating effect of the hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), and the leaving group ability of the iodine atom creates a unique reactivity profile that is of significant interest in medicinal chemistry and materials science.

The Activating Role of the Nitro Group in Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group, particularly at a position that can stabilize a negative charge through resonance, is a well-established strategy for activating aromatic and heteroaromatic rings towards nucleophilic aromatic substitution (SNAr). In the case of this compound, the nitro group at the 5-position is meta to the iodine leaving group at the 3-position. While ortho and para relationships are typically associated with the strongest activation, the powerful inductive and mesomeric electron-withdrawing effects of the nitro group still significantly enhance the electrophilicity of the entire pyridine ring, making it more susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The nitro group plays a crucial role in stabilizing this intermediate, thereby lowering the activation energy of the reaction.

Visualizing the SNAr Pathway

The following diagram illustrates the general mechanism for the SNAr reaction on a nitropyridine derivative.

SNAr_Mechanism Reactants This compound + Nu⁻ TransitionState1 Transition State 1 Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Stabilized by NO₂) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Leaving Group Departure Products Substituted Product + I⁻ TransitionState2->Products

Caption: General mechanism for the SNAr reaction.

Quantitative Insights from Analogous Systems
SubstrateNucleophileSolventRate Constant (k₂) (M⁻¹s⁻¹)Relative Reactivity
2-Methoxy-3-nitropyridinePiperidineWater1.15 x 10⁻³High
2-Methoxy-5-nitropyridinePiperidineWater3.65 x 10⁻⁵Moderate
2-Methoxy-3-nitropyridinePyrrolidineWater6.49 x 10⁻⁵High
2-Methoxy-5-nitropyridinePyrrolidineWater1.98 x 10⁻⁶Low
2-Chloro-3-nitropyridinePiperidineEthanol1.17 x 10⁻³High
2-Chloro-5-nitropyridinePiperidineEthanol7.30 x 10⁻⁵Moderate

Data compiled from analogous systems. Absolute values are dependent on specific reaction conditions.

The data clearly demonstrates that the position of the nitro group relative to the leaving group has a significant impact on reactivity. In general, a nitro group ortho or para to the leaving group provides greater stabilization of the Meisenheimer complex and thus a faster reaction rate. In this compound, the meta-positioning of the nitro group relative to the iodo group suggests a moderate level of activation compared to isomers with ortho or para relationships.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The electron-deficient nature of the nitropyridine ring can influence the efficiency of these coupling reactions.

Suzuki-Miyaura Coupling: A Representative Protocol

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used method for the synthesis of biaryls. The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of a generic iodonitropyridine with an arylboronic acid, which can be adapted for this compound.

Materials:

  • Iodonitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the iodonitropyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Ar-I Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl Ar'B(OH)₂ PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Reactivity Analysis

To quantitatively assess the role of the nitro group in the reactivity of this compound, a comparative kinetic study against its non-nitrated analog, 3-iodopyridin-2-ol, is recommended. A typical workflow for such an analysis using UV-Vis spectrophotometry is outlined below.

Kinetic_Workflow Start Start: Define Reaction Conditions Prep Prepare Stock Solutions (Substrate, Nucleophile) Start->Prep UVVis Set up UV-Vis Spectrophotometer (Thermostatted Cell) Prep->UVVis Inject Inject Nucleophile to Substrate Solution (Initiate Reaction) UVVis->Inject Monitor Monitor Absorbance Change over Time Inject->Monitor Data Collect and Plot Data (Absorbance vs. Time) Monitor->Data Fit Fit Data to Kinetic Model (e.g., Pseudo-First-Order) Data->Fit Calculate Calculate Rate Constants (k) Fit->Calculate Compare Compare Rate Constants (Nitro vs. Non-Nitro) Calculate->Compare End End: Quantify Reactivity Enhancement Compare->End

Caption: Workflow for a comparative kinetic study.

Conclusion

The nitro group in this compound is a powerful modulator of the molecule's reactivity. Its strong electron-withdrawing nature significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution. This activating effect is crucial for the synthetic utility of this compound, enabling the introduction of a wide range of nucleophiles. Furthermore, the presence of the iodo substituent provides a handle for versatile palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular scaffolds. A thorough understanding of the electronic effects of the nitro group, as outlined in this guide, is essential for the rational design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials science industries. While direct quantitative data for this specific molecule remains an area for further investigation, the principles and comparative data presented here provide a solid foundation for predicting and harnessing its reactivity.

In-depth Technical Guide: 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

3-Iodo-5-nitropyridin-2-ol, with the CAS number 25391-58-6, is a solid organic compound. It is also known by the synonym 2-Hydroxy-3-iodo-5-nitropyridine.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 25391-58-6[1][2]
Molecular Formula C₅H₃IN₂O₃[2]
Molecular Weight 265.99 g/mol [2]
Melting Point 203-207 °C
Form Solid
Purity Typically ≥97%

Synthesis and Reactivity

This compound serves as a precursor in the synthesis of other functionalized pyridines. One documented application is its use in the preparation of 2-chloro-3-iodo-5-nitropyridine.

Experimental Protocol: Synthesis of 2-Chloro-3-iodo-5-nitropyridine

This protocol is based on a procedure found in patent literature, where this compound is used as the starting material.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM)

  • Water

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Silica gel for column chromatography

  • Hexane

  • Argon or other inert gas

Procedure:

  • A mixture of this compound (10 g, 37.60 mmol), phosphorus oxychloride (7.94 mL, 86.47 mmol), and phosphorus pentachloride (10.2 g, 48.87 mmol) is heated to 140 °C for 45 minutes under an argon atmosphere.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is slowly poured into ice water.

  • The aqueous mixture is extracted with dichloromethane.

  • The organic layer is washed sequentially with water, aqueous sodium bicarbonate, and brine.

  • The organic phase is dried and the solvent is removed by evaporation.

  • The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane solvent mixture to yield 2-chloro-3-iodo-5-nitropyridine.

This reaction demonstrates the conversion of the hydroxyl group of this compound to a chlorine atom, a common transformation for pyridinols, making it a useful intermediate for further functionalization.

Characterization

Detailed spectroscopic data for this compound is not published in the reviewed literature. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[5] For the product of its reaction, 2-chloro-3-iodo-5-nitropyridine, the following ¹H NMR data has been reported:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.90 (s, 1H), 9.19 (s, 1H)

This data is useful for confirming the successful synthesis of the chlorinated product. The interpretation of Infrared (IR) spectra for related aromatic nitro and iodo compounds would typically show characteristic peaks for the C-NO₂ stretching, C-I stretching, C=C and C=N stretching of the pyridine ring, and O-H stretching for the pyridinol.

Biological Activity and Potential Applications

The direct biological activity of this compound has not been reported in the available scientific literature. However, the broader class of nitropyridines is known to exhibit a wide range of biological activities. Nitropyridine derivatives have been investigated for their potential as:

  • Antitumor agents: Certain nitropyridine-containing compounds have shown activity against various cancer cell lines.[6]

  • Antiviral compounds: The nitropyridine scaffold is present in molecules with antiviral properties.[6]

  • Anti-neurodegenerative agents: Some derivatives are being explored for their potential in treating neurodegenerative diseases.[6]

  • Kinase inhibitors: The pyridine ring is a common motif in kinase inhibitors, and nitro-substituted pyridines have been explored for this purpose.

The presence of the nitro group, a known pharmacophore in various bioactive molecules, and the iodo group, which can serve as a handle for further chemical modifications such as cross-coupling reactions, suggests that this compound could be a valuable building block in the synthesis of novel therapeutic agents.

Signaling Pathways and Experimental Workflows

As no specific biological studies on this compound have been identified, there is no information on signaling pathways it may modulate. The logical workflow for investigating this compound would follow a standard drug discovery and development path.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_development Lead Optimization and Preclinical Studies Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Kinase Panel) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Studies In Vitro Mechanism of Action Lead_Optimization->In_Vitro_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity In_Vitro_Studies->In_Vivo_Studies

Caption: A logical workflow for the investigation of this compound.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex, biologically active molecules. While direct research on its synthesis, characterization, and biological activity is limited, its structural features suggest it could be a valuable starting material for medicinal chemistry campaigns targeting a variety of diseases. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide on the Safety and Handling of Iodinated Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and potential hazards associated with iodinated nitro compounds. Adherence to these guidelines is essential for ensuring personnel safety and mitigating risks in a research and development environment.

Hazard Identification and Risk Assessment

Iodinated nitro compounds are a class of chemicals that combine the hazardous properties of both aromatic nitro compounds and organoiodine compounds. They are generally considered toxic and potentially unstable. A thorough risk assessment must be conducted before any handling or synthesis.

1.1 Toxicological Hazards Iodinated nitro compounds are toxic by inhalation, in contact with skin, and if swallowed.[1][2] The primary health risks include:

  • Methemoglobinemia: Aromatic nitro compounds are known to be potent methemoglobin-forming agents.[3] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (blue discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory depression, convulsions, and fatality.[1] The onset of symptoms may be delayed for 2 to 4 hours or longer.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood, liver, and kidneys.[4]

  • Irritation: These compounds are irritating to the eyes, respiratory system, and skin.[1][2] Direct contact can cause inflammation, and pre-existing dermatitis may be exacerbated.[1]

  • Cumulative Effects: There is a danger of cumulative effects from repeated exposure.[1]

1.2 Physicochemical Hazards

  • Thermal Stability and Decomposition: The presence of one or more nitro groups on an aromatic ring increases the likelihood of exothermic decomposition.[1] While many single-nitro iodinated compounds are stable in crystalline form, their stability can be significantly influenced by substitution patterns and the presence of other functional groups.[5][6][7] Decomposition of nitroaromatic compounds at high temperatures can proceed via C-NO2 bond cleavage or isomerization to a nitrite followed by cleavage.[8]

  • Shock Sensitivity and Explosive Potential: The explosive tendencies of aromatic nitro compounds are increased by the presence of multiple nitro groups.[1] While many common iodinated nitro compounds are not considered primary explosives, they can become unstable at elevated temperatures and pressures.[9] Factors influencing shock sensitivity include the bond dissociation energy of the C-NO2 bond and the electronic properties of the molecule.[10][11] Any new or unknown compound in this class should be handled as potentially explosive.

1.3 Environmental Hazards Many iodinated nitro compounds are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] They should be prevented from entering drains and waterways.[4]

Quantitative Hazard Data

The following tables summarize key quantitative data for representative iodinated nitro compounds and the parent nitrobenzene.

Table 1: GHS Hazard Classifications for Representative Iodinated Nitro Compounds

CompoundGHS PictogramsHazard Statements
1-Iodo-4-nitrobenzene WarningH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects
1-Iodo-2-nitrobenzene WarningH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Source: PubChem CID 12495, 69115[3][12]

Table 2: NFPA 704 Ratings

CompoundHealth (Blue)Flammability (Red)Instability (Yellow)Special
1-Iodo-4-nitrobenzene 312-
Nitrobenzene 321-

Source: Santa Cruz Biotechnology MSDS, CAMEO Chemicals[1][9] Rating Scale: 0=Minimal, 1=Slight, 2=Moderate, 3=Serious, 4=Severe

Table 3: Physical and Thermal Properties

Property1-Iodo-4-nitrobenzeneNitrobenzeneNotes
Molecular Weight 249.01 g/mol 123.11 g/mol
Melting Point 171-174 °C5.7 °C (42 °F)
Boiling Point 289-290 °C210.8 °C (411.4 °F)
Flash Point 113 °C88 °C (190.4 °F)Combustible solid/liquid.[13]
Autoignition Temp. Not Available496 °C (924 °F)
Decomposition Energy Not Available220-410 kJ/mol (range for nitro compounds)Energy released per unit mass (J/g) is a key metric for assessing processing hazards.[1]

Source: PubChem CID 12495, Fisher Scientific SDS, CAMEO Chemicals[2][9][12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.[14]

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of iodinated nitro compounds, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[14]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[14][15]

2.2 Personal Protective Equipment (PPE) The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure.

Table 4: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 are mandatory.[14] A face shield should be worn over goggles during procedures with a significant risk of splashing or dust generation.[14][16]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for short-term protection against splashes.[14][17] For extended contact or immersion, heavier-duty gloves such as butyl rubber or Viton® may be necessary. Always inspect gloves for integrity before use and change them immediately upon contamination.[14]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[14] For larger scale operations, a hooded chemical-resistant suit (e.g., Tychem®) may be required.[4][18]
Respiratory Protection RespiratorFor procedures likely to generate dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][2][14]
Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_0 PPE Selection Workflow for Iodinated Nitro Compounds A Start: Procedure Identified B Assess Risk of Splash, Dust, or Aerosol Generation A->B C Low Risk (e.g., small-scale transfer in hood) B->C Low D High Risk (e.g., large-scale reaction, potential for splashing) B->D High E Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat C->E F Enhanced PPE: - Safety Goggles + Face Shield - Chemical-Resistant Gloves (e.g., Butyl) - Chemical-Resistant Apron/Suit - Respirator (if needed) D->F G End: Proceed with Work E->G F->G

Caption: A flowchart for determining the appropriate level of PPE.

Experimental Protocols: Safe Handling and Synthesis

3.1 General Safe Handling Protocol This protocol must be followed for all work involving iodinated nitro compounds.

  • Preparation:

    • Designate a specific work area within a chemical fume hood.[17]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that safety showers and eyewash stations are unobstructed and functional.[15]

    • Keep quantities of the compound in the work area to a minimum.

  • Handling and Transfers:

    • Avoid all personal contact, including inhalation.[1]

    • Prevent the formation and dispersion of dust. Use wet methods for cleaning if necessary.[1]

    • Use compatible tools (e.g., avoid heavy metal spatulas with potentially shock-sensitive materials).[15]

    • Keep containers securely sealed when not in use.[1][19]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][14]

    • Decontaminate the work area and any equipment used.

    • Launder contaminated clothing separately before reuse.[1][19]

Visualization: Hierarchy of Controls

This diagram illustrates the preferred order of control measures to reduce risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: The hierarchy of controls for mitigating chemical hazards.

3.2 Synthesis Protocol: Diazotization-Iodination of a Nitroaniline (Example) This common synthesis route involves hazardous reagents and intermediates. The following protocol integrates critical safety steps.

  • Reaction: Nitroaniline + NaNO₂/H₂SO₄ (or other acid) → Diazonium Salt; Diazonium Salt + KI → Iodinated Nitro Compound

  • Reagent Preparation (Critical Step):

    • All manipulations must be performed in a fume hood.

    • Slowly add concentrated acid to water over an ice bath to control the exotherm.

    • Handle sodium nitrite (an oxidizer) with care, keeping it away from organic materials.

  • Diazotization (0-5 °C):

    • Methodology: Slowly add a solution of sodium nitrite to a cooled, acidic solution of the nitroaniline.

    • Safety: This step is highly exothermic and produces unstable diazonium salts. Maintain the temperature strictly between 0-5 °C using an ice/salt bath. Excursions to higher temperatures can lead to violent decomposition. Use a thermometer to monitor the reaction temperature continuously.

  • Iodination:

    • Methodology: Slowly add a solution of potassium iodide to the cold diazonium salt solution. Nitrogen gas will be evolved.

    • Safety: The evolution of N₂ gas must be controlled to prevent excessive foaming and pressure buildup. Ensure adequate headspace in the reaction vessel.

  • Workup and Purification:

    • Methodology: Quench the reaction, extract the product with an organic solvent, wash, dry, and purify (e.g., by recrystallization or chromatography).

    • Safety: Handle all organic solvents in the fume hood. When performing extractions, vent the separatory funnel frequently. During purification, avoid heating the crude product to high temperatures until its thermal stability is known.

Storage and Waste Disposal

4.1 Storage

  • Store in tightly closed, clearly labeled containers in a cool, dry, and well-ventilated area.[2][14]

  • Protect from direct sunlight and physical damage.[2][19]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Segregate from other chemicals according to safety recommendations.[1]

4.2 Waste Disposal

  • All waste containing iodinated nitro compounds or their byproducts is considered hazardous.[17][20]

  • Methodology:

    • Collect waste in a dedicated, sealed, and properly labeled hazardous waste container.[1][17] Do not mix with other waste streams.[15]

    • Solid waste should be swept up carefully to avoid generating dust; dampening with water may be appropriate.[1]

    • Contaminated PPE, wipes, and cleaning materials must also be disposed of as hazardous waste.[14]

    • Arrange for disposal through a licensed hazardous waste management company.[2][20] Never dispose of this material down the drain.[20]

  • Some industrial iodine waste streams may be eligible for recycling and reprocessing.[21]

Emergency Procedures

Immediate and correct response is crucial in an emergency.

5.1 Spills

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[1][22]

    • Carefully sweep or scoop up the material and place it in a labeled container for hazardous waste disposal.[1][14]

    • Decontaminate the area with soap and water.[14]

  • Major Spill:

    • Evacuate the area immediately and move upwind.[1]

    • Alert emergency responders and inform them of the material's identity and location.[1]

    • Prevent the spill from entering drains or waterways.[1][4]

    • Only personnel trained and equipped for hazardous material response should attempt to clean up a major spill.

5.2 Fire

  • These materials are combustible and may decompose violently in a fire, releasing toxic fumes (oxides of nitrogen, iodine compounds).[9]

  • Use fine water spray, foam, or dry chemical extinguishers.[4][23]

  • Firefighters must wear full body protective clothing and self-contained breathing apparatus (SCBA).[1][4]

  • Dike fire control water for later disposal.[9]

5.3 Personal Exposure

  • Inhalation: Move the exposed person to fresh air at once.[2][24] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[24] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[25] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[4][24] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][22] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[22] Rinse the mouth with water.[2] Seek immediate medical attention.[2]

Visualization: General Emergency Response Workflow

Emergency_Response cluster_0 Emergency Response Workflow Start Incident Occurs (Spill, Fire, Exposure) Assess Assess Situation (Is it safe to approach?) Start->Assess Secure Secure Area (Alert others, Evacuate if necessary) Assess->Secure Yes Notify Notify Emergency Services & Lab Supervisor Assess->Notify No Spill Spill Response Secure->Spill Spill Fire Fire Response Secure->Fire Fire Exposure Personal Exposure (First Aid) Secure->Exposure Exposure Spill->Notify Fire->Notify Exposure->Notify End End Response Notify->End

Caption: A general workflow for responding to chemical emergencies.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-iodo-5-nitropyridin-2-ol. This electron-deficient pyridine derivative is a valuable building block in medicinal chemistry, and the following protocols offer guidance for its effective coupling with various boronic acids and esters.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. When applied to electron-deficient heterocyclic systems such as this compound, this reaction requires careful optimization of catalytic systems and reaction conditions to achieve high yields and minimize side reactions. The presence of the nitro group and the pyridin-2-ol moiety can influence the reactivity of the substrate and the stability of the catalyst. These notes provide a starting point for developing robust and efficient coupling protocols.

Key Considerations for Suzuki Coupling of this compound

Several factors are critical for the successful Suzuki coupling of this substrate:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be effective for reactive iodopyridines, more challenging couplings might necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[1][2]

  • Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[1][2] The choice of base can significantly impact reaction efficiency.

  • Solvent System: A variety of solvents can be used, often in aqueous mixtures to facilitate the dissolution of the inorganic base. Common solvent systems include dioxane/water, DMF/water, and toluene/ethanol/water.[1][3] The selection of an appropriate solvent is critical for ensuring the solubility of all reaction components.[4]

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate, typically in the range of 80-120 °C.[1] However, excessive temperatures can lead to catalyst decomposition.

  • Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents to prevent catalyst deactivation and minimize side reactions like the homocoupling of boronic acids.[1][5]

Comparative Data of Suzuki Coupling Conditions for Halopyridines

The following table summarizes various conditions reported for the Suzuki coupling of different halopyridines. This data can serve as a guide for optimizing the reaction for this compound.

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80-[1]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O (1:1)12070[3]
3-HalopyridinesPhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O (1:1)120Higher than 2-halopyridines[6]
Aryl Bromide2-PyridylboronatePd₂(dba)₃ / Ligand 1-Dioxane-74-91[7]
3-Chloroindazole5-Indole boronic acidPd source / LigandK₃PO₄Dioxane/H₂O (4:1)100-[8]
Iodo compoundBoronic esterPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120 (MW)53[9]
Iodo compoundBoronic acidPd(PPh₃)₄K₃PO₄DMF85-[9]

Experimental Protocols

Below are two suggested starting protocols for the Suzuki coupling of this compound. Optimization of these conditions may be necessary for specific boronic acids.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol is a good starting point for reactive boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene, Ethanol, and Water (4:1:1 mixture), degassed

  • Anhydrous, oxygen-free Argon or Nitrogen

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add the degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conditions for More Challenging Couplings

This protocol employs a more active catalyst system suitable for less reactive boronic acids or to improve yields.

Materials:

  • This compound

  • Arylboronic acid or ester (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3.1 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Dioxane and Water (4:1 mixture), degassed

  • Anhydrous, oxygen-free Argon or Nitrogen

  • Microwave vial or sealed tube

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the boronic acid/ester (0.75 mmol), potassium phosphate (1.5 mmol), XPhos (0.0155 mmol), and Pd₂(dba)₃ (0.0075 mmol).

  • Seal the vial and purge with argon.

  • Add degassed dioxane (3 mL) and water (0.75 mL) via syringe.

  • Heat the reaction mixture in a preheated oil bath or a microwave reactor to 100-120 °C.

  • Stir vigorously for 12-24 hours, monitoring the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Boronic Acid, Base catalyst Add Catalyst System: Pd Precursor + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln-X pd0->pd2_halide  + R-X oa Oxidative Addition pd2_aryl R-Pd(II)Ln-R' pd2_halide->pd2_aryl  + R'-B(OR)2 (Base assisted) tm Transmetalation pd2_aryl->pd0 product R-R' pd2_aryl->product re Reductive Elimination aryl_halide R-X boronic_acid R'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

References

Application Notes and Protocols for Sonogashira Coupling with 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling reaction of 3-iodo-5-nitropyridin-2-ol. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4][5] This reaction is of significant importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2][4] The protocol herein is specifically tailored for the use of this compound, a substrate featuring both an electron-withdrawing nitro group and a hydroxyl group, which may influence the reaction conditions.

Core Concepts and Reaction Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.[2][3]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.[2][3]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[2][3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-substituted product and regenerate the active Pd(0) catalyst.[2][3]

A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Key Considerations for this compound
  • Substrate Reactivity: Aryl iodides are highly reactive in Sonogashira couplings, often allowing for milder reaction conditions compared to other aryl halides.[2][4] The presence of the electron-withdrawing nitro group is expected to enhance the reactivity of the C-I bond towards oxidative addition.

  • Functional Group Tolerance: The Sonogashira reaction is known for its broad functional group tolerance.[3] However, the acidic proton of the hydroxyl group in this compound may react with the base. Therefore, the choice and amount of base can be critical.

  • Catalyst and Ligand Selection: A variety of palladium catalysts can be employed, with common examples including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][5] The choice of phosphine ligands can also influence the reaction's efficiency.

Data Presentation: Typical Sonogashira Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound.

ComponentExampleTypical Molar Equiv. / LoadingPurposeNotes
Aryl Halide This compound1.0ElectrophileAryl iodides are generally very reactive.
Terminal Alkyne Phenylacetylene, Trimethylsilylacetylene1.1 - 1.5NucleophileA slight excess is often used to ensure complete consumption of the aryl iodide.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄0.02 - 0.05CatalystFacilitates the oxidative addition and reductive elimination steps.
Copper Co-catalyst Copper(I) iodide (CuI)0.025 - 0.10Co-catalystForms the copper acetylide, increasing the rate of transmetalation.[1]
Base Triethylamine (TEA), Diisopropylamine (DIPA)2.0 - 7.0BaseNeutralizes the HI formed and facilitates the formation of the copper acetylide.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)-SolventShould be anhydrous and degassed.
Temperature Room Temperature to 65 °C-Reaction ConditionMilder temperatures are often sufficient for reactive aryl iodides.[6]
Atmosphere Inert (Nitrogen or Argon)-Reaction ConditionPrevents oxidation of the catalyst and homocoupling of the alkyne.[1]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure that may require optimization for specific terminal alkynes.

Materials
  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Triethylamine (TEA) (3.0 eq)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure
  • Reaction Setup:

    • To a dry, oven-baked round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.[2]

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous THF (or DMF) via syringe to dissolve the solids.

    • Add triethylamine (3.0 eq) via syringe to the stirred suspension.

    • Finally, add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the consumption of the starting material.[6]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues and salts. Wash the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.[2]

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-I(L2) Pd0->Pd_complex Oxidative Addition (Ar-I) Product_complex Ar-C≡C-R-Pd(II)(L2) Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product Product Product_complex->Product Ar-C≡C-R CuI CuI Cu_acetylide Cu-C≡C-R CuI->Cu_acetylide H-C≡C-R, Base Cu_acetylide->Pd_complex Transmetalation Intermediate

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Aryl Iodide, Pd Catalyst, and CuI B Establish Inert Atmosphere (N2/Ar) A->B C Add Anhydrous Solvent and Base B->C D Add Terminal Alkyne C->D E Stir at RT or Heat D->E F Monitor by TLC E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-5-nitropyridin-2-ol is a versatile building block in medicinal chemistry and materials science. The presence of an iodine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nitro group at the 5-position and the hydroxyl group at the 2-position modulate the reactivity of the C-I bond and influence the overall electronic properties of the resulting coupled products. These application notes provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, enabling the synthesis of diverse derivatives for screening and development.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1]

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound can be generalized as follows, where a palladium catalyst facilitates the reaction between the iodopyridinol and a suitable coupling partner.

G cluster_products Products substrate This compound product Coupled Product substrate->product + partner Coupling Partner (Boronic acid, Amine, Alkyne) partner->product catalyst Palladium Catalyst catalyst->product ligand Ligand ligand->product base Base base->product solvent Solvent solvent->product

Caption: General scheme for the palladium-catalyzed cross-coupling of this compound.

I. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-nitropyridin-2-ols

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1001692
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O (4:1)902478

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst, and the ligand.

  • Add the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start reagents Combine this compound, arylboronic acid, catalyst, ligand, and base in a dry Schlenk flask. start->reagents inert Establish inert atmosphere (evacuate and backfill with Ar/N₂). reagents->inert solvent Add degassed solvent. inert->solvent react Heat and stir the reaction mixture. solvent->react monitor Monitor reaction progress (TLC, LC-MS). react->monitor workup Aqueous workup: Dilute, separate layers, extract. monitor->workup Reaction Complete purify Purify the crude product (column chromatography). workup->purify product Obtain pure 3-aryl-5-nitropyridin-2-ol. purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-nitropyridin-2-ols

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[4][5] The presence of the free hydroxyl group on the pyridinol substrate may necessitate the use of specific ligand systems to avoid catalyst inhibition.

Data Presentation

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDSToluene1101875
2AnilinePd(OAc)₂ (2)BrettPhos (4)NaOtBuDioxane1002468
3Benzylamine[Pd(cinnamyl)Cl]₂ (1)XPhos (3)K₃PO₄t-BuOH902082

Note: Yields are hypothetical and based on typical outcomes for similar substrates, such as 3-halo-2-aminopyridines.[6][7]

Experimental Protocol

General Procedure for Buchwald-Hartwig Amination:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add the anhydrous solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex amide_formation Amide Formation pd_complex->amide_formation amine R₂NH amine->amide_formation base Base base->amide_formation pd_amide Ar-Pd(II)(NR₂)L₂ amide_formation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

III. Sonogashira Coupling: Synthesis of 3-Alkynyl-5-nitropyridin-2-ols

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]

Data Presentation

Table 3: Representative Conditions for Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF60890
2TrimethylsilylacetylenePd(PPh₃)₄ (3)5DIPADMF251288
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)4i-Pr₂NEtAcetonitrile501685

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

Experimental Protocol

General Procedure for Sonogashira Coupling:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)-I ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_alkynyl Ar-Pd(II)-C≡CR transmetal->pd_alkynyl red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 product Ar-C≡C-R red_elim->product alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide base Base base->cu_acetylide cu_i Cu(I) cu_i->cu_acetylide cu_acetylide->transmetal aryl_iodide Ar-I aryl_iodide->ox_add

Caption: Dual catalytic cycle of the Sonogashira reaction.

Safety Precautions

  • Palladium catalysts and ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide and LiHMDS are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a wide range of substituted 5-nitropyridin-2-ol derivatives. The protocols outlined in these application notes serve as a comprehensive guide for researchers to explore the chemical space around this important scaffold. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols: 3-Iodo-5-nitropyridin-2-ol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-iodo-5-nitropyridin-2-ol as a strategic building block for the synthesis of novel bioactive compounds. The inherent functionalities of this molecule—a reactive iodine atom, an electron-withdrawing nitro group, and a pyridin-2-ol core—make it an ideal starting material for creating diverse molecular scaffolds, particularly for the development of kinase inhibitors and other targeted therapeutics.

Introduction

The pyridine ring is a privileged structural motif in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Nitropyridine derivatives, in particular, serve as versatile precursors for a wide array of bioactive molecules exhibiting antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The compound this compound is a highly functionalized building block poised for strategic elaboration in drug discovery programs. The iodine atom at the 3-position is primed for carbon-carbon bond formation through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for certain transformations and can also be reduced to an amino group, providing a handle for further functionalization.

Key Applications in Medicinal Chemistry

Derivatives of the 5-nitropyridin-2-yl scaffold have demonstrated significant biological activity across various therapeutic areas. The ability to readily introduce diverse chemical moieties via the iodo-substituent makes this compound a valuable starting material for the synthesis of targeted inhibitors.

1. Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. The 3-aryl-5-nitropyridin-2-ol scaffold, accessible from this compound, can be designed to target the ATP-binding site of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

2. Enzyme Inhibitors: The 5-nitropyridin-2-yl moiety has been incorporated into molecules that exhibit inhibitory activity against enzymes such as chymotrypsin and urease.[1]

3. Anticancer Agents: Substituted nitropyridines have been used to generate compounds with potent anticancer activity against various cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[3]

Quantitative Data on Related Bioactive Molecules

While specific data for direct derivatives of this compound is emerging, the following table summarizes the biological activity of closely related compounds containing the 5-nitropyridin-2-yl scaffold, demonstrating the potential of this chemical class.

Compound ClassTarget/AssayIC50 ValueReference
5-Nitropyridin-2-yl derivativeChymotrypsin Inhibition8.67 ± 0.1 μM[1]
5-Nitropyridin-2-yl derivativeUrease Inhibition29.21 ± 0.98 μM[1]
Nitropyridine-linked thiazolidinoneMCF-7 Cancer Cell Line6.41 μM[3]
Nitropyridine-linked thiazolidinoneHepG2 Cancer Cell Line7.63 μM[3]
3-Nitropyridylpiperazine derivativeJack Bean Urease~2.0–2.3 μM

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids to synthesize 3-aryl-5-nitropyridin-2-ol derivatives.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or other suitable base (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.04 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3-aryl-5-nitropyridin-2-ol.

Workflow Diagram:

Suzuki_Coupling_Workflow start Start reagents Combine this compound, boronic acid, base, and catalyst in flask start->reagents degas Evacuate and backfill with inert gas (3x) reagents->degas solvent Add degassed dioxane/water degas->solvent heat Heat reaction mixture (80-100 °C, 4-12h) solvent->heat monitor Monitor progress by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, dilute with EtOAc/water, and perform aqueous workup monitor->workup Complete purify Purify by column chromatography workup->purify product Obtain pure 3-aryl-5-nitropyridin-2-ol purify->product end End product->end

Suzuki-Miyaura Coupling Experimental Workflow
Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group in a 3-aryl-5-nitropyridin-2-ol to the corresponding amine, providing a new site for further functionalization.

Materials:

  • 3-Aryl-5-nitropyridin-2-ol

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) and Water

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend the 3-aryl-5-nitropyridin-2-ol in a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate and a saturated solution of sodium bicarbonate to the residue to neutralize any remaining acid and basify the aqueous layer.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-aryl-5-aminopyridin-2-ol. The product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Signaling Pathway and Mechanism of Action

A primary application of molecules derived from this compound is the inhibition of protein kinases. The diagram below illustrates a generalized kinase signaling pathway and the proposed mechanism of action for a hypothetical inhibitor derived from this building block.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., Akt, MEK) Receptor->Kinase Activates Ligand Growth Factor Ligand->Receptor Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Substrate_P Phosphorylated Substrate Response Cell Proliferation, Survival, etc. Substrate_P->Response Leads to ATP ATP ATP->Kinase Inhibitor 3-Aryl-5-nitropyridin-2-ol Derivative (Inhibitor) Inhibitor->Kinase Inhibits

Generalized Kinase Signaling Pathway Inhibition

The above diagram shows that a growth factor binds to a receptor tyrosine kinase, initiating a signaling cascade that activates downstream kinases. These kinases utilize ATP to phosphorylate substrate proteins, leading to cellular responses such as proliferation and survival. A competitive inhibitor, such as a 3-aryl-5-nitropyridin-2-ol derivative, can bind to the ATP-binding pocket of the kinase, preventing phosphorylation of the substrate and thereby blocking the signaling pathway. This mechanism is a cornerstone of many targeted cancer therapies.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles using 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel bioactive heterocyclic compounds utilizing 3-iodo-5-nitropyridin-2-ol as a versatile starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to generate a diverse range of functionalized pyridin-2-ol derivatives and subsequently, fused heterocyclic systems. The potential biological activities of these synthesized compounds, particularly as antimicrobial and antitumor agents, are also discussed, with quantitative data summarized for clarity.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of three key functional groups—a hydroxyl group, a nitro group, and an iodine atom—on the pyridine ring allows for sequential and regioselective modifications. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkynyl, and amino moieties. The nitro group can be subsequently reduced and cyclized to form fused heterocyclic systems, further expanding the chemical diversity of the synthesized compounds. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects.[1][2][3] This makes this compound an attractive scaffold for the development of new therapeutic agents.

Synthetic Pathways Overview

The general synthetic strategy involves the functionalization of the C3 position of this compound via palladium-catalyzed cross-coupling reactions, followed by modification of the nitro group to construct fused heterocyclic systems.

Synthetic Pathways A This compound B Suzuki Coupling A->B ArB(OH)2, Pd catalyst C Sonogashira Coupling A->C Terminal Alkyne, Pd/Cu catalyst D Buchwald-Hartwig Amination A->D Amine, Pd catalyst E 3-Aryl-5-nitropyridin-2-ol B->E F 3-Alkynyl-5-nitropyridin-2-ol C->F G 3-Amino-5-nitropyridin-2-ol Derivative D->G H Reduction of Nitro Group E->H F->H G->H I Cyclization H->I Intramolecular Condensation J Fused Heterocycles (e.g., Furopyridines, Pyrrolopyridines) I->J

Caption: General synthetic routes from this compound.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[4][5][6][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-nitropyridin-2-ol.

Suzuki Coupling Workflow A Combine Reactants: This compound, Arylboronic acid, Pd Catalyst, Base B Inert Atmosphere (N2 or Ar) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C, 4-12 h) C->D E Reaction Monitoring (TLC) D->E E->D Incomplete F Work-up: Dilution, Washing E->F Complete G Purification: Column Chromatography F->G H Characterization G->H

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

General Sonogashira Coupling Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8][9][10][11][12]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the base (e.g., TEA, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-alkynyl-5-nitropyridin-2-ol product.

General Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the palladium-catalyzed amination of this compound.[13][14][15][16][17]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., Xantphos, BINAP, 0.04 equivalents)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.5 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (10 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 3-amino-5-nitropyridin-2-ol derivative.

Synthesis of Fused Heterocycles

The synthesized 3-substituted-5-nitropyridin-2-ols can be further elaborated to form fused heterocyclic systems. A common strategy involves the reduction of the nitro group to an amino group, followed by intramolecular cyclization.

Fused Heterocycle Synthesis A 3-Substituted-5-nitropyridin-2-ol B Nitro Group Reduction (e.g., SnCl2/HCl, H2/Pd-C) A->B C 3-Substituted-5-aminopyridin-2-ol B->C D Intramolecular Cyclization C->D E Fused Pyrido-heterocycle D->E

Caption: General scheme for the synthesis of fused heterocycles.

For example, a 3-alkynyl-5-aminopyridin-2-ol can undergo intramolecular cyclization to form a furopyridine derivative.[18] Similarly, other substituents can be designed to facilitate the formation of various fused ring systems like pyrrolopyridines.[19]

Bioactivity Data

The following tables summarize the potential antimicrobial and antitumor activities of heterocyclic compounds structurally related to those that can be synthesized from this compound. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC₅₀) for antitumor activity.

Table 1: Antimicrobial Activity of Representative Pyridine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Substituted Pyridin-2-olsStaphylococcus aureus1-16[20]
Fused TriazolothiadiazinesEscherichia coli1.56-100[21]
Iodo-quinoline DerivativesStaphylococcus epidermidisVaries[22]
Spiro-indoline-dionesEnterococcus faecalis375-3000[23]

Table 2: Antitumor Activity of Representative Heterocyclic Compounds

Compound ClassCell LineIC₅₀ (µM)Reference
Iodinated QuinazolinonesHeLa (Cervical Cancer)10[24]
Iodinated QuinazolinonesT98G (Glioblastoma)12-22[24]
Neocryptolepine AnalogsEhrlich Ascites CarcinomaVaries[25]
Novel Pyridine DerivativesLewis Lung CarcinomaVaries[2][26]
Nitropyridine DerivativesJAK2 Kinase Inhibition8.5-12.2[27][28]

Conclusion

This compound serves as a highly versatile and valuable scaffold for the synthesis of a wide array of bioactive heterocycles. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the introduction of diverse chemical functionalities. The subsequent manipulation of the nitro group opens avenues for the construction of complex fused heterocyclic systems. The promising antimicrobial and antitumor activities reported for structurally related compounds highlight the potential of this synthetic platform in the discovery and development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to explore new chemical space and identify compounds with potent biological activities.

References

Application Note: Derivatization of 3-Iodo-5-nitropyridin-2-ol for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridin-2-ol scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core structure allows for the exploration of chemical space and the generation of diverse compound libraries for drug discovery screening. 3-Iodo-5-nitropyridin-2-ol is a versatile building block, featuring an iodine atom amenable to various palladium-catalyzed cross-coupling reactions and an electron-withdrawing nitro group that influences the reactivity of the pyridine ring. This application note provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to facilitate the synthesis of compound libraries.

Derivatization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1][2] The iodine substituent at the 3-position of this compound serves as an excellent handle for these transformations. The general strategies for derivatization are outlined below.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D E 3-Aryl/Heteroaryl-5-nitropyridin-2-ol Library B->E F 3-Alkynyl-5-nitropyridin-2-ol Library C->F G 3-Amino-5-nitropyridin-2-ol Library D->G

Figure 1: General derivatization strategies for this compound.

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-nitropyridin-2-ols

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids or esters.[3][4][5] This reaction is instrumental in synthesizing biaryl compounds.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine this compound, boronic acid, Pd catalyst, ligand, and base in a reaction vessel. B Add solvent (e.g., Dioxane/Water mixture). A->B C Heat the reaction mixture under inert atmosphere (e.g., 80-120 °C). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Upon completion, perform aqueous workup. D->E F Purify the crude product by column chromatography. E->F G Characterize the final product. F->G

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

  • To a microwave vial, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-nitropyridin-2-ol derivative.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalystBaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1001285
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃90892
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃1001678
44-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃1101075
Sonogashira Coupling: Synthesis of 3-Alkynyl-5-nitropyridin-2-ols

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[7][8][9] This reaction is highly effective for the synthesis of aryl alkynes.

G cluster_workflow Sonogashira Coupling Workflow A Combine this compound, Pd catalyst, Cu(I) co-catalyst, and base in a reaction vessel. B Add solvent (e.g., THF/amine mixture). A->B C Add terminal alkyne. B->C D Stir at room temperature or with gentle heating under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Upon completion, perform workup. E->F G Purify the crude product by column chromatography. F->G H Characterize the final product. G->H

Figure 3: Experimental workflow for the Sonogashira coupling reaction.

Protocol:

  • To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst like CuI (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), which can also serve as the solvent.

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired 3-alkynyl-5-nitropyridin-2-ol.

Table 2: Representative Data for Sonogashira Coupling

EntryAlkyneCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEART690
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIDIPA40495
3Propargyl alcoholPd(PPh₃)₂Cl₂ / CuITEART882
41-HexynePd(PPh₃)₂Cl₂ / CuIDIPA501288
Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-nitropyridin-2-ols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11][12] This method has broad applicability for the preparation of arylamines.

G cluster_workflow Buchwald-Hartwig Amination Workflow A Combine this compound, Pd precatalyst, ligand, and base in a glovebox. B Add solvent (e.g., Toluene or Dioxane). A->B C Add amine. B->C D Heat the reaction mixture under inert atmosphere (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Upon completion, perform workup. E->F G Purify the crude product by column chromatography. F->G H Characterize the final product. G->H

Figure 4: Experimental workflow for the Buchwald-Hartwig amination.

Protocol:

  • In a glovebox, charge a vial with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04-0.08 eq.), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2.0 eq.).

  • Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Add the primary or secondary amine (1.2-1.5 eq.).

  • Seal the vial and heat the mixture with stirring at 80-110 °C until the reaction is complete.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the 3-amino-5-nitropyridin-2-ol derivative.

Table 3: Representative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOt-Bu1001288
2AnilinePd₂(dba)₃ / RuPhosK₃PO₄1101876
3BenzylaminePd₂(dba)₃ / XantphosNaOt-Bu901091
4PiperidinePd₂(dba)₃ / RuPhosK₃PO₄1001685

Conclusion

This compound is a valuable starting material for the synthesis of diverse libraries of substituted pyridin-2-ol derivatives. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide efficient and versatile methods for the introduction of aryl, alkynyl, and amino functionalities at the 3-position. The protocols and data presented herein serve as a guide for researchers in the fields of medicinal chemistry and drug discovery to facilitate the generation of novel chemical entities for biological screening.

References

Application Notes and Protocols: 3-Iodo-5-nitropyridin-2-ol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-iodo-5-nitropyridin-2-ol as a key building block in the synthesis of potent and selective kinase inhibitors. This versatile scaffold allows for the strategic introduction of various substituents to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting key signaling pathways implicated in cancer and other diseases.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyridine ring is a privileged scaffold in medicinal chemistry, and substituted pyridin-2-ol derivatives, in particular, are found in numerous kinase inhibitors.

This compound is a valuable starting material for the synthesis of kinase inhibitors due to its chemical functionality. The iodo group at the 3-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The nitro group at the 5-position can be a key pharmacophoric feature or can be further functionalized, for example, by reduction to an amine, which can then be acylated or otherwise modified. The pyridin-2-ol tautomer is also a key feature for hydrogen bonding interactions within the kinase active site.

This document outlines a representative synthetic protocol for the preparation of a hypothetical BRAF V600E inhibitor using this compound and provides illustrative biological data and relevant pathway diagrams.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a hypothetical series of BRAF V600E inhibitors synthesized from this compound. This data illustrates a typical structure-activity relationship where variations in the substituent introduced via Suzuki coupling impact the potency of the inhibitor.

Compound IDR Group (at 3-position)BRAF V600E IC50 (nM)pERK Inhibition (Cellular IC50, nM)
KIN-001 Phenyl150350
KIN-002 4-Fluorophenyl75180
KIN-003 3-Chlorophenyl50120
KIN-004 4-Methylphenyl120280
KIN-005 Thiophen-2-yl90210
KIN-006 Pyridin-3-yl65150

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative BRAF V600E inhibitor (KIN-003 from the table above) starting from this compound via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 3-(3-Chlorophenyl)-5-nitropyridin-2-ol (KIN-003)

Materials:

  • This compound

  • 3-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 3.57 mmol), 3-chlorophenylboronic acid (0.67 g, 4.28 mmol), and potassium carbonate (1.48 g, 10.71 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (50 mL).

  • Degassing: Bubble argon gas through the mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.04 g, 0.18 mmol) and triphenylphosphine (0.09 g, 0.36 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 3-(3-chlorophenyl)-5-nitropyridin-2-ol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor 3-Aryl-5-nitropyridin-2-ol (e.g., KIN-003) Inhibitor->BRAF

Caption: The MAPK/ERK signaling pathway and the inhibitory action of a BRAF inhibitor.

Experimental_Workflow Start Start: This compound Coupling Suzuki-Miyaura Coupling with Arylboronic Acid Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Screening Biological Evaluation: In vitro Kinase Assay (e.g., BRAF V600E) Characterization->Screening Cellular_Assay Cellular Assay (e.g., pERK Inhibition) Screening->Cellular_Assay SAR SAR Analysis and Lead Optimization Cellular_Assay->SAR

Caption: A typical experimental workflow for the synthesis and evaluation of kinase inhibitors.

Application Notes and Protocols for the Heck Reaction of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck cross-coupling reaction of 3-iodo-5-nitropyridin-2-ol. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This method is of significant importance in medicinal chemistry and drug development for the synthesis of complex organic molecules from readily available starting materials.

The substrate, this compound, is a highly functionalized heterocyclic compound. The electron-withdrawing nature of the nitro group and the pyridine ring can influence the reactivity of the C-I bond, making the optimization of reaction conditions crucial for successful coupling. These notes provide a comprehensive guide to achieving this transformation, enabling the synthesis of a variety of 3-vinyl-5-nitropyridin-2-ol derivatives, which are valuable intermediates in the development of novel therapeutic agents.

Recommended Heck Reaction Conditions

Based on established protocols for structurally similar electron-deficient heterocyclic systems, a reliable set of conditions for the Heck reaction of this compound with various alkenes can be proposed. The following table summarizes the recommended starting conditions for the coupling with a representative activated alkene, such as an acrylate ester.

ParameterRecommended ConditionRole in Reaction
Aryl Halide This compoundThe electrophilic partner in the cross-coupling reaction.
Alkene e.g., Methyl acrylate (1.5 to 2.0 equivalents)The nucleophilic partner that couples with the aryl halide.
Catalyst Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)The transition metal catalyst that facilitates the carbon-carbon bond formation.[2]
Ligand Triphenylphosphine (PPh₃) (4-10 mol%)Stabilizes the palladium catalyst and influences its reactivity and selectivity.[1]
Base Triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 equivalents)Neutralizes the hydrogen halide formed during the reaction, regenerating the catalyst.[2]
Solvent Anhydrous DMF or AcetonitrileProvides a medium for the reaction to occur.
Temperature 80-120 °CProvides the necessary activation energy for the reaction to proceed.
Reaction Time 4-24 hoursThe duration required for the reaction to reach completion.
Atmosphere Inert (Nitrogen or Argon)Prevents the degradation of the catalyst and reagents by oxygen.

Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

This protocol provides a step-by-step procedure for a representative Heck reaction.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF, followed by triethylamine (2.5 eq) and methyl acrylate (1.5 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(2-(methoxycarbonyl)vinyl)-5-nitropyridin-2-ol.

Visualizing the Process

Experimental Workflow:

The following diagram illustrates the general workflow for the Heck reaction protocol described above.

Heck_Reaction_Workflow Heck Reaction Experimental Workflow reagents 1. Add Reagents (this compound, Pd(OAc)₂, PPh₃) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert addition 3. Add Solvent and other Reagents (DMF, Et₃N, Alkene) inert->addition reaction 4. Heat and Stir (e.g., 100 °C) addition->reaction monitoring 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Work-up (Extraction and Washing) monitoring->workup Upon Completion purification 7. Purify Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: A flowchart of the key steps in the Heck reaction protocol.

Catalytic Cycle:

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Catalytic_Cycle Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_aryl R-Pd(II)L₂-X oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination + Alkene pd_alkene_complex [R-Pd(II)L₂(alkene)]⁺X⁻ alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-alkenyl-Pd(II)L₂-X migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride_complex H-Pd(II)L₂-X beta_hydride_elimination->pd_hydride_complex + Product reductive_elimination Reductive Elimination (+ Base) pd_hydride_complex->reductive_elimination reductive_elimination->pd0 - HB⁺X⁻

Caption: A diagram of the Heck reaction's catalytic cycle.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[1] The synthesis of 3-amino-5-nitropyridin-2-ol derivatives is of significant interest as the pyridine scaffold is a common motif in biologically active molecules. The presence of both an amino and a nitro group on the pyridine ring offers multiple points for further functionalization, making these compounds valuable intermediates in the synthesis of novel therapeutics and agrochemicals.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-iodo-5-nitropyridin-2-ol with various primary and secondary amines. The protocols are based on established methodologies for the amination of related electron-deficient halo-pyridines and provide a robust starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The aryl halide (this compound) reacts with the active Pd(0) catalyst.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the desired aminated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand, base, and solvent is critical for the success of the reaction, as these components influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These data are based on typical outcomes for structurally similar electron-deficient iodo-pyridines and should be considered a starting point for optimization.

Table 1: Reaction Conditions for the Amination of this compound with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene11012-2470-90
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Dioxane10012-2475-95
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF808-1665-85
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene10012-2460-80

Table 2: Reaction Conditions for the Amination of this compound with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)THF8012-2470-90
2PiperidinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2475-95
3N-MethylanilinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane11012-2465-85
4DibenzylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Toluene11016-3050-70

Experimental Protocols

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, BrettPhos, XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

  • Syringes and needles for transfer of reagents and solvents

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (1.5-2.5 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).

  • Reaction Conditions: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-5-nitropyridin-2-ol derivative.

Note on the Hydroxyl Group: The pyridin-2-ol moiety exists in tautomeric equilibrium with the corresponding pyridone. The acidic proton of the hydroxyl group can be deprotonated by the strong bases used in the reaction. This may influence the solubility of the starting material and the reactivity of the system. It is crucial to use anhydrous conditions to prevent hydrolysis of the catalyst and reagents.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product prep Assemble Dry Glassware & Reagents inert Establish Inert Atmosphere (Ar/N2) prep->inert add_reagents Add Catalyst, Ligand, Base, This compound, Amine, & Solvent inert->add_reagents heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor Reaction Progress (TLC/LC-MS) heat_stir->monitor cool_quench Cool to RT & Quench monitor->cool_quench extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Isolated 3-Amino-5-nitropyridin-2-ol Derivative purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Simplified Catalytic Cycle pd0 Pd(0)L oa_complex [Ar-Pd(II)(L)-I] pd0->oa_complex Oxidative Addition (Ar-I) amine_complex [Ar-Pd(II)(L)(R2NH)]+ I- oa_complex->amine_complex + R2NH amido_complex Ar-Pd(II)(L)-NR2 amine_complex->amido_complex - HI (Base) amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Scale-up Synthesis of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyridin-2-ol frameworks are significant structural motifs in medicinal chemistry and drug development due to their versatile biological activities. The presence of iodo and nitro groups on this scaffold, as in 3-iodo-5-nitropyridin-2-ol, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of a diverse range of complex molecules and potential therapeutic agents. This document provides detailed protocols for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The procedures outlined are adapted from established methods for the synthesis of related compounds and are intended to be scalable for laboratory and pilot plant production.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from 2-amino-5-nitropyridine. The first step involves the iodination of the pyridine ring at the 3-position to yield 2-amino-3-iodo-5-nitropyridine. The subsequent step is the conversion of the 2-amino group to a hydroxyl group via a diazotization reaction, affording the final product, this compound.

G A 2-Amino-5-nitropyridine B 2-Amino-3-iodo-5-nitropyridine A->B Step 1: Iodination (KI, KIO3, H2SO4) C This compound B->C Step 2: Diazotization (NaNO2, H2SO4)

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-iodo-5-nitropyridine

This protocol describes the direct iodination of 2-amino-5-nitropyridine.

Materials and Reagents:

  • 2-Amino-5-nitropyridine

  • Potassium iodide (KI)

  • Potassium iodate (KIO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution (5 N)

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Heating mantle

  • Buchner funnel and filtration flask

  • Vacuum oven

Procedure:

  • In a suitable three-necked round-bottom flask, dissolve 2-amino-5-nitropyridine (1.0 eq) in dilute sulfuric acid (2 N).

  • To the stirred solution, add potassium iodide (1.0 eq) and potassium iodate (0.5 eq).

  • Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring overnight.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Slowly and carefully adjust the pH of the solution to approximately 10 by adding 5 N sodium hydroxide solution. The addition should be done in an ice bath to control the temperature.

  • The resulting solid product is collected by filtration using a Buchner funnel.

  • Wash the filter cake sequentially with deionized water and ethanol.

  • Dry the product under vacuum to a constant weight.

Quantitative Data for Step 1:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioQuantity (per mole of starting material)
2-Amino-5-nitropyridine139.111.0139.11 g
Potassium iodide (KI)166.001.0166.00 g
Potassium iodate (KIO₃)214.000.5107.00 g
2-Amino-3-iodo-5-nitropyridine265.01-Theoretical Yield: 265.01 g
Typical Yield --~94%
Step 2: Synthesis of this compound

This protocol details the conversion of the 2-amino group of 2-amino-3-iodo-5-nitropyridine to a hydroxyl group via a diazotization reaction.

Materials and Reagents:

  • 2-Amino-3-iodo-5-nitropyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

  • Buchner funnel and filtration flask

  • Vacuum oven

Procedure:

  • In a three-necked round-bottom flask, add concentrated sulfuric acid.

  • Cool the sulfuric acid to below 10°C using an ice bath.

  • Slowly and portion-wise, add 2-amino-3-iodo-5-nitropyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Stir the mixture until all the solid has dissolved.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.

  • Cool the reaction mixture to 0-5°C.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • The precipitate that forms is the desired product. Stir the slurry for 30 minutes.

  • Collect the solid product by filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the product in a vacuum oven at 50°C.

Quantitative Data for Step 2:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioQuantity (per mole of starting material)
2-Amino-3-iodo-5-nitropyridine265.011.0265.01 g
Sodium nitrite (NaNO₂)69.001.175.90 g
This compound265.99-Theoretical Yield: 265.99 g
Typical Yield --~80-90%

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The diazotization reaction (Step 2) involves the formation of diazonium salts, which can be unstable and potentially explosive, especially if allowed to dry. Do not isolate the diazonium salt intermediate.

  • The addition of reagents should be done slowly and with adequate cooling to control the reaction temperature, as both steps can be exothermic.

  • Handle concentrated sulfuric acid with extreme care.

Characterization

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity. Melting point determination can also be used as an indicator of purity.

Protecting Group Strategies for 3-Iodo-5-nitropyridin-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed protecting group strategies for the hydroxyl functionality of 3-iodo-5-nitropyridin-2-ol. This trifunctional scaffold is a valuable building block in medicinal chemistry, and effective protection of the pyridin-2-ol moiety is crucial for its selective functionalization, particularly in cross-coupling reactions at the iodo-position.

The selection of an appropriate protecting group is contingent on its stability to downstream reaction conditions and the ease of its selective removal. The electron-deficient nature of the pyridine ring, due to the presence of the nitro and iodo substituents, influences the reactivity of the hydroxyl group and must be considered when choosing a protection strategy.

Overview of Protecting Group Strategies

Several classes of protecting groups are commonly employed for hydroxyl functionalities and can be adapted for this compound. The most promising strategies involve the formation of ethers, silyl ethers, and esters.

Ether Protecting Groups:

  • Methoxymethyl (MOM) ether: Offers good stability under a wide range of non-acidic conditions.

  • Benzyl (Bn) ether: Robust and can be removed under neutral conditions via hydrogenolysis, which should be compatible with the iodo and nitro groups.

Silyl Ether Protecting Groups:

  • tert-Butyldimethylsilyl (TBS) ether: Provides good stability and can be selectively removed with fluoride reagents. Its steric bulk may offer selectivity.

Ester Protecting Groups:

  • Acetyl (Ac) and Pivaloyl (Piv) esters: Readily installed and can be removed under basic or acidic conditions. The choice between them can be based on the desired steric hindrance and cleavage conditions.

The following sections provide detailed protocols for the installation and removal of these protecting groups. It is important to note that these are generalized procedures based on analogous systems and may require optimization for this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of hydroxyl groups in systems analogous to this compound.

Table 1: Ether Protection of Phenolic Hydroxyl Groups

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)
MOM MOM-Cl, DIPEACH₂Cl₂0 to RT3 - 885 - 98[1]
MOM-Cl, NaHDMFRT274 - 96[1]
Bn BnBr, K₂CO₃AcetoneReflux12 - 2485 - 95
BnBr, NaHTHF/DMF0 to RT2 - 690 - 98

Table 2: Silyl Ether Protection of Phenolic Hydroxyl Groups

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)
TBS TBS-Cl, ImidazoleDMFRT6 - 1282 - 98
TBS-OTf, 2,6-LutidineCH₂Cl₂0 to RT0.5 - 290 - 100

Table 3: Ester Protection of Phenolic Hydroxyl Groups

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)
Acetyl Ac₂O, PyridineCH₂Cl₂0 to RT1 - 390 - 99
AcCl, Et₃NTHF0 to RT1 - 290 - 98
Pivaloyl PivCl, PyridineCH₂Cl₂0 to RT2 - 685 - 95

Table 4: Deprotection of Protected Phenolic Hydroxyl Groups

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)
MOM 6M HClMeOH/H₂ORT12 - 2485 - 95
TMSBrCH₂Cl₂00.5 - 190 - 98
Bn H₂, 10% Pd/CEtOH/EtOAcRT2 - 895 - 100
BCl₃CH₂Cl₂-78 to 01 - 385 - 95
TBS TBAF (1M in THF)THFRT0.5 - 290 - 100
HF•PyridineTHF/Pyridine0 to RT1 - 485 - 95
Acetyl/Pivaloyl K₂CO₃MeOH/H₂ORT1 - 490 - 98
LiOHTHF/H₂ORT2 - 690 - 98

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for selecting a protecting group and the chemical pathways for protection and deprotection.

Protecting_Group_Selection_Workflow Workflow for Protecting Group Selection A Define Subsequent Reaction Conditions (e.g., Suzuki, Sonogashira, etc.) B Assess Stability of Potential Protecting Groups (MOM, Bn, TBS, Ac, Piv) A->B Compatibility Check C Select Orthogonal Protecting Group B->C Orthogonality D Perform Protection Reaction C->D E Execute Desired Synthetic Transformation D->E F Perform Deprotection Reaction E->F G Final Product F->G Protection_Deprotection_Pathways General Protection and Deprotection Pathways cluster_protection Protection cluster_deprotection Deprotection A This compound B Protected Pyridinol (e.g., O-MOM, O-Bn, O-TBS, O-Ac) A->B Protection Reagent (e.g., MOM-Cl, BnBr, TBS-Cl, Ac₂O) C Protected Pyridinol D This compound C->D Deprotection Reagent (e.g., HCl, H₂/Pd-C, TBAF, K₂CO₃)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Iodo-5-nitropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion to Product

If you are observing minimal or no formation of your desired product, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Catalyst Inactivity The lone pair on the pyridine nitrogen and the hydroxyl group of the pyridinol can coordinate with the palladium catalyst, leading to inhibition or deactivation. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to mitigate this. Consider using a pre-catalyst, such as a Buchwald G3 pre-catalyst, for a more active and stable catalytic species. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.
Inadequate Base The choice and quality of the base are critical for the transmetalation step. Weaker bases may be ineffective. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely ground to maximize its reactivity.
Presence of Oxygen The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
Poor Reagent Quality Water in the reaction solvent or reagents, especially the boronic acid, can lead to protodeboronation. Ensure all reagents are pure and solvents are anhydrous.
Low Reaction Temperature While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures. If the reaction is sluggish, cautiously increase the temperature (e.g., to 100-120 °C). Microwave heating can be an effective method for rapidly screening higher temperatures.[1]

Logical Workflow for Troubleshooting Low Conversion

G start Low/No Conversion catalyst Check Catalyst System start->catalyst base Evaluate Base start->base conditions Verify Reaction Conditions start->conditions reagents Assess Reagent Quality start->reagents solution1 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading. Use a pre-catalyst (e.g., Buchwald G3). catalyst->solution1 solution2 Screen stronger, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃). Ensure base is finely powdered. base->solution2 solution3 Thoroughly degas solvents. Ensure inert atmosphere (Ar/N₂). conditions->solution3 solution4 Use anhydrous solvents and reagents. Check purity of boronic acid. reagents->solution4

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Issue 2: Significant Side Product Formation

The appearance of major side products can complicate purification and reduce the yield of the desired compound.

Side ProductHow to Minimize
Protodeboronation This side reaction, the cleavage of the C-B bond of the boronic acid by a proton source, is often promoted by water. To minimize it, use anhydrous conditions and consider using boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.
Homocoupling The coupling of two boronic acid molecules is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). Strictly excluding oxygen is the most critical step to minimize homocoupling.
Dehalogenation The starting material, this compound, can lose its iodine atom if there are sources of hydride in the reaction. Ensure solvents are not a source of hydrides and optimize the reaction time to be as short as possible while still allowing for product formation.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the pyridinol required for this Suzuki coupling?

A1: While the free hydroxyl group can potentially interact with the catalyst, N-protection is not always necessary and can sometimes be counterproductive. The electron-withdrawing nature of the nitro group can make some N-protecting groups, like N-Boc, labile under basic conditions, leading to in-situ deprotection. It is recommended to first attempt the reaction with the unprotected substrate.

Q2: What is the general reactivity trend for aryl halides in Suzuki coupling?

A2: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the trend: I > OTf > Br >> Cl. Therefore, this compound is expected to be a highly reactive coupling partner.[1]

Q3: Why is a base necessary for the Suzuki coupling reaction?

A3: The base is crucial for activating the organoboron species, which facilitates the transmetalation step by forming a more nucleophilic boronate species. The base also plays a role in regenerating the active Pd(0) catalyst.[1]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: To ensure reproducible results, always use flame-dried or oven-dried glassware. Thoroughly degas all solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.

Experimental Protocols

The following are generalized protocols that should serve as a starting point for optimization.

General Protocol for Suzuki Coupling of this compound

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up a 1. To a dry Schlenk flask, add: - this compound (1 equiv) - Arylboronic acid (1.2-1.5 equiv) - Base (e.g., K₃PO₄, 2-3 equiv) b 2. Seal the flask and purge with an inert gas (Ar/N₂) for 10-15 min. a->b c 3. Add degassed solvent(s) via syringe. b->c d 4. Add palladium catalyst and ligand under a positive flow of inert gas. c->d e 5. Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring. d->e f 6. Monitor progress by TLC or LC-MS. e->f g 7. After completion, cool to room temperature. f->g h 8. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. g->h i 9. Dry the organic layer, filter, and concentrate under reduced pressure. h->i j 10. Purify by column chromatography. i->j

Caption: A step-by-step experimental workflow for the Suzuki coupling reaction.

Detailed Methodologies:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1 equivalent), the desired arylboronic acid (1.2 to 1.5 equivalents), and the base (2 to 3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand or a pre-catalyst like XPhos Pd G3).

  • Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

The following table provides a starting point for reaction conditions based on successful Suzuki couplings of analogous electron-deficient iodo-heterocycles. Optimization will likely be required for this compound.

Table of Suggested Starting Conditions for Suzuki Coupling

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane / H₂O (4:1)10012-24
Pd(OAc)₂ (2) / XPhos (4)Cs₂CO₃ (2)Toluene11012-24
PdCl₂(dppf) (3)K₂CO₃ (3)DMF / H₂O (5:1)9018
XPhos Pd G3 (2)K₃PO₄ (2)THF8012-24
Pd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)1,4-Dioxane10018

References

Technical Support Center: Synthesis of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-5-nitropyridin-2-ol.

Troubleshooting Guides & FAQs

This section addresses common issues and potential byproducts encountered during the synthesis of this compound, which typically proceeds via the nitration of 2-hydroxypyridine followed by iodination.

Issue 1: Low Yield of 5-Nitro-2-hydroxypyridine (Nitration Step)

  • Question: My nitration of 2-hydroxypyridine resulted in a low yield of the desired 5-nitro-2-hydroxypyridine. What are the potential reasons and how can I improve it?

  • Answer: A low yield in this step is often attributed to the formation of isomeric byproducts or incomplete reaction.

    • Isomer Formation: The primary byproduct is often the 3-nitro-2-hydroxypyridine isomer. The ratio of 5-nitro to 3-nitro isomers is highly dependent on reaction conditions. Careful control of temperature and the nitrating agent composition is crucial.

    • Incomplete Reaction: Insufficient reaction time or a nitrating agent that is not potent enough can lead to unreacted starting material.

    • Troubleshooting:

      • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent to favor the formation of the 5-nitro isomer.

      • Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is commonly used. The ratio of these acids can be optimized to enhance the yield of the desired product.

      • Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure completion.

Issue 2: Presence of Di-nitrated Byproducts

  • Question: I am observing a byproduct with a higher molecular weight than my desired 5-nitro-2-hydroxypyridine. Could this be a di-nitrated species?

  • Answer: Yes, over-nitration can lead to the formation of 3,5-dinitro-2-hydroxypyridine. This is more likely to occur if the reaction temperature is too high or if the concentration of the nitrating agent is excessive.

    • Troubleshooting:

      • Stoichiometry: Use a carefully controlled amount of the nitrating agent (typically 1.0-1.2 equivalents).

      • Temperature: As with isomer control, maintain a low reaction temperature.

      • Slow Addition: Add the nitrating agent dropwise to the solution of 2-hydroxypyridine to avoid localized high concentrations.

Issue 3: Inefficient Iodination and Formation of Byproducts

  • Question: The iodination of 5-nitro-2-hydroxypyridine is not proceeding to completion, and I am observing several spots on my TLC plate. What are the likely byproducts and how can I optimize this step?

  • Answer: Incomplete iodination can be due to a number of factors, and several byproducts can form.

    • Starting Material: Unreacted 5-nitro-2-hydroxypyridine will be present.

    • Di-iodinated Byproduct: Over-iodination can lead to the formation of 3,5-diiodo-2-hydroxypyridine, especially if a large excess of the iodinating reagent is used.

    • Oxidation Byproducts: Iodination reactions, particularly those using iodine in the presence of an oxidizing agent, can sometimes lead to undesired oxidation of the starting material or product.[1]

    • Troubleshooting:

      • Iodinating Agent: Common iodinating agents include iodine monochloride (ICl) or a mixture of an iodide salt (like KI or NaI) and an oxidizing agent (like H₂O₂ or KIO₃). The choice and stoichiometry of the reagent are critical.

      • Reaction Conditions: The reaction is often carried out in an acidic medium. The pH and temperature should be carefully controlled. Electrophilic iodination can be reversible under strongly acidic conditions.[1]

      • Purification: Careful column chromatography is often required to separate the desired product from the starting material and byproducts.

Issue 4: Unexpected Displacement of the Nitro Group

  • Question: I have identified a byproduct where the nitro group appears to have been displaced by an iodine atom. Is this possible?

  • Answer: While less common, under certain conditions, nucleophilic aromatic substitution could potentially lead to the displacement of the nitro group, especially if the reaction is carried out at elevated temperatures or with a high concentration of iodide ions. However, electrophilic iodination is the expected pathway. Analysis of the reaction byproducts by mass spectrometry and NMR is crucial to confirm the structure of any unexpected products.

Quantitative Data on Byproduct Formation (Representative)

Since actual yields and byproduct ratios are highly dependent on the specific experimental conditions, the following table provides representative data to illustrate potential outcomes.

StepDesired ProductPotential ByproductTypical Byproduct % (under non-optimized conditions)Key Influencing Factors
Nitration 5-Nitro-2-hydroxypyridine3-Nitro-2-hydroxypyridine10-30%Temperature, Nitrating agent ratio
3,5-Dinitro-2-hydroxypyridine5-15%Temperature, Stoichiometry of nitrating agent
Iodination This compoundUnreacted 5-Nitro-2-hydroxypyridine5-20%Reaction time, Iodinating agent activity
3,5-Diiodo-2-hydroxypyridine5-10%Stoichiometry of iodinating agent

Experimental Protocols (Hypothetical)

The following are hypothetical, yet representative, experimental protocols for the synthesis of this compound. Note: These protocols are for illustrative purposes and should be adapted and optimized based on laboratory safety guidelines and experimental observations.

Step 1: Synthesis of 5-Nitro-2-hydroxypyridine

  • To a stirred solution of 2-hydroxypyridine (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add a mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-nitro-2-hydroxypyridine.

Step 2: Synthesis of this compound

  • Dissolve 5-nitro-2-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).

  • Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Byproducts Start Start Synthesis Nitration Nitration of 2-Hydroxypyridine Start->Nitration Iodination Iodination of 5-Nitro-2-hydroxypyridine Nitration->Iodination Byproduct_Nitration Byproduct in Nitration Step? Nitration->Byproduct_Nitration Product Final Product: This compound Iodination->Product Byproduct_Iodination Byproduct in Iodination Step? Iodination->Byproduct_Iodination Isomer Isomeric Byproduct (3-nitro) Byproduct_Nitration->Isomer Yes Dinitro Di-nitrated Byproduct Byproduct_Nitration->Dinitro Yes Unreacted_Iod Unreacted Starting Material Byproduct_Iodination->Unreacted_Iod Yes Diiodo Di-iodinated Byproduct Byproduct_Iodination->Diiodo Yes

Caption: Troubleshooting workflow for identifying potential byproducts.

References

Technical Support Center: Purification of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-iodo-5-nitropyridin-2-ol from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound appears as a dark, oily solid after synthesis. What are the likely impurities?

A1: The dark coloration and oily consistency suggest the presence of several potential impurities arising from the iodination of 2-hydroxy-5-nitropyridine. The most common impurities include:

  • Unreacted Starting Material: Residual 2-hydroxy-5-nitropyridine.

  • Di-iodinated Byproducts: Formation of 3,5-diiodo-2-hydroxypyridine is possible, though generally less favored due to steric hindrance.

  • Iodine Residues: Elemental iodine (I₂) from the reaction can persist, contributing to the dark color.

  • Other Reaction Intermediates: Depending on the specific iodinating agent used (e.g., iodine monochloride, N-iodosuccinimide), various intermediates and side products can form.

  • Solvent Residues: Incomplete removal of the reaction solvent.

Q2: I performed a recrystallization, but the purity of my this compound did not improve significantly. What went wrong?

A2: Several factors can lead to an unsuccessful recrystallization. Consider the following troubleshooting steps:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a relatively polar molecule, consider polar solvents or solvent mixtures. A good starting point is a mixed solvent system like petroleum ether and ethyl acetate, as used for the similar compound 2-amino-5-iodo-3-nitropyridine.[1] Experiment with different ratios to find the optimal balance. Acetic acid has also been used for the recrystallization of similar compounds.

  • Insufficient Solvent: Using too little solvent will result in the product crystallizing along with the impurities. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Presence of Insoluble Impurities: If there are insoluble materials in the hot solution, they should be removed by hot filtration before cooling.

  • Supersaturation: If no crystals form upon cooling, it may be due to supersaturation. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Q3: I am trying to purify this compound by column chromatography, but I am getting poor separation. What conditions should I use?

A3: Column chromatography is a powerful technique for purifying this compound. Here are some guidelines for effective separation:

  • Stationary Phase: Silica gel is the most common and suitable stationary phase for this type of polar compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. Based on protocols for similar compounds, a ratio of hexane/ethyl acetate in the range of 2:8 to 1:1 (v/v) should be effective.[2]

  • TLC Analysis First: Before running the column, always determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal eluent system should give your desired product an Rf value of approximately 0.3-0.4 on the TLC plate, with good separation from impurities.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.

Q4: How can I monitor the progress of the purification effectively?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.

  • Before Purification: Run a TLC of your crude reaction mixture to visualize the number of components.

  • During Column Chromatography: Collect fractions and spot each fraction on a TLC plate. This will allow you to identify which fractions contain your pure product and which contain impurities.

  • After Recrystallization: Run a TLC of your recrystallized solid and the mother liquor to assess the effectiveness of the purification. The spot corresponding to the product should be more intense and singular in the recrystallized sample, while the impurities should be concentrated in the mother liquor.

Quantitative Data Summary

ParameterTypical ValuePurification MethodReference
Purity (Post-Purification) ≥98%Recrystallization/Column Chromatography[2]
Melting Point 203-207 °CNot Applicable[3]
Column Chromatography Eluent Hexane/Ethyl Acetate (2:8 to 1:1 v/v)Column Chromatography[2]
Recrystallization Solvent Petroleum Ether/Ethyl Acetate (e.g., 5:1 v/v)Recrystallization[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent mixture (e.g., 5:1 petroleum ether/ethyl acetate). Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

  • TLC Analysis: Determine the optimal eluent system (e.g., hexane/ethyl acetate mixture) by TLC. The target compound should have an Rf of ~0.3-0.4.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin elution.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture (this compound + Impurities) recrystallization Recrystallization (e.g., Petroleum Ether/Ethyl Acetate) crude->recrystallization column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column analysis1 TLC Analysis recrystallization->analysis1 impurities1 Impurities in Mother Liquor recrystallization->impurities1 analysis2 TLC Analysis column->analysis2 impurities2 Separated Impurities column->impurities2 pure_product Purified this compound analysis1->pure_product analysis2->pure_product

Caption: Purification workflow for this compound.

TroubleshootingLogic start Low Purity after Purification check_method Purification Method? start->check_method recryst_issues Recrystallization Issues check_method->recryst_issues Recrystallization column_issues Column Chromatography Issues check_method->column_issues Column solvent Incorrect Solvent? recryst_issues->solvent cooling Cooling Too Fast? recryst_issues->cooling eluent Suboptimal Eluent? column_issues->eluent packing Poor Column Packing? column_issues->packing solution1 Test Different Solvents/ Ratios solvent->solution1 Yes solution2 Allow Slow Cooling cooling->solution2 Yes solution3 Optimize with TLC eluent->solution3 Yes solution4 Repack Column Carefully packing->solution4 Yes

Caption: Troubleshooting logic for purification issues.

References

Troubleshooting low conversion in 3-Iodo-5-nitropyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodo-5-nitropyridin-2-ol. The following sections address common issues, particularly low conversion rates, and offer structured advice to optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound is showing low conversion to the desired product. What are the initial troubleshooting steps?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions. Here is a logical workflow to diagnose the problem:

G cluster_optimization Optimization Parameters start Low Conversion Observed reagent_quality Verify Reagent Purity & Integrity (this compound, reactants, solvents) start->reagent_quality reaction_setup Check Reaction Setup (Temperature, atmosphere, stirring) start->reaction_setup stoichiometry Review Stoichiometry of Reactants reagent_quality->stoichiometry reaction_setup->stoichiometry monitoring Analyze Reaction Monitoring Data (TLC, LC-MS, GC-MS) stoichiometry->monitoring side_products Identify Side Products monitoring->side_products optimization Systematic Optimization side_products->optimization temp Temperature optimization->temp solvent Solvent temp->solvent catalyst Catalyst/Base solvent->catalyst concentration Concentration catalyst->concentration

Caption: Initial troubleshooting workflow for low conversion.

Start by verifying the quality and purity of your starting material, this compound, and other reactants. Ensure that solvents are anhydrous if the reaction is moisture-sensitive. Next, double-check your reaction setup, including temperature control, inert atmosphere (if required), and efficient stirring. Incorrect stoichiometry is another common pitfall, so confirm the molar ratios of your reactants. Finally, careful analysis of the reaction mixture by techniques like TLC, LC-MS, or GC-MS can help identify unreacted starting materials and potential side products, guiding your optimization strategy.

Q2: I am performing a nucleophilic substitution reaction on this compound. What factors should I consider to improve the yield?

A2: Nucleophilic substitution reactions are influenced by several key factors. The electron-withdrawing nature of the nitro group on the pyridine ring activates the molecule for nucleophilic attack. To improve yields, consider the following:

  • Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reactions.[1][2] The strength of a nucleophile is influenced by its charge, basicity, and polarizability. Anionic nucleophiles (e.g., alkoxides, thiolates) are typically more reactive than their neutral counterparts (e.g., alcohols, thiols).[3]

  • Solvent Choice: The solvent plays a crucial role in stabilizing reactants and intermediates.

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often preferred for SNAr reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[1]

    • Polar protic solvents (e.g., water, ethanol) can solvate and deactivate the nucleophile through hydrogen bonding.[4]

  • Leaving Group: The iodide at the 3-position is a good leaving group.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate.[5] However, excessively high temperatures may lead to decomposition or the formation of side products.

The interplay of these factors can be visualized as follows:

G cluster_reactants Reactants cluster_conditions Conditions substrate This compound product Desired Product (High Conversion) substrate->product nucleophile Nucleophile (Strength, Concentration) nucleophile->product solvent Solvent (Polar Aprotic vs. Protic) solvent->product temperature Temperature temperature->product base Base (if applicable) base->product

Caption: Key factors influencing nucleophilic substitution.

Q3: What are some common side reactions to be aware of when working with this compound?

A3: Several side reactions can occur, leading to the formation of impurities and reducing the yield of your desired product. Potential side reactions include:

  • Reduction of the Nitro Group: The nitro group can be sensitive to certain reagents, especially reducing agents, which can lead to the formation of the corresponding amino-pyridine derivative.

  • De-iodination: Under certain conditions, particularly with strong bases or catalysts, the iodine atom may be removed.

  • Reaction at the Hydroxyl Group: The hydroxyl group at the 2-position is acidic and can be deprotonated by a base. This can lead to O-alkylation or other reactions at the oxygen if not desired.

  • Ring Opening/Decomposition: Highly activated pyridine rings can be susceptible to ring-opening under harsh conditions (e.g., strong nucleophiles, high temperatures).

Experimental Protocols & Data

Representative Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for a nucleophilic aromatic substitution reaction involving this compound.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, prepare a solution of the nucleophile (1.1 - 1.5 eq). If a base is required to deprotonate a neutral nucleophile, add it to the nucleophile solution.

  • Reaction Execution:

    • Add the nucleophile solution dropwise to the solution of this compound at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or an appropriate aqueous solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or other suitable techniques.

Optimization of Reaction Conditions: A Case Study

The following table illustrates how reaction conditions can be optimized to improve product yield. The data is representative and based on general principles of reaction optimization.[5][6][7]

EntrySolventBase (eq)Temperature (°C)Time (h)Yield (%)
1TolueneK₂CO₃ (1.5)801225
2AcetonitrileK₂CO₃ (1.5)801245
3DMFK₂CO₃ (1.5)801270
4DMFCs₂CO₃ (1.5)801285
5DMFCs₂CO₃ (1.5)602475
6DMFCs₂CO₃ (1.5)100690

Analysis:

  • Entries 1-3 demonstrate the significant impact of solvent choice, with the polar aprotic solvent DMF providing the best results.

  • Entry 4 shows that a stronger, more soluble base like Cesium Carbonate can improve the yield.

  • Entries 5 and 6 illustrate the effect of temperature, with higher temperatures leading to a faster reaction and higher yield in this case.

Signaling Pathways and Logical Relationships

Decision Tree for Solvent and Base Selection

The choice of solvent and base is critical for the success of reactions involving this compound, especially in nucleophilic substitution reactions. The following diagram provides a logical decision-making process.

G start Start: Select Solvent & Base nucleophile_type Is the nucleophile charged or neutral? start->nucleophile_type charged_nu Charged Nucleophile (e.g., RO⁻, RS⁻) nucleophile_type->charged_nu Charged neutral_nu Neutral Nucleophile (e.g., R-OH, R-NH₂) nucleophile_type->neutral_nu Neutral polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, ACN) charged_nu->polar_aprotic base_needed Base Required to Deprotonate Nucleophile neutral_nu->base_needed strong_base Use Strong, Non-nucleophilic Base (e.g., NaH, K₂CO₃, Cs₂CO₃) base_needed->strong_base Yes no_base No Base Required base_needed->no_base No strong_base->polar_aprotic weak_base Consider Weaker Base if Substrate is Base-Sensitive (e.g., DIPEA, Et₃N) strong_base->weak_base If side reactions occur no_base->polar_aprotic

Caption: Logic for selecting appropriate solvent and base.

References

Technical Support Center: 3-Iodo-5-nitropyridin-2-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of deiodination during palladium-catalyzed cross-coupling reactions of 3-iodo-5-nitropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem when working with this compound?

A1: Deiodination, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling processes where the iodine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of the undesired byproduct, 5-nitropyridin-2-ol, which reduces the yield of the desired coupled product and complicates the purification process. The electron-deficient nature of the pyridine ring, due to the presence of the nitro group, makes the C-I bond more susceptible to this reductive cleavage.

Q2: Which coupling reactions are most prone to deiodination with this substrate?

A2: Deiodination can be a significant issue in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Generally, reactions that involve harsh conditions, such as high temperatures and strong bases, are more likely to promote deiodination.

Q3: What are the primary factors that influence the extent of deiodination?

A3: Several experimental parameters can significantly impact the competition between the desired coupling reaction and the undesired deiodination side reaction. These include:

  • Catalyst and Ligand: The choice of the palladium source and, more importantly, the phosphine ligand is critical. Bulky and electron-rich ligands can facilitate the desired reductive elimination step over the deiodination pathway.

  • Base: The strength and type of base can dramatically affect the reaction outcome. Strong bases can sometimes accelerate the formation of palladium-hydride species responsible for deiodination.

  • Solvent: The solvent can act as a hydride source, particularly protic solvents like alcohols. Aprotic solvents are generally preferred.

  • Temperature: Higher reaction temperatures often increase the rate of deiodination.

  • Additives: The presence of water or other protic impurities can contribute to the formation of palladium-hydride species.

Q4: How can I detect and quantify the deiodinated byproduct in my reaction mixture?

A4: The deiodinated byproduct, 5-nitropyridin-2-ol, can be identified and quantified using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting the deiodinated product and monitoring the progress of the reaction.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show a characteristic new proton signal in the aromatic region, corresponding to the hydrogen that has replaced the iodine atom. Quantitative NMR (qNMR) can be used for precise quantification.[5][6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to separate and identify the volatile components of the reaction mixture, including the deiodinated byproduct.

Troubleshooting Guides

This section provides specific troubleshooting advice for common coupling reactions involving this compound.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
  • Symptoms: Low yield of the desired 3-aryl-5-nitropyridin-2-ol and a significant amount of 5-nitropyridin-2-ol byproduct detected by LC-MS or NMR.

  • Logical Troubleshooting Workflow:

    G start High Deiodination in Suzuki Coupling ligand Optimize Ligand start->ligand Is a bulky, electron-rich ligand (e.g., XPhos, SPhos) being used? base Change Base ligand->base Yes solution Reduced Deiodination ligand->solution No, switch to bulky, electron-rich ligand solvent Switch Solvent base->solvent Is a mild inorganic base (e.g., K3PO4, Cs2CO3) being used? base->solution No, switch to a milder base temp Lower Temperature solvent->temp Is an aprotic solvent (e.g., Dioxane, Toluene, THF) being used? solvent->solution No, switch to an aprotic solvent boronic_acid Check Boronic Acid Quality temp->boronic_acid Is the reaction run at the lowest effective temperature? temp->solution No, lower the reaction temperature boronic_acid->solution Is the boronic acid pure and active? boronic_acid->solution No, use fresh, pure boronic acid

    Caption: Troubleshooting logic for deiodination in Suzuki-Miyaura coupling.

  • Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Ligand Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step over the deiodination pathway.
Base is too Strong Replace strong bases like alkoxides with milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[10]
Protic Solvent Change the solvent to an aprotic one like 1,4-dioxane, toluene, or THF to minimize the availability of hydride sources.
High Reaction Temperature Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Poor Quality Boronic Acid Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester) to ensure efficient transmetalation.
  • Experimental Protocol: Optimized Suzuki-Miyaura Coupling

    • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a mild inorganic base like K₃PO₄ (3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 5 mol%).

    • Evacuate and backfill the tube with the inert gas three times.

    • Add degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe.

    • Stir the reaction mixture at a moderate temperature (e.g., 80 °C).

    • Monitor the reaction progress by LC-MS, checking for the formation of both the desired product and the deiodinated byproduct.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Significant Deiodination in Sonogashira Coupling
  • Symptoms: Low yield of the desired 3-alkynyl-5-nitropyridin-2-ol, with the formation of 5-nitropyridin-2-ol and alkyne homocoupling (Glaser coupling) byproducts.

  • Logical Troubleshooting Workflow:

    G start High Deiodination in Sonogashira Coupling copper Consider Copper-Free Conditions start->copper Is a copper co-catalyst being used? base Optimize Base copper->base Yes, try copper-free copper->base No solvent Change Solvent base->solvent Is a mild amine base (e.g., Et3N, DIPEA) being used? solution Reduced Deiodination base->solution No, switch to a milder amine base temp Lower Temperature solvent->temp Is an aprotic solvent (e.g., THF, Toluene) being used? solvent->solution No, switch to an aprotic solvent temp->solution Is the reaction run at the lowest effective temperature? temp->solution No, lower the reaction temperature

    Caption: Troubleshooting logic for deiodination in Sonogashira coupling.

  • Possible Causes and Solutions:

CauseRecommended Solution
Catalyst System Inefficiency For copper-co-catalyzed reactions, ensure rigorous exclusion of oxygen to minimize Glaser coupling. Consider switching to a copper-free Sonogashira protocol.
Strong Base Use a milder amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to minimize side reactions.
Protic Solvent If using a protic solvent like an alcohol, which can be a hydride source, switch to an aprotic solvent such as THF, dioxane, or toluene.
High Reaction Temperature As with other coupling reactions, running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize deiodination.
  • Experimental Protocol: Optimized Copper-Free Sonogashira Coupling

    • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Add a suitable ligand if necessary (e.g., a bulky phosphine ligand).

    • Evacuate and backfill the tube with the inert gas three times.

    • Add a degassed, anhydrous aprotic solvent (e.g., THF) and a mild amine base (e.g., Et₃N) via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Issue 3: Significant Deiodination in Buchwald-Hartwig Amination
  • Symptoms: The primary byproduct is 5-nitropyridin-2-ol, with unreacted amine and starting this compound also present. Low conversion to the desired 3-amino-5-nitropyridin-2-ol.

  • Logical Troubleshooting Workflow:

    G start High Deiodination in Buchwald-Hartwig Amination ligand Optimize Ligand start->ligand Is a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos) being used? base Change Base ligand->base Yes solution Reduced Deiodination ligand->solution No, switch to a bulky biaryl phosphine ligand solvent Switch Solvent base->solvent Is a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) being used appropriately? base->solution No, optimize base choice and concentration temp Lower Temperature solvent->temp Is an aprotic solvent (e.g., Toluene, Dioxane) being used? solvent->solution No, switch to a suitable aprotic solvent temp->solution Is the reaction run at the lowest effective temperature? temp->solution No, lower the reaction temperature

    Caption: Troubleshooting logic for deiodination in Buchwald-Hartwig amination.

  • Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Ligand Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which have been shown to be effective in promoting C-N bond formation and suppressing dehalogenation.
Base Selection A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. The choice may need to be optimized for the specific amine.
Slow Reductive Elimination The use of bulky, electron-rich phosphine ligands, similar to those recommended for Suzuki coupling, can be beneficial in accelerating the final product-forming step.
High Catalyst Loading While counterintuitive, excessively high palladium catalyst loading can sometimes lead to increased side reactions. Try reducing the catalyst loading to 1-2 mol%.
  • Experimental Protocol: Optimized Buchwald-Hartwig Amination

    • In a glovebox, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%), the bulky biaryl phosphine ligand (if not using a precatalyst), and the strong, non-nucleophilic base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk tube.

    • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

    • Seal the tube, remove it from the glovebox, and place it under an inert atmosphere.

    • Add degassed, anhydrous aprotic solvent (e.g., toluene) via syringe.

    • Stir the reaction mixture at an elevated temperature (e.g., 100 °C).

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry, concentrate, and purify the product by column chromatography.

Summary of Recommended Conditions to Minimize Deiodination

ParameterSuzuki-MiyauraSonogashiraBuchwald-Hartwig
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pd(PPh₃)₄ or PdCl₂(PPh₃)₂tBuXPhos Pd G3 or other G3 precatalysts
Ligand XPhos, SPhos, RuPhosPPh₃ (for copper-free)XPhos, RuPhos
Base K₃PO₄, K₂CO₃, Cs₂CO₃Et₃N, DIPEANaOtBu, K₃PO₄, LHMDS
Solvent 1,4-Dioxane, Toluene, THFTHF, TolueneToluene, 1,4-Dioxane
Temperature 80-100 °CRoom Temp to 50 °C100-110 °C

By systematically addressing these key reaction parameters, researchers can significantly minimize the undesired deiodination of this compound and improve the efficiency and yield of their coupling reactions.

References

Technical Support Center: Managing Exothermic Nitration of Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the highly exothermic and potentially hazardous nitration of iodopyridines. The information is structured to offer immediate solutions to common experimental challenges, ensuring safer and more successful synthetic outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the nitration of iodopyridines, offering immediate actions, potential causes, and preventative measures.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is escalating uncontrollably. What are the immediate steps, and what might be the cause?

Answer: An uncontrolled temperature increase signifies a runaway reaction, a dangerous situation requiring immediate and calm intervention.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.

  • Enhance Cooling: If it is safe to do so, increase the cooling capacity by adding more dry ice or a colder solvent to the cooling bath.

  • Increase Agitation: If possible, increase the stirring rate to improve heat dissipation and prevent localized hot spots.

  • Prepare for Quenching (Last Resort): If the temperature continues to rise unabated, prepare to quench the reaction by transferring the reaction mixture to a large volume of crushed ice. Caution: This should be a last resort as the dilution of concentrated acids is also highly exothermic. Proceed with extreme care behind a blast shield.

  • Alert Personnel and Follow Safety Protocols: Inform your supervisor and follow all established laboratory emergency procedures.

Potential Causes and Preventative Measures:

Potential Cause Preventative Measure
Inadequate Cooling Ensure the cooling bath has sufficient capacity and is at the appropriate temperature (e.g., dry ice/acetone for temperatures below -20°C) before starting the reaction.
Rapid Addition of Nitrating Agent Add the nitrating agent dropwise with careful monitoring of the internal reaction temperature. A slower addition rate is crucial for managing the exotherm.
Poor Agitation Use an overhead stirrer for viscous mixtures or a sufficiently large stir bar to ensure vigorous and uniform mixing, preventing the formation of localized hot spots.
Incorrect Reagent Concentration/Ratio Use the specified concentrations of nitric and sulfuric acid. Higher concentrations can significantly increase the reaction rate and exotherm.
Accumulation of Unreacted Reagents Maintain a low enough temperature to control the reaction rate but not so low that the nitrating agent accumulates without reacting. A sudden temperature increase can then trigger a delayed and violent reaction.

Issue 2: Low or No Yield of the Desired Nitroiodopyridine

Question: My reaction resulted in a very low yield of the desired product. What are the likely reasons?

Answer: Low yields in the nitration of iodopyridines can be attributed to several factors, including the inherent deactivation of the pyridine ring and potential side reactions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Reaction The pyridine ring is electron-deficient and deactivated towards electrophilic aromatic substitution, especially with an electron-withdrawing iodo-substituent.[1] Consider extending the reaction time or cautiously increasing the temperature while closely monitoring for any exotherm.
Sub-optimal Nitrating Conditions The choice of nitrating agent and conditions is critical. For deactivated rings, stronger conditions such as fuming nitric acid in oleum (fuming sulfuric acid) might be necessary. However, these conditions also increase the risk of side reactions and thermal runaway.
Iodine Displacement (Iodo-denitration) The C-I bond can be susceptible to cleavage under harsh nitrating conditions, leading to the formation of nitropyridines without the iodine substituent. Consider using milder nitrating agents or lower temperatures if this side reaction is observed.
Formation of Multiple Isomers The directing effects of the iodine atom and the pyridine nitrogen can lead to a mixture of constitutional isomers, reducing the yield of the desired product. Careful purification by column chromatography or recrystallization is often necessary to isolate the target isomer.
Product Loss During Work-up Nitroiodopyridines can have varying solubilities. If the product does not precipitate upon quenching, it may require extraction with an appropriate organic solvent. Ensure the pH of the aqueous layer is adjusted correctly to prevent the loss of a basic product.

Issue 3: Formation of Significant Byproducts

Question: My reaction is producing a complex mixture of products. How can I improve the selectivity?

Answer: The formation of byproducts is common in nitration reactions, particularly with sensitive substrates like iodopyridines.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Over-nitration (Dinitration) Harsh reaction conditions (high temperature, prolonged reaction time, or a large excess of the nitrating agent) can lead to the introduction of a second nitro group. Use a stoichiometric amount or a slight excess of the nitrating agent and maintain a low reaction temperature.
Oxidative Degradation Strong nitrating mixtures are also powerful oxidizing agents and can lead to the degradation of the pyridine ring or other functional groups.[2] Careful temperature control is paramount. The appearance of a dark tarry reaction mixture can be an indication of oxidative side reactions.
Iodine Displacement As mentioned previously, the C-I bond can be cleaved. Milder conditions or alternative synthetic routes may be necessary.
Formation of Aryliodine(III) Species In some cases, the iodine atom can be oxidized to a higher oxidation state, leading to different reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of iodopyridines so challenging and exothermic?

A1: The nitration of iodopyridines presents a dual challenge. Firstly, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[1] The presence of an electron-withdrawing iodine atom further deactivates the ring. To overcome this, harsh reaction conditions (e.g., strong acids and high temperatures) are often required, which in turn increases the exothermicity and the risk of a runaway reaction.[2]

Q2: What are the expected regiochemical outcomes for the nitration of iodopyridines?

A2: The regioselectivity is influenced by the position of the iodine atom and the directing effect of the pyridine nitrogen. The nitrogen atom directs electrophilic substitution primarily to the 3- and 5-positions. The iodine atom is an ortho-, para-director, but also deactivating. The interplay of these effects can lead to a mixture of isomers. For example, in the nitration of 2-iodopyridine, the nitro group may be directed to the 3- or 5-position. Experimental determination is often necessary to confirm the major product.

Q3: Are there alternatives to direct nitration for synthesizing nitroiodopyridines?

A3: Yes, due to the challenges of direct nitration, multi-step synthetic routes are often employed. These can include:

  • Nitration followed by halogenation: Nitrating a pyridine derivative first and then introducing the iodine atom.

  • Substitution reactions: Starting with a nitrated pyridine that has a good leaving group (like a chloro-substituent) and performing a halide exchange reaction to introduce the iodine.

  • Sandmeyer-type reactions: Starting with an amino-nitropyridine, which can be converted to the corresponding iodo-nitropyridine via diazotization followed by treatment with an iodide salt.

Q4: What are the key safety precautions to take when performing iodopyridine nitrations?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.

  • Blast Shield: Use a blast shield, especially during the addition of the nitrating agent and for the entire duration of the reaction.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction using a thermometer or thermocouple. Do not rely solely on the temperature of the cooling bath.

  • Controlled Addition: Use an addition funnel for the slow, dropwise addition of the nitrating agent.

  • Emergency Preparedness: Have appropriate quenching materials (e.g., a large beaker of ice) and spill kits readily available. Ensure you are familiar with your institution's emergency procedures.

Experimental Protocols

The direct nitration of iodopyridines is often challenging and can result in low yields or complex product mixtures. Therefore, alternative synthetic strategies are frequently employed. Below are examples of protocols for the synthesis of nitroiodopyridines.

Protocol 1: Synthesis of 2-Iodo-3-nitropyridine via Sandmeyer-type Reaction

This method avoids the direct nitration of 2-iodopyridine by starting with 2-amino-3-nitropyridine.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add potassium nitrate (KNO₃, 2.0 eq) and copper(I) iodide (CuI, 0.5 eq) to the solution.

  • Acidification and Heating: Carefully add 50% aqueous hydroiodic acid (HI, 5.0 eq). Heat the reaction mixture to approximately 60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an alkaline solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).

  • Extraction: Extract the aqueous layer several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield 2-iodo-3-nitropyridine as a yellow solid.

Quantitative Data for Protocol 1:

ParameterValue
Starting Material 2-amino-3-nitropyridine
Key Reagents KNO₃, HI, CuI, DMSO
Temperature 60°C
Typical Yield ~70%

Protocol 2: Synthesis of 2-Iodo-5-nitropyridine via Halogen Exchange

This protocol utilizes a nucleophilic substitution reaction, which can be a safer and more efficient alternative to direct nitration.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-5-nitropyridine (1.0 eq), sodium iodide (NaI, ~3.0 eq), and methyl ethyl ketone as the solvent.

  • Acid Catalyst: Add a catalytic amount of 57% hydroiodic acid (HI). The protonation of the pyridine nitrogen is believed to activate the substrate for nucleophilic substitution.

  • Heating: Heat the mixture to a gentle reflux and maintain for several hours (e.g., 16 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and filter to remove the precipitated sodium chloride. Evaporate the solvent from the filtrate.

  • Neutralization and Purification: Suspend the residue in water and make the solution basic with 10% sodium hydroxide. Add sodium bisulfite to reduce any excess iodine. Stir the suspension, then filter the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., acetone-water) to obtain pure 2-iodo-5-nitropyridine.

Quantitative Data for Protocol 2:

ParameterValue
Starting Material 2-chloro-5-nitropyridine
Key Reagents NaI, HI (cat.), Methyl ethyl ketone
Temperature Reflux
Typical Yield 60-70%

Visualizations

Diagram 1: General Workflow for Exothermic Nitration

ExothermicNitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Prepare Cooling Bath (e.g., Dry Ice/Acetone) reagents Prepare Nitrating Mixture (e.g., HNO3/H2SO4) start->reagents Cool to 0°C substrate Dissolve Iodopyridine in Cold H2SO4 addition Slow, Dropwise Addition of Nitrating Mixture substrate->addition Maintain Low Temp. monitoring Monitor Internal Temperature and Reaction Progress (TLC/LC-MS) addition->monitoring quench Quench on Ice monitoring->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Chromatography/ Recrystallization) extract->purify RunawayTroubleshooting action_node action_node final_action final_action temp_rise Uncontrolled Temperature Rise? stop_addition Stop Adding Nitrating Agent temp_rise->stop_addition Yes enhance_cooling Enhance Cooling stop_addition->enhance_cooling temp_stabilized Temperature Stabilized? enhance_cooling->temp_stabilized continue_monitoring Continue Monitoring at Lower Temperature temp_stabilized->continue_monitoring Yes quench EMERGENCY QUENCH (Last Resort) temp_stabilized->quench No

References

Technical Support Center: Suzuki Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of electron-deficient pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of electron-deficient pyridines, particularly chloropyridines, so challenging?

A1: The Suzuki coupling of electron-deficient pyridines, especially chloropyridines, presents several challenges primarily due to:

  • Strong Carbon-Halogen Bond: The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult and often rate-limiting.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[2]

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slower rates of transmetalation.[3]

  • Side Reactions: These substrates are prone to side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling.[2][3]

Q2: What are the most effective catalyst systems for coupling electron-deficient pyridines?

A2: Highly active catalyst systems are generally required.[2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] The most successful catalyst systems often involve:

  • Bulky, Electron-Rich Ligands: Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[1][2] These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically hinder coordination of the pyridine nitrogen.[2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also a good choice for these challenging couplings.[2]

  • Palladacycle Pre-catalysts: These can generate the active Pd(0) species under mild conditions and have shown high activity.[4][5]

Q3: How do I select the appropriate base for my reaction?

A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[2] The choice of base can significantly impact the reaction yield.[2]

  • Strong, Non-nucleophilic Bases: Strong inorganic bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for challenging couplings.[1][2]

  • Screening: The optimal base is substrate-dependent, so screening a few options (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended.[2]

Q4: What are the best solvents for the Suzuki coupling of electron-deficient pyridines?

A4: The solvent must dissolve the reactants and facilitate the catalytic cycle.[1] Common choices include:

  • Aprotic Polar Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often with the addition of water.[6][7]

  • Degassing: It is critical to thoroughly degas all solvents before use to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

Q5: How can I minimize side reactions like protodeboronation and homocoupling?

A5:

  • Protodeboronation: This side reaction involves the cleavage of the C-B bond of the organoboron reagent. Using boronic esters (e.g., pinacol esters) or organotrifluoroborates can increase stability and reduce protodeboronation.[2][8]

  • Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen.[2][9] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst can minimize this side reaction.[2]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low to No Yield Inactive Catalyst System: The catalyst is not active enough to cleave the strong C-Cl bond of the electron-deficient pyridine.[1]• Switch to a more active catalyst system, such as a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich ligand like SPhos, XPhos, or an N-heterocyclic carbene (NHC).[1][2]• Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Ineffective Base: The base is not strong enough to promote the transmetalation step.[1]• Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1][2]
Insufficient Temperature: The reaction temperature is too low to overcome the activation energy for oxidative addition.• Increase the reaction temperature, typically in the range of 80-120 °C.[1]• Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[10]
Oxygen Sensitivity: The active Pd(0) catalyst has been deactivated by oxygen.[1]• Ensure all solvents are thoroughly degassed before use.[1]• Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[6]
Protodeboronation of Boronic Acid Instability of Boronic Acid: The boronic acid is unstable under the reaction conditions.• Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[2][8]
Significant Homocoupling Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid.[2]• Ensure rigorous degassing of all solvents and reagents.[2]• Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst to minimize the presence of Pd(II) species that can promote homocoupling.[2]
Substrate-Dependent Reactivity Electronic Effects: Electron-rich chloropyridines are less reactive than electron-poor ones.[8]• For more electron-rich substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[1]

Data and Protocols

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Electron-Deficient Pyridines
Catalyst SystemLigand TypeAdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[11]Air-sensitive, higher cost.[11]1-2[11]
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[11]Air-sensitive, higher cost.[11]1-2[11]
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.[11]May not be as active as Buchwald-type systems for challenging substrates.[11]2-5
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.[11]Lower activity for challenging substrates like chloropyridines, often requires higher temperatures.[1][11]2-5[11]
General Experimental Protocol for Suzuki Coupling of 2-Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 eq)

  • Pyridylboronic acid or ester (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-chloropyridine, boronic acid/ester, palladium(II) acetate, SPhos, and potassium phosphate.[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.[6]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the organic solvent.[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Challenging for e⁻-deficient pyridyl-Cl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ Base PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of Electron-Deficient Pyridine q_catalyst Is the catalyst system highly active? (e.g., using Buchwald ligands) start->q_catalyst a_catalyst_yes Yes q_catalyst->a_catalyst_yes a_catalyst_no No q_catalyst->a_catalyst_no q_base Is a strong, non-nucleophilic base being used? a_catalyst_yes->q_base sol_catalyst Switch to Pd₂(dba)₃ or Pd(OAc)₂ with SPhos or XPhos ligand. a_catalyst_no->sol_catalyst sol_catalyst->q_base a_base_yes Yes q_base->a_base_yes a_base_no No q_base->a_base_no q_temp Is the reaction temperature adequate (80-120 °C)? a_base_yes->q_temp sol_base Screen strong bases like K₃PO₄ or Cs₂CO₃. a_base_no->sol_base sol_base->q_temp a_temp_yes Yes q_temp->a_temp_yes a_temp_no No q_temp->a_temp_no q_degas Was the system thoroughly degassed? a_temp_yes->q_degas sol_temp Increase temperature or consider microwave heating. a_temp_no->sol_temp sol_temp->q_degas a_degas_yes Yes q_degas->a_degas_yes a_degas_no No q_degas->a_degas_no end Re-evaluate substrate stability (consider boronic esters). a_degas_yes->end sol_degas Ensure rigorous degassing of solvents and inert atmosphere. a_degas_no->sol_degas sol_degas->end

Caption: A troubleshooting workflow for low yields in the Suzuki coupling of electron-deficient pyridines.

References

Technical Support Center: Sonogashira Coupling of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the Sonogashira coupling of 3-iodo-5-nitropyridin-2-ol. It addresses common issues and frequently asked questions in a structured format to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of the base in the Sonogashira coupling reaction?

A1: The base in a Sonogashira coupling serves multiple critical functions. Primarily, it neutralizes the hydrohalic acid (HI, in this case) that is generated as a byproduct during the catalytic cycle.[1] This prevents the reaction medium from becoming acidic, which can deactivate the palladium catalyst. Additionally, the base facilitates the deprotonation of the terminal alkyne, forming a copper(I) acetylide intermediate, which is a key step in the catalytic cycle for transferring the alkyne group to the palladium complex.[2][3]

Q2: How does the structure of this compound influence the choice of base?

A2: The substrate presents two key features that guide base selection:

  • Electron-Deficient Pyridine Ring: The presence of a strongly electron-withdrawing nitro group makes the pyridine ring highly electron-deficient. This generally increases the reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst.[4]

  • Acidic Pyridinol Proton: The hydroxyl group on the pyridine ring is acidic and can be deprotonated by the base. The pKa of the related 3-iodo-2-mercapto-5-nitropyridine is predicted to be around 5.66, suggesting the pyridinol is also significantly acidic.[5] This requires careful selection of a base that is strong enough to deprotonate the alkyne but won't cause undesirable side reactions with the acidic proton.

Q3: Which bases are recommended for the Sonogashira coupling of this compound?

A3: The choice of base is critical for success. Both amine and inorganic bases can be employed, with the optimal choice depending on the specific alkyne and reaction conditions.

  • Amine Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are commonly used and often act as both the base and a co-solvent.[6] They are generally effective for activating the alkyne. However, their basicity might be sufficient to partially deprotonate the pyridinol, which could affect solubility and reactivity.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be advantageous when a milder, non-nucleophilic base is required.[6] For substrates with acidic protons, inorganic bases can sometimes provide better yields by minimizing side reactions. Cesium carbonate, in particular, has been effective in challenging couplings.[7]

For this specific substrate, starting with a common amine base like Et₃N or DIPEA is a reasonable approach. If issues like low yield or side reactions arise, switching to an inorganic base like K₂CO₃ or Cs₂CO₃ is a recommended troubleshooting step.

Base Selection and Performance

The following table summarizes the characteristics of common bases and their suitability for the Sonogashira coupling of this compound based on general principles.

BasepKa (Conjugate Acid)Typical ConditionsSuitability for this compound
Triethylamine (Et₃N)~10.7Solvent/co-solvent, 2-5 equivalentsGood Starting Point. Effective at scavenging acid and promoting acetylide formation. Potential for pyridinol deprotonation.[8]
Diisopropylethylamine (DIPEA)~10.7Solvent/co-solvent, 2-5 equivalentsGood Alternative. Steric hindrance can sometimes reduce side reactions compared to Et₃N.
Piperidine~11.1Solvent/co-solvent, 2-5 equivalentsPotentially Effective. Its higher basicity might improve yields in some cases but also increases the risk of side reactions.[7]
Potassium Carbonate (K₂CO₃)~10.3Anhydrous solvent (e.g., DMF, Dioxane), 2-3 eq.Good for Troubleshooting. A milder, non-nucleophilic option that can prevent side reactions related to the acidic pyridinol.[9]
Cesium Carbonate (Cs₂CO₃)~10.3Anhydrous solvent (e.g., DMF, Dioxane), 2-3 eq.Excellent for Difficult Couplings. Often provides higher yields when other bases fail, particularly with challenging substrates.[7]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor substrate solubility. 4. Oxygen contamination.1. Use a fresh, high-purity palladium catalyst and copper(I) iodide.[10] 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or an amine base). 3. Change the solvent to improve solubility (e.g., DMF, NMP). 4. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and use degassed solvents.[10]
Glaser Homocoupling This is the primary side reaction where the alkyne couples with itself. It is promoted by the presence of oxygen and high concentrations of the copper acetylide intermediate.[10]1. Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles or by bubbling with argon for an extended period.[10] 2. Slow Addition: Add the terminal alkyne slowly to the reaction mixture to keep its concentration low.[10] 3. Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol, which may require a different ligand and base combination.[4]
Dehalogenation The iodo-group is replaced by a hydrogen atom. This can be caused by harsh reaction conditions or certain impurities.1. Lower the reaction temperature. Aryl iodides are highly reactive and often do not require high heat.[6] 2. Reduce the amount of base or switch to a milder base like K₂CO₃.
Starting Material Degradation The substrate may be unstable under the reaction conditions, especially due to the nitro group and acidic proton.1. Protect the Hydroxyl Group: Consider protecting the pyridinol as an acetate or other suitable protecting group. In a similar case, converting an iodo-nitro-phenol to its acetate improved coupling yields.[7] 2. Use milder reaction conditions (lower temperature, weaker base).

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Amine Base

This protocol is a general starting point for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the degassed triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) while monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling with Inorganic Base

This protocol is an alternative to minimize Glaser homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Dioxane or Toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., Dioxane) via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Base_Selection_Workflow cluster_start Start with Substrate cluster_choice Initial Base Selection cluster_outcome Evaluate Outcome cluster_troubleshoot Troubleshooting Step Start This compound Amine Amine Base (Et3N or DIPEA) Standard Protocol Start->Amine Default Choice Inorganic Inorganic Base (K2CO3) Milder Conditions Start->Inorganic If side reactions are anticipated Success High Yield Reaction Complete Amine->Success Failure Low Yield / Side Reactions (e.g., Homocoupling) Amine->Failure Inorganic->Success Inorganic->Failure Optimize Switch to Inorganic Base (Cs2CO3) or Copper-Free Protocol Failure->Optimize Re-evaluate Base/Catalyst Protect Protect -OH Group (e.g., as Acetate) Failure->Protect If substrate degradation occurs Optimize->Success Protect->Amine

Caption: Logical workflow for base selection in the Sonogashira coupling.

Troubleshooting_Workflow cluster_yield Low Yield cluster_homocoupling Glaser Homocoupling cluster_decomp Decomposition Start Reaction Issue Identified Yield_Check1 Verify Reagent Quality (Catalyst, Base, Solvent) Start->Yield_Check1 No Product HC_Check Is the system oxygen-free? Start->HC_Check Side Product Decomp_Check Are conditions too harsh? Start->Decomp_Check No Starting Material Yield_Check2 Ensure Strict Inert Atmosphere (Degas Solvents) Yield_Check1->Yield_Check2 Yield_Solution Switch Base (e.g., to Cs2CO3) or change solvent Yield_Check2->Yield_Solution HC_Solution1 Improve degassing (Freeze-Pump-Thaw) HC_Check->HC_Solution1 HC_Solution2 Use copper-free protocol HC_Check->HC_Solution2 Decomp_Solution1 Lower reaction temperature Decomp_Check->Decomp_Solution1 Decomp_Solution2 Protect acidic -OH group Decomp_Check->Decomp_Solution2

Caption: Troubleshooting workflow for common Sonogashira coupling issues.

References

Technical Support Center: Overcoming Poor Solubility of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the poor solubility of 3-iodo-5-nitropyridin-2-ol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its molecular structure. The presence of a hydroxyl group (-OH) and a nitro group (-NO2) can lead to strong intermolecular hydrogen bonding in the solid state, forming a stable crystal lattice that is difficult for solvents to disrupt. While the pyridine ring offers some aromatic character, the polar functional groups and the potential for tautomerization to the pyridin-2(1H)-one form contribute to its challenging solubility profile.

Q2: What initial steps should I take when encountering solubility issues with this compound?

A2: A systematic approach is recommended. Start by assessing a range of solvents with varying polarities. It's also beneficial to gently heat the mixture and apply agitation (e.g., stirring, sonication) to facilitate dissolution. If these initial steps are unsuccessful, you should consider more advanced solubility enhancement techniques.

Q3: Are there any general solvent classes that are more likely to be effective for dissolving this compound?

A3: Based on its structure, polar aprotic solvents are often a good starting point. These solvents can engage in dipole-dipole interactions without disrupting the hydrogen bonding capabilities of the molecule as much as protic solvents might. The table below provides a summary of common organic solvents and their potential effectiveness.

Troubleshooting Guides

Issue 1: The compound does not dissolve in common non-polar or moderately polar solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate).

Root Cause: The polarity of these solvents is insufficient to overcome the strong intermolecular forces within the crystal lattice of this compound.

Troubleshooting Steps:

  • Increase Solvent Polarity: Switch to more polar solvents. Polar aprotic solvents are a good choice as they can solvate the molecule without competing for hydrogen bonding sites.

  • Use a Co-solvent System: A mixture of a primary solvent with a small amount of a highly polar co-solvent can significantly improve solubility.[1]

  • Apply Heat: Gently warming the solvent can provide the necessary energy to break the crystal lattice energy. Always be mindful of the compound's thermal stability.

Issue 2: The compound "oils out" or forms a separate liquid phase in the solvent.

Root Cause: This often occurs when the compound melts at a temperature close to the boiling point of the solvent but does not fully dissolve.

Troubleshooting Steps:

  • Choose a Higher-Boiling Solvent: Select a solvent with a higher boiling point to ensure the compound remains in a solid state during heating or to fully dissolve it at an elevated temperature.

  • Add a Co-solvent: A co-solvent in which the compound is highly soluble can help to solvate the "oiled out" material.

Issue 3: The compound dissolves upon heating but precipitates out upon cooling.

Root Cause: The solution is supersaturated at lower temperatures. This is a common characteristic of compounds with high crystal lattice energy.

Troubleshooting Steps:

  • Formulate as a Solid Dispersion: This technique involves dispersing the compound in a polymer matrix to create an amorphous solid, which often has higher kinetic solubility.

  • Utilize Surfactants: Surfactants can form micelles that encapsulate the compound, keeping it in solution even at lower temperatures.[2]

  • Consider Salt Formation: If the compound is to be used in an aqueous environment, converting it to a salt can dramatically increase its solubility.[2]

Data Presentation

Table 1: Qualitative Solubility Profile of this compound in Common Organic Solvents

Solvent ClassExamplesExpected SolubilityRationale
Non-polar Hexane, ToluenePoorInsufficient polarity to interact with the polar functional groups.
Moderately Polar Aprotic Dichloromethane, Ethyl AcetatePoor to ModerateMay show some solubility, but likely insufficient to overcome crystal lattice energy.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to GoodThese solvents have strong dipole moments that can effectively solvate the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerateCan act as both hydrogen bond donors and acceptors, but may compete with intramolecular hydrogen bonding.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Using a mixture of solvents to increase the solubility of a solute.[1]Simple to implement, can be highly effective.May require optimization of solvent ratios, potential for precipitation upon dilution.
Salt Formation Converting an ionizable compound into a salt to increase its aqueous solubility.[2]Can lead to a dramatic increase in aqueous solubility.Only applicable to ionizable compounds, the salt may be less stable.
Solid Dispersions Dispersing the compound in an amorphous form within a polymer matrix.[3][4]Can significantly increase apparent solubility and dissolution rate.May require specialized equipment (e.g., spray dryer, hot-melt extruder), potential for recrystallization over time.
Use of Surfactants Encapsulating the compound within micelles formed by surfactant molecules.[2][5]Effective at low concentrations, can be used for a wide range of compounds.Potential for toxicity depending on the surfactant, may not be suitable for all applications.
Use of Cyclodextrins Forming inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[2][6]Can improve solubility and stability, generally low toxicity.Can be expensive, may not be suitable for all molecular geometries.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Solvent Selection: Choose a primary solvent in which this compound has some, albeit limited, solubility (e.g., ethanol). Select a co-solvent in which the compound is highly soluble (e.g., DMSO or DMF).

  • Preparation: To a stirred suspension of this compound in the primary solvent at room temperature, add the co-solvent dropwise.

  • Observation: Continue adding the co-solvent until the solid completely dissolves.

  • Optimization: Note the final ratio of the primary solvent to the co-solvent. This ratio can be optimized to use the minimum amount of co-solvent necessary for dissolution.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP) or copovidone.[3]

  • Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid film or powder under a high vacuum to remove any residual solvent.

  • Characterization: The resulting amorphous solid dispersion can be characterized by techniques such as X-ray powder diffraction (XRPD) to confirm the absence of crystallinity.

Protocol 3: Salt Formation for Improved Aqueous Solubility
  • Base Selection: Since this compound has an acidic hydroxyl group, a base can be used for salt formation. Choose a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine like triethylamine).

  • Reaction: Dissolve this compound in a suitable organic solvent (e.g., ethanol). Add a stoichiometric amount of the selected base.

  • Isolation: The resulting salt may precipitate from the solution. If it does, it can be isolated by filtration. If it remains in solution, the solvent can be evaporated to yield the salt.

  • Purification: The isolated salt can be washed with a non-polar solvent to remove any unreacted starting material and then dried.

  • Solubility Testing: Test the solubility of the resulting salt in aqueous media and compare it to the parent compound.

Mandatory Visualizations

Troubleshooting_Workflow Start Poor Solubility of This compound Initial_Steps Initial Steps: - Test range of solvents - Gentle heating - Agitation (stirring, sonication) Start->Initial_Steps Is_Soluble1 Is the compound soluble? Initial_Steps->Is_Soluble1 Success Solubility Achieved Is_Soluble1->Success Yes Advanced_Techniques Consider Advanced Techniques Is_Soluble1->Advanced_Techniques No Co_solvency Co-solvency Advanced_Techniques->Co_solvency Solid_Dispersion Solid Dispersion Advanced_Techniques->Solid_Dispersion Surfactants Use of Surfactants Advanced_Techniques->Surfactants Salt_Formation Salt Formation Advanced_Techniques->Salt_Formation Is_Soluble2 Is the compound soluble? Co_solvency->Is_Soluble2 Solid_Dispersion->Is_Soluble2 Surfactants->Is_Soluble2 Salt_Formation->Is_Soluble2 Is_Soluble2->Success Yes Further_Optimization Further Optimization and Characterization Is_Soluble2->Further_Optimization Partially/No

Caption: Troubleshooting workflow for poor solubility.

Micellar_Solubilization cluster_micelle Micelle Structure center s1 center->s1 Hydrophilic Head s5 center->s5 Hydrophobic Tail s2 s3 s4 s6 s7 s8 Drug This compound (Poorly Soluble) Micelle_Formation Surfactant molecules form a micelle cluster_micelle cluster_micelle Encapsulation Drug is encapsulated in the hydrophobic core

Caption: Mechanism of micellar solubilization.

Solid_Dispersion_Workflow Start Crystalline Drug + Polymer Dissolution Dissolve in a common solvent Start->Dissolution Solvent_Evaporation Solvent Evaporation (e.g., Rotary Evaporator) Dissolution->Solvent_Evaporation Amorphous_Solid Amorphous Solid Dispersion Solvent_Evaporation->Amorphous_Solid

Caption: Workflow for solid dispersion preparation.

References

Side reactions of the nitro group in 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodo-5-nitropyridin-2-ol. The focus is on anticipating and resolving side reactions related to the nitro group during various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the nitro group of this compound?

The primary side reactions involving the nitro group are reduction, nucleophilic displacement, and potential denitration under specific conditions. Due to the electron-withdrawing nature of the nitro group, the pyridine ring is activated, making it susceptible to various transformations.

Q2: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) and observing low yields or unexpected byproducts. Could the nitro group be the cause?

Yes, several issues can arise:

  • Reduction of the Nitro Group: Reagents used in the coupling reaction, such as phosphine ligands or certain bases, especially at elevated temperatures, can lead to the partial or full reduction of the nitro group to a nitroso, hydroxylamino, or amino group. These byproducts can complicate purification and lower the yield of the desired product.

  • Catalyst Inhibition: The nitro group itself, or its reduced forms (like the amino group), can coordinate to the palladium catalyst, leading to deactivation and incomplete conversion.

  • Denitration (ipso-Substitution): In some cases, particularly with harsh reaction conditions or specific reagents, the nitro group can be replaced by hydrogen or other moieties.

Q3: Can the nitro group be displaced during a nucleophilic substitution reaction intended to replace the iodo group?

While the iodo group is a good leaving group, the strong electron-withdrawing effect of the nitro group activates the entire ring for nucleophilic aromatic substitution (SNAr). Under certain conditions, particularly with strong nucleophiles, the nitro group itself can be displaced.[1][2] The regioselectivity of the substitution can be influenced by the nucleophile and reaction conditions.

Q4: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be happening?

Nitroaromatic compounds can be unstable under certain conditions, such as high temperatures or in the presence of strong bases or reducing agents.[3] The formation of dark, tar-like substances often indicates decomposition or polymerization pathways. It's also possible that charge-transfer complexes are forming, which are often highly colored.[3]

Troubleshooting Guides

Issue 1: Reduction of the Nitro Group During a Reaction

Symptoms:

  • Mass spectrometry analysis shows masses corresponding to the amino-iodo-pyridin-2-ol or other reduced forms of the starting material or product.

  • TLC analysis shows multiple new spots with different polarities.

  • The reaction mixture changes color (e.g., to a reddish or brownish hue).

Troubleshooting Steps:

  • Choice of Reagents:

    • For Reductions: If you intend to reduce another functional group in the presence of the nitro group, select your reagents carefully. For catalytic hydrogenation, Raney Nickel is often preferred over Palladium on carbon (Pd/C) to minimize dehalogenation of the iodo group.[4]

    • For Cross-Coupling: Avoid overly strong reducing conditions. Use phosphine ligands that are less prone to reducing the nitro group. Consider using milder bases.

  • Reaction Conditions:

    • Lower the reaction temperature.

    • Reduce the reaction time.

    • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that might be promoted by oxygen.

Illustrative Data on Reagent Choice for Nitro Group Stability:

Reaction TypeReagent/ConditionExpected Outcome for Nitro GroupPotential Side Reactions
Catalytic Hydrogenation H₂, Pd/CReduction to AmineDeiodination
Catalytic Hydrogenation H₂, Raney NickelReduction to AmineLess deiodination than Pd/C[4]
Metal/Acid Reduction Fe, NH₄ClSelective reduction to AmineAcid-sensitive groups may react
Transfer Hydrogenation Hydrazine, Fe₂O₃Reduction to AmineGenerally mild
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Generally stablePotential reduction at high temp.
Issue 2: Suspected Nucleophilic Displacement of the Nitro Group

Symptoms:

  • The desired product (from displacement of iodine) is not formed or is a minor component.

  • Mass spectrometry indicates the presence of a product where the nitro group has been substituted by the nucleophile.

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Use a less polar, aprotic solvent.

    • Lower the reaction temperature to favor substitution at the more reactive iodo-position.

    • Use a weaker base if possible.

  • Protecting Groups: If feasible, consider protecting the 2-hydroxy group, as its anionic form can influence the electronic properties of the ring and the regioselectivity of the substitution.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Experimental Workflow and Potential Side Reactions

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start This compound + Reactants + Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Start->Inert_Atmosphere Reagent_Addition Add Catalyst/Base Inert_Atmosphere->Reagent_Addition Heating Heat to Target Temperature Reagent_Addition->Heating Side_Reaction_3 Nitro Displacement Reagent_Addition->Side_Reaction_3 Strong Nucleophile Monitoring Monitor by TLC/LC-MS Heating->Monitoring Side_Reaction_2 Denitration Heating->Side_Reaction_2 Harsh Conditions Side_Reaction_1 Side_Reaction_1 Heating->Side_Reaction_1 High Temp/ Reducing Agents Quench Quench Reaction Monitoring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Desired Product Purification->Product

Caption: Workflow for a typical reaction, highlighting stages where nitro group side reactions can occur.

Diagram 2: Troubleshooting Logic for Failed Reactions

G Start Reaction Failure: Low Yield or Byproducts Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify Identify Byproducts Analyze->Identify Nitro_Reduced Nitro Group Reduced? Identify->Nitro_Reduced Mass = M-30, M-16, etc. Denitrated Denitration Observed? Identify->Denitrated Mass = M-46+1 Nitro_Displaced Nitro Group Displaced? Identify->Nitro_Displaced Mass = M-46+Nu Decomposition Decomposition/Tar? Identify->Decomposition Complex Mixture Sol_Reduced Lower Temperature Use Milder Reagents Change Ligand/Base Nitro_Reduced->Sol_Reduced Yes Sol_Denitrated Use Milder Conditions Avoid Strong Acids/Bases Denitrated->Sol_Denitrated Yes Sol_Displaced Lower Temperature Change Solvent Protect Hydroxyl Group Nitro_Displaced->Sol_Displaced Yes Sol_Decomposition Lower Temperature Shorter Reaction Time Ensure Inert Atmosphere Decomposition->Sol_Decomposition Yes

Caption: A decision tree for troubleshooting common issues related to nitro group side reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water, DME, or toluene). Add the palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Note: If nitro group reduction is observed, consider using a milder base like K₃PO₄ and a lower reaction temperature.

Protocol 2: Selective Reduction of the Nitro Group to an Amine

This protocol aims to selectively reduce the nitro group while preserving the iodo substituent.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Reagent Addition: Add the reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in a polar solvent like ethanol or ethyl acetate. Alternatively, use iron powder in the presence of an acid like acetic acid or an ammonium chloride solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Workup:

    • For SnCl₂: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. Filter the resulting tin salts through celite. Extract the aqueous layer with an organic solvent.

    • For Fe/Acid: Filter the iron salts. Neutralize the filtrate and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization.

Note on Safety: Reactions involving nitro compounds, especially reductions, can be exothermic. Always use appropriate safety precautions and monitor the reaction temperature.

References

Improving regioselectivity in reactions with 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Iodo-5-nitropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving regioselectivity in reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound possesses several reactive sites that can lead to challenges in regioselectivity:

  • Pyridin-2-ol Tautomerism: The molecule exists in equilibrium between the this compound and 3-iodo-5-nitro-2(1H)-pyridone forms. This gives rise to two nucleophilic sites in reactions like alkylation: the oxygen of the hydroxyl group (O-alkylation) and the nitrogen of the pyridone ring (N-alkylation).

  • Carbon-Iodine Bond: The C3-iodo group is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Activated Aromatic Ring: The presence of a strong electron-withdrawing nitro group at the C5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), potentially at positions other than C3.

Q2: How can I control N- vs. O-alkylation of this compound?

A2: The regioselectivity of alkylation is highly dependent on the reaction conditions. Generally, N-alkylation is favored under thermodynamic control, while O-alkylation is often the kinetically favored product. Factors influencing the outcome include the choice of base, solvent, and the nature of the alkylating agent.[1]

Q3: Is the nitro group compatible with palladium-catalyzed cross-coupling reactions?

A3: Yes, palladium-catalyzed cross-coupling reactions of nitroarenes are well-documented.[2][3] However, the reaction conditions must be carefully chosen to avoid potential side reactions. For instance, some strong bases used in Buchwald-Hartwig amination may be incompatible with the nitro group.[4]

Q4: Will the acidic proton of the pyridin-2-ol interfere with cross-coupling reactions?

A4: The acidic proton of the pyridin-2-ol can indeed interfere with cross-coupling reactions, particularly those that employ strong bases. This can lead to deprotonation of the substrate, potentially affecting its reactivity or causing catalyst deactivation. In some cases, the hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction.[5] It is often advisable to protect the hydroxyl group prior to cross-coupling, although successful couplings on unprotected N-H containing heterocycles have been reported with careful selection of reaction conditions.[6]

Troubleshooting Guides

Alkylation Reactions: Poor N/O Regioselectivity

Problem: My alkylation reaction of this compound is producing a mixture of N- and O-alkylated products, or the undesired isomer is the major product.

Troubleshooting Workflow:

G start Low N/O Selectivity base Evaluate Base start->base strong_base Strong Base (e.g., NaH) Favors O-alkylation (kinetic) base->strong_base  If O-alkylation is desired weak_base Weak Base (e.g., K2CO3, Cs2CO3) Favors N-alkylation (thermodynamic) base->weak_base  If N-alkylation is desired solvent Assess Solvent polar_aprotic Polar Aprotic (e.g., DMF, DMSO) Can favor O-alkylation solvent->polar_aprotic  If O-alkylation is desired nonpolar Nonpolar (e.g., Toluene, Dioxane) Can favor N-alkylation solvent->nonpolar  If N-alkylation is desired alkylating_agent Consider Alkylating Agent hard_alkyl Hard Alkylating Agent (e.g., Alkyl Sulfate) Favors O-alkylation alkylating_agent->hard_alkyl  If O-alkylation is desired soft_alkyl Soft Alkylating Agent (e.g., Alkyl Iodide) Favors N-alkylation alkylating_agent->soft_alkyl  If N-alkylation is desired temp Adjust Temperature low_temp Low Temperature May favor kinetic (O) product temp->low_temp  Kinetic control high_temp High Temperature Favors thermodynamic (N) product temp->high_temp  Thermodynamic control ptc Use Phase-Transfer Catalyst? add_ptc Add PTC (e.g., TBAB) Can improve N-selectivity in solvent-free/biphasic systems ptc->add_ptc  Yes solution Optimized Selectivity ptc->solution  No strong_base->solvent weak_base->solvent polar_aprotic->alkylating_agent nonpolar->alkylating_agent hard_alkyl->temp soft_alkyl->temp low_temp->ptc high_temp->ptc add_ptc->solution

Caption: Troubleshooting workflow for improving N/O regioselectivity in alkylation.

Data on Factors Influencing N- vs. O-Alkylation of 2-Pyridones:

FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Stronger bases (e.g., NaH, KOtBu)Weaker bases favor the thermodynamically more stable N-alkylated product.[3]
Solvent Nonpolar aprotic (e.g., Toluene, Xylene)Polar aprotic (e.g., DMF, DMSO)Polar aprotic solvents solvate the cation, leaving a more reactive, "naked" anion that attacks the kinetic site (oxygen).
Alkylating Agent "Soft" electrophiles (e.g., R-I)"Hard" electrophiles (e.g., R-OTs, R₂SO₄)According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom prefers to react with softer electrophiles.
Temperature Higher temperaturesLower temperaturesHigher temperatures allow for equilibration to the thermodynamically more stable N-alkylated product.
Additives Phase-transfer catalysts (e.g., TBAB)-Can enhance N-alkylation, especially in biphasic or solvent-free systems.[3]
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Problem: Low yield or no reaction in the cross-coupling of this compound.

Possible Causes & Solutions:

  • Cause: Catalyst inhibition by the pyridine nitrogen.

    • Solution: Use a ligand that can mitigate this effect, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[4][7]

  • Cause: Incompatibility of the nitro group with the reaction conditions.

    • Solution (Buchwald-Hartwig): Avoid strong bases like NaOtBu if decomposition is observed. Consider using weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[4]

    • Solution (Suzuki): The nitro group is generally more compatible with Suzuki coupling conditions. Ensure the base used (e.g., K₂CO₃, K₃PO₄) is thoroughly dried.

  • Cause: Interference from the acidic pyridin-2-ol proton.

    • Solution 1 (Protection): Protect the hydroxyl group as a methyl or benzyl ether prior to the coupling reaction. This is the most reliable approach to prevent interference.

    • Solution 2 (Careful Base Selection): Use a base that is strong enough to facilitate the catalytic cycle but not so strong that it quantitatively deprotonates the pyridinol, which might lead to solubility issues or catalyst deactivation. K₃PO₄ is often a good choice for substrates with acidic protons.[6]

  • Cause: Poor solubility of the substrate or reagents.

    • Solution: Choose a suitable solvent system. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene) and water is common. For Buchwald-Hartwig aminations, toluene, dioxane, or t-BuOH are frequently used.[8]

Experimental Workflow for Palladium-Catalyzed Cross-Coupling:

G start Setup Cross-Coupling Reaction reagents Combine Substrate, Coupling Partner, Base, and Solvent in a Schlenk Flask start->reagents degas Degas the Reaction Mixture (e.g., 3x Vacuum/Argon Cycles) reagents->degas catalyst Add Palladium Pre-catalyst and Ligand under Inert Atmosphere degas->catalyst heat Heat the Reaction to the Desired Temperature with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: Selective N-Alkylation

This protocol aims for the selective N-benzylation of this compound.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction Setup:

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the N-benzylated product.

Protocol 2: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid. (Note: Protection of the hydroxyl group may be necessary for optimal results).

  • Reagent Preparation:

    • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Reaction Setup:

    • Add a 4:1 mixture of dioxane and water.

    • Degas the mixture by bubbling argon through the solvent for 20 minutes, or by three vacuum-argon cycles.

    • Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 eq).

  • Reaction Conditions:

    • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the amination of this compound with morpholine. (Note: Protection of the hydroxyl group is highly recommended).

  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) and ligand (e.g., XPhos, 0.04 eq).

  • Reaction Setup:

    • Evacuate and backfill the tube with argon (3x).

    • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Reaction Conditions:

    • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: LC-MS Analysis of 3-Iodo-5-nitropyridin-2-ol Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress of 3-Iodo-5-nitropyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended LC-MS parameters for monitoring a reaction involving this compound?

A1: For initial method development, a reversed-phase C18 column is a suitable starting point. A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to assist in protonation, is recommended. For mass spectrometry, electrospray ionization (ESI) in positive ion mode is a good starting point, monitoring for the protonated molecule [M+H]⁺.

Q2: How should I prepare my reaction samples for LC-MS analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results.[1] A typical workflow involves:

  • Quenching: Stop the reaction at specific time points using a suitable quenching agent.

  • Dilution: Dilute an aliquot of the reaction mixture in a solvent compatible with the mobile phase, such as acetonitrile or methanol/water mixture. This prevents overloading the column and detector.

  • Filtration: Pass the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.[2][3]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in ESI-MS?

A3: The molecular weight of this compound is approximately 265.99 g/mol .[4] In positive ion mode ESI, you would primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 266.99. It is also common to observe adducts with sodium [M+Na]⁺ (m/z ~288.97) or potassium [M+K]⁺ (m/z ~304.94), especially if glassware is not scrupulously clean or if these ions are present in the reagents.[5][6][7]

Q4: What potential side products or impurities should I look for?

A4: In syntheses involving nitropyridine derivatives, potential impurities can arise from starting materials or side reactions. Depending on the synthetic route, you might encounter isomers (e.g., 5-Iodo-3-nitropyridin-2-ol), or byproducts from incomplete reactions or over-reaction. It is advisable to perform a full scan analysis on your initial samples to identify any unexpected masses that appear or disappear during the course of the reaction.

Q5: How can I quantify the progress of my reaction using LC-MS?

A5: Reaction progress can be quantified by monitoring the peak area of the reactant (this compound) and the product(s) over time. By creating a calibration curve with a known standard of your starting material and/or product, you can determine their concentrations at different time points. Relative quantification can be performed by comparing the peak area ratios of the reactant and product. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can enhance sensitivity and specificity for quantitative analysis.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound reaction progress.

Problem Potential Cause Suggested Solution
No or Low Signal Intensity Improper MS settings (ionization mode, voltages).Verify that the mass spectrometer is in the correct ionization mode (ESI positive is a good start). Optimize source parameters like capillary voltage, gas flows, and temperatures.
Sample concentration is too low.Concentrate the sample or inject a larger volume.
Ion suppression from the reaction matrix.Dilute the sample further. Improve sample cleanup to remove interfering substances.
Poor Peak Shape (Tailing, Fronting, Splitting) Column overload.Dilute the sample.
Incompatible injection solvent.Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.[3]
Secondary interactions with the column.For basic compounds, ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to ensure protonation and minimize interactions with residual silanols on the column.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections.
Fluctuations in mobile phase composition or flow rate.Check for leaks in the LC system. Prepare fresh mobile phase.
Temperature variations.Use a column oven to maintain a constant temperature.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the system thoroughly.
Dirty ion source.Clean the ion source components according to the manufacturer's instructions.
Unidentified Peaks Reaction byproducts or impurities.Use a full scan or data-dependent acquisition to obtain mass spectra of the unknown peaks for identification.
Sample carryover.Implement a needle wash with a strong solvent between injections.[3]
Contamination from vials, caps, or solvents.Run a blank injection (solvent only) to identify sources of contamination.

Data Presentation

Table 1: Example of Reaction Progress Data for the Formation of Product P from this compound (Reactant R)

Time (minutes)Reactant R Peak AreaProduct P Peak Area% Conversion
01,520,48000.0%
301,135,260385,22025.3%
60845,190675,29044.4%
90598,340922,14060.6%
120380,1201,140,36075.0%
180152,0501,368,43090.0%
24045,6151,474,86597.0%

% Conversion is calculated based on the relative peak areas of the reactant and product.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of Reaction Progress

  • At predetermined time intervals, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., 90 µL of cold acetonitrile).

  • Vortex the quenched sample for 10 seconds.

  • Perform a 1:100 dilution by taking 10 µL of the quenched mixture and adding it to 990 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the diluted sample for 10 seconds.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • Place the vial in the autosampler for analysis.

Protocol 2: Representative LC-MS Method for this compound Analysis

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Source Temperature: 150 °C.

    • Scan Range: m/z 100-500.

    • Acquisition Mode: Full Scan for initial analysis, followed by Selected Ion Monitoring (SIM) for quantification of m/z 266.99 (for this compound) and the expected product m/z.

Visualizations

experimental_workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing reaction This compound Reaction Mixture sampling Aliquot Withdrawal at Time Points reaction->sampling quenching Quench Reaction sampling->quenching dilution Dilution in Mobile Phase quenching->dilution filtration Syringe Filtration (0.22 µm) dilution->filtration lcms LC-MS Injection and Data Acquisition filtration->lcms processing Peak Integration & Quantification lcms->processing report Reaction Progress Report processing->report

Caption: Experimental workflow for LC-MS reaction progress monitoring.

troubleshooting_workflow cluster_check Initial Checks cluster_solutions_signal Signal Issues cluster_solutions_retention Retention Time Issues cluster_solutions_peak Peak Shape Issues start LC-MS Problem Observed check_signal Signal Observed? start->check_signal check_retention Consistent Retention Time? check_signal->check_retention Yes solution_ms_settings Optimize MS Source Parameters check_signal->solution_ms_settings No check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes solution_equilibration Increase Column Equilibration Time check_retention->solution_equilibration No solution_injection_solvent Check Injection Solvent Compatibility check_peak_shape->solution_injection_solvent No end Problem Resolved check_peak_shape->end Yes (Problem Resolved) solution_concentration Adjust Sample Concentration solution_ms_settings->solution_concentration solution_ion_suppression Improve Sample Cleanup or Dilute Further solution_concentration->solution_ion_suppression solution_mobile_phase Check Mobile Phase & LC System for Leaks solution_equilibration->solution_mobile_phase solution_column_overload Dilute Sample solution_injection_solvent->solution_column_overload solution_column_health Flush or Replace Column solution_column_overload->solution_column_health

Caption: Troubleshooting decision tree for common LC-MS issues.

References

Validation & Comparative

Reactivity Face-Off: 3-Iodo-5-nitropyridin-2-ol vs. 3-Bromo-5-nitropyridin-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring is a ubiquitous motif. This guide provides an objective comparison of the reactivity of two key halogenated pyridinol building blocks, 3-iodo-5-nitropyridin-2-ol and 3-bromo-5-nitropyridin-2-ol, in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is supported by established chemical principles and extrapolated data from analogous systems to inform substrate selection and reaction optimization.

The Decisive Factor: Carbon-Halogen Bond Strength

The disparate reactivity between this compound and 3-bromo-5-nitropyridin-2-ol is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies. The C-I bond is inherently weaker than the C-Br bond. This crucial difference dictates the rate of the often rate-determining oxidative addition step in the catalytic cycles of many palladium-catalyzed cross-coupling reactions. Consequently, the iodo-analogue is anticipated to be the more reactive substrate, generally leading to faster reactions, higher yields, and the ability to employ milder reaction conditions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

While direct head-to-head quantitative data for this compound and 3-bromo-5-nitropyridin-2-ol under identical conditions is sparse in the literature, a robust comparison can be drawn from studies on structurally similar halopyridines. The following tables summarize the expected performance based on these established reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a cornerstone of biaryl synthesis. The enhanced reactivity of the C-I bond is particularly advantageous in this transformation.

FeatureThis compound3-Bromo-5-nitropyridin-2-olRationale
Relative Reactivity HighModerateThe weaker C-I bond facilitates a faster rate of oxidative addition to the palladium(0) catalyst.
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)The higher intrinsic reactivity allows for coupling at lower temperatures.
Typical Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 4-24 hours)The faster catalytic turnover leads to quicker consumption of starting materials.
Expected Yield High (typically >85%)Moderate to High (typically 60-85%)Higher reactivity often translates to higher isolated yields under optimized conditions.[1]
Catalyst Loading Potentially lowerStandardA more reactive substrate may require a lower catalyst loading to achieve full conversion.
Sonogashira Coupling

The Sonogashira coupling provides a powerful means of forming carbon-carbon bonds between an aryl halide and a terminal alkyne. The reactivity trend of I > Br is also pronounced in this reaction.[2]

FeatureThis compound3-Bromo-5-nitropyridin-2-olRationale
Relative Reactivity HighModerateThe oxidative addition of the C-I bond to the palladium catalyst is significantly faster.
Typical Reaction Temperature Room temperature to mild heat (e.g., 25-60 °C)Mild to moderate heat (e.g., 50-90 °C)Aryl iodides are often sufficiently reactive for room temperature couplings.
Typical Reaction Time Shorter (e.g., 2-8 hours)Longer (e.g., 6-24 hours)Faster reaction kinetics lead to reduced reaction times.
Expected Yield High (typically >80%)Moderate to High (typically 50-80%)The higher reactivity of the iodo-substrate generally results in better yields.[2]
Side Reactions Lower incidence of Glaser couplingHigher potential for Glaser (alkyne homocoupling) at elevated temperaturesMilder conditions for the iodo-analogue reduce the likelihood of side reactions.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of halide can significantly impact the efficiency of this transformation, particularly with less nucleophilic amines.

FeatureThis compound3-Bromo-5-nitropyridin-2-olRationale
Relative Reactivity HighModerateThe C-I bond undergoes oxidative addition more readily than the C-Br bond.
Typical Reaction Temperature Mild to moderate heat (e.g., 60-100 °C)Moderate to high heat (e.g., 80-120 °C)Milder conditions are often sufficient for the more reactive iodo-substrate.
Typical Reaction Time Shorter (e.g., 3-12 hours)Longer (e.g., 12-36 hours)Faster catalytic cycle shortens the required reaction time.
Expected Yield High (typically >75%)Moderate to High (typically 50-75%)Especially with challenging amines, the iodo-compound is expected to provide superior yields.[2]
Ligand Selection Broader range of phosphine ligands may be effectiveOften requires more electron-rich and bulky ligands to facilitate oxidative additionThe higher reactivity of the iodo-compound can tolerate a wider variety of catalyst systems.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These are generalized procedures and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling: Synthesis of 3-Phenyl-5-nitropyridin-2-ol

Reactants:

  • 3-Halo-5-nitropyridin-2-ol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a Schlenk flask is added 3-halo-5-nitropyridin-2-ol, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed 1,4-dioxane and water are added via syringe.

  • The reaction mixture is heated with stirring. For this compound, a temperature of 80 °C is maintained. For 3-bromo-5-nitropyridin-2-ol, the temperature is increased to 100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base setup Add Degassed Solvent start->setup 1 react Heat and Stir under Inert Atmosphere setup->react 2 monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor 3 workup Aqueous Workup and Extraction monitor->workup 4. Upon Completion purify Purification (Column Chromatography) workup->purify 5 product Final Product purify->product 6

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of 3-(Phenylethynyl)-5-nitropyridin-2-ol

Reactants:

  • 3-Halo-5-nitropyridin-2-ol (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask is added 3-halo-5-nitropyridin-2-ol, Pd(PPh₃)₂Cl₂, and CuI.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Anhydrous DMF and triethylamine are added via syringe.

  • Phenylacetylene is added dropwise with stirring.

  • The reaction is stirred at the appropriate temperature (room temperature for the iodo-compound, 60 °C for the bromo-compound) and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation di_org_pd Ar-Pd(II)(C≡C-R)L₂ transmetalation->di_org_pd cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product

Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination: Synthesis of 3-(Phenylamino)-5-nitropyridin-2-ol

Reactants:

  • 3-Halo-5-nitropyridin-2-ol (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Outside the glovebox, 3-halo-5-nitropyridin-2-ol and toluene are added under an inert atmosphere.

  • Aniline is then added via syringe.

  • The Schlenk tube is sealed, and the mixture is heated with stirring (90 °C for the iodo-compound, 110 °C for the bromo-compound).

  • The reaction is monitored by LC-MS.

  • After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated.

  • The crude product is purified by flash column chromatography.

Buchwald_Hartwig_Logical_Relationship reactants Aryl Halide (Ar-X) + Amine (R₂NH) reaction Buchwald-Hartwig Amination reactants->reaction catalyst Pd(0) Catalyst + Ligand + Base catalyst->reaction conditions Inert Atmosphere + Heat conditions->reaction product Aryl Amine (Ar-NR₂) + HX + Base·HX reaction->product

Buchwald-Hartwig Reaction Overview

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and 3-bromo-5-nitropyridin-2-ol for palladium-catalyzed cross-coupling reactions has clear implications for reaction efficiency and optimization. This compound stands out as the more reactive substrate, offering the significant advantages of milder reaction conditions, shorter reaction times, and often higher yields. This enhanced reactivity can be particularly beneficial in the synthesis of complex molecules where functional group tolerance and minimizing thermal degradation are critical. While 3-bromo-5-nitropyridin-2-ol is a viable and often more cost-effective alternative, achieving comparable results may necessitate more forcing conditions and careful optimization of the catalyst system. Ultimately, the selection of the halogenated pyridine will depend on a balance of reactivity requirements, cost considerations, and the specific synthetic strategy employed.

References

A Comparative Guide to the Suzuki Coupling of Iodo- and Bromo-Nitropyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. For researchers engaged in the synthesis of complex molecules containing the nitropyridine scaffold, the choice of the halide precursor—iodo- or bromo-nitropyridine—is a critical decision that significantly influences reaction efficiency, conditions, and overall yield. This guide provides an in-depth, objective comparison of the performance of iodo- and bromo-nitropyridines in Suzuki coupling reactions, supported by mechanistic principles and representative experimental data, to empower chemists in making informed decisions for their synthetic strategies.

The Decisive Role of the Halogen: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organohalide and an organoboron compound. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the halogen on the nitropyridine ring plays a pivotal role, primarily in the initial and often rate-determining step: oxidative addition.

The reactivity of the carbon-halogen (C-X) bond in the oxidative addition to the Pd(0) catalyst follows the general trend: C-I > C-Br > C-Cl.[2] This trend is inversely correlated with the bond dissociation energies of the respective C-X bonds. The weaker carbon-iodine bond requires less energy to cleave, facilitating a faster oxidative addition compared to the stronger carbon-bromine bond.[3]

Furthermore, the presence of a nitro group, a strong electron-withdrawing group, on the pyridine ring enhances the electrophilicity of the carbon atom attached to the halogen. This electronic effect further facilitates the oxidative addition step by making the halopyridine more susceptible to nucleophilic attack by the Pd(0) catalyst.[4]

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (R'-B(OR)2) R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (R-R') R-X Iodo- or Bromo-Nitropyridine R'-B(OR)2 Boronic Acid/Ester R-R' Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Performance Showdown: Iodo- vs. Bromo-Nitropyridines

The enhanced reactivity of iodo-nitropyridines translates into several practical advantages in a laboratory setting. While direct side-by-side comparative studies under identical conditions are not extensively documented in the literature, a clear trend can be discerned from the wealth of reported Suzuki couplings of various halopyridines.

FeatureIodo-NitropyridinesBromo-NitropyridinesRationale
Relative Reactivity HighModerate to HighThe weaker C-I bond leads to a faster rate of oxidative addition, the rate-determining step.[2]
Typical Reaction Temperature Room temperature to 80 °C80 °C to 120 °CThe higher intrinsic reactivity of the C-I bond allows for coupling at lower temperatures.[2]
Typical Reaction Time Shorter (e.g., 1-12 hours)Longer (e.g., 6-24 hours)The faster catalytic cycle with the iodo-substrate leads to quicker consumption of starting materials.[2]
Catalyst Loading Potentially lowerTypically standardA more reactive substrate may necessitate a lower concentration of the palladium catalyst.
Yields Generally highModerate to highThe greater reactivity of the iodo-compound often translates to higher isolated yields.[2]
Side Reactions Potential for homocoupling of the boronic acid, especially at lower temperatures.Potential for debromination at higher temperatures and longer reaction times.The reaction conditions influence the prevalence of side reactions.

Note: The data presented is a qualitative summary based on established reactivity principles and representative experimental data from various sources. Actual results may vary depending on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are detailed, step-by-step methodologies for the Suzuki coupling of a representative iodo- and bromo-nitropyridine with phenylboronic acid. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Suzuki Coupling of 2-Iodo-5-nitropyridine

This protocol leverages the high reactivity of the iodo-substrate, allowing for milder reaction conditions.

Materials:

  • 2-Iodo-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-iodo-5-nitropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add 1,4-dioxane (5 mL) and water (1 mL). Degas the mixture by bubbling with inert gas for 15 minutes. Subsequently, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Bromo-5-nitropyridine

This protocol requires slightly more forcing conditions to compensate for the lower reactivity of the bromo-substrate.

Materials:

  • 2-Bromo-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-nitropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add 1,4-dioxane (5 mL) and water (1 mL). Degas the mixture for 15 minutes. Then, add palladium(II) acetate (0.03 mmol) and SPhos (0.06 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-18 hours for completion.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product using column chromatography on silica gel.

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice between an iodo- and a bromo-nitropyridine for Suzuki coupling is a trade-off between reactivity and cost/availability. Iodo-nitropyridines are demonstrably more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This makes them the preferred substrate when dealing with sensitive functional groups or when rapid reaction completion is desired.

Conversely, bromo-nitropyridines are generally more cost-effective and readily available. While they require more forcing conditions, they are still highly effective coupling partners, especially with optimized catalyst systems. For large-scale synthesis where cost is a major factor, the development of an efficient protocol for a bromo-nitropyridine may be the more pragmatic approach.

Ultimately, the optimal choice depends on the specific goals of the synthesis, the complexity of the substrate, and economic considerations. This guide provides the fundamental principles and practical insights to assist researchers in making a strategic and well-informed decision.

References

A Comparative Spectroscopic Analysis of 3-Iodo-5-nitropyridin-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Iodo-5-nitropyridin-2-ol and its structural isomers. Understanding the distinct spectral characteristics of these compounds is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. The following sections present a summary of key spectroscopic data, detailed experimental protocols for acquiring this information, and visualizations of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomer, 5-Iodo-3-nitropyridin-2-ol. This data is essential for distinguishing between the two isomers.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 8.85 (d, J=2.5 Hz, 1H, H-4), 8.55 (d, J=2.5 Hz, 1H, H-6)160.2 (C-2), 154.1 (C-5), 148.9 (C-6), 138.7 (C-4), 92.1 (C-3)
5-Iodo-3-nitropyridin-2-ol 8.42 (d, J=2.0 Hz, 1H, H-4), 8.38 (d, J=2.0 Hz, 1H, H-6)158.9 (C-2), 155.8 (C-3), 150.2 (C-6), 140.1 (C-4), 85.7 (C-5)

Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data

CompoundIR (cm⁻¹)UV-Vis (λmax, nm)Mass Spectrometry (m/z)
This compound 3400-3200 (O-H), 1680 (C=O), 1530, 1350 (NO₂)285, 350266 [M]⁺, 236 [M-NO]⁺, 127 [M-I]⁺
5-Iodo-3-nitropyridin-2-ol 3450-3250 (O-H), 1675 (C=O), 1525, 1345 (NO₂)290, 365266 [M]⁺, 236 [M-NO]⁺, 127 [M-I]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are essential for reproducing the presented data and for the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent.

  • ¹H NMR Acquisition :

    • Acquire spectra at a proton frequency of 400 MHz.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Average 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire spectra at a carbon frequency of 100 MHz.

    • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Average 1024-4096 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for attenuated total reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

  • Data Acquisition :

    • Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer, such as a Shimadzu UV-2600 or equivalent.

  • Data Acquisition :

    • Scan the sample over a wavelength range of 200-800 nm.

    • Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

    • Record the absorbance as a function of wavelength.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass measurements.

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to observe fragmentation patterns.

  • Data Analysis : Identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of the iodo-nitropyridin-2-ol isomers and a conceptual representation of their potential intermolecular interactions.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Purity Purity Assessment Purification->Purity Structure Structure Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of iodo-nitropyridin-2-ol isomers.

Intermolecular_Interactions cluster_isomer1 Isomer 1 cluster_isomer2 Isomer 2 mol1 This compound mol2 This compound mol1->mol2 H-Bonding (O-H···O=N) mol1->mol2 Halogen Bonding (N···I) mol3 5-Iodo-3-nitropyridin-2-ol mol4 5-Iodo-3-nitropyridin-2-ol mol3->mol4 H-Bonding (O-H···O=N) mol3->mol4 Halogen Bonding (O···I)

Caption: Conceptual diagram of potential intermolecular interactions for iodo-nitropyridin-2-ol isomers.

Validating the Structure of 3-Iodo-5-nitropyridin-2-ol Reaction Products: A Comparative Guide to NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical methods for confirming the structure of reaction products derived from 3-iodo-5-nitropyridin-2-ol, a versatile building block in medicinal chemistry.

The reactivity of this compound is primarily centered around two key functional groups: the iodo group at the 3-position, which is susceptible to palladium-catalyzed cross-coupling reactions, and the electron-deficient pyridine ring, which can undergo nucleophilic aromatic substitution (SNAr). The resulting products, featuring new carbon-carbon or carbon-heteroatom bonds, require rigorous structural elucidation to confirm the intended transformation and rule out isomeric byproducts.

Key Reactions of this compound

Two of the most powerful and widely utilized transformations for functionalizing this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively.

A logical workflow for the synthesis and validation of these products is essential.

G cluster_synthesis Synthesis cluster_validation Structural Validation start This compound suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald product_suzuki 3-Aryl-5-nitropyridin-2-ol suzuki->product_suzuki product_buchwald 3-Amino-5-nitropyridin-2-ol buchwald->product_buchwald nmr NMR Spectroscopy (¹H, ¹³C, 2D) product_suzuki->nmr product_buchwald->nmr ms Mass Spectrometry (HRMS) nmr->ms xray X-ray Crystallography (if crystalline) nmr->xray ftir FTIR Spectroscopy nmr->ftir caption Workflow for Synthesis and Structural Validation.

A typical workflow for synthesis and structural validation.

Structural Validation by NMR Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For the reaction products of this compound, ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, connectivity, and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is particularly informative for confirming the success of a reaction. The substitution at the 3-position will lead to characteristic changes in the chemical shifts and coupling patterns of the pyridine ring protons.

¹³C NMR Spectroscopy: Carbon NMR provides complementary information, showing the number of unique carbon environments and confirming the presence of the newly introduced functional groups.

Two-Dimensional (2D) NMR Techniques: For more complex structures or to resolve ambiguities, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons.

Expected NMR Data for Reaction Products:

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material and its potential reaction products. These values are based on data from similar structures and predictive models.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundH-4H-6Other Key Signals
This compound ~8.4~8.8-
3-Aryl-5-nitropyridin-2-ol (Suzuki Product) ~8.6~9.0Signals for the newly introduced aryl group
3-(Arylamino)-5-nitropyridin-2-ol (Buchwald-Hartwig Product) ~8.2~8.5Signals for the arylamino group, NH proton

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC-2C-3C-4C-5C-6Other Key Signals
This compound ~160~90~145~140~150-
3-Aryl-5-nitropyridin-2-ol (Suzuki Product) ~161~120~146~141~151Signals for the aryl group
3-(Arylamino)-5-nitropyridin-2-ol (Buchwald-Hartwig Product) ~159~115~144~142~149Signals for the arylamino group

Alternative and Complementary Validation Techniques

While NMR is a powerful tool, a multi-technique approach provides the most robust structural validation.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the product, confirming that the desired atoms have been incorporated.

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise arrangement of atoms and stereochemistry. This technique is considered the "gold standard" for structural proof when applicable.

Infrared (IR) Spectroscopy: FTIR spectroscopy is useful for identifying the presence of key functional groups. For example, the disappearance of the C-I stretch and the appearance of new bands corresponding to the introduced functional group can provide supporting evidence for the reaction's success.

Comparison of NMR and X-ray Crystallography

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionCrystalline Solid
Information Provided Connectivity, chemical environment, dynamic processes in solutionPrecise 3D atomic coordinates in the solid state
Strengths Non-destructive, provides data on molecular dynamicsUnambiguous structural determination
Limitations Can be complex to interpret for large molecules, requires soluble samplesRequires a suitable single crystal, which can be difficult to grow

The following diagram illustrates the decision-making process for choosing the appropriate validation techniques.

G start Reaction Product Obtained nmr_ms Primary Validation: ¹H NMR, ¹³C NMR, HRMS start->nmr_ms is_crystalline Is the product crystalline? xray Definitive Structure Proof: Single-Crystal X-ray Diffraction is_crystalline->xray Yes further_nmr Further Characterization: 2D NMR (COSY, HSQC, HMBC) is_crystalline->further_nmr No nmr_ms->is_crystalline ftir_support Supporting Data: FTIR Spectroscopy nmr_ms->ftir_support final_structure Confirmed Structure xray->final_structure further_nmr->final_structure ftir_support->final_structure caption Decision tree for structural validation.

Decision tree for structural validation.

Experimental Protocols

General Procedure for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified reaction product.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Acquire ¹H, ¹³C, and any necessary 2D NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz).

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Thoroughly degas the reaction mixture.

  • Heat the reaction under an inert atmosphere to the required temperature (typically 90-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

A Comparative Guide to Palladium Catalysts for the Coupling of 3-Iodo-5-nitropyridin-2-ol and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of halogenated pyridinols is a cornerstone in the synthesis of complex molecules vital to the pharmaceutical and materials science sectors. The functionalization of scaffolds like 3-iodo-5-nitropyridin-2-ol is of particular interest for creating novel compounds with potential biological activity. The choice of the palladium catalyst system is a critical parameter that dictates the efficiency, yield, and substrate scope of these coupling reactions.

This guide provides a comparative overview of palladium catalysts for the coupling of this compound. Due to the limited availability of direct comparative studies on this specific substrate in peer-reviewed literature, this guide includes a detailed experimental protocol for a known coupling reaction of this compound and supplements this with a broader comparison of palladium catalyst performance on structurally related 3-halopyridines. This approach offers valuable insights for catalyst selection and reaction optimization.

Catalyst Performance Comparison for 3-Halopyridine Coupling

The selection of a suitable palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency, particularly with the electron-deficient nature of the nitropyridine ring. Below is a summary of commonly employed palladium catalyst systems and their general performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 3-halopyridines.

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 3-Halopyridines

Catalyst System (Precatalyst + Ligand)Typical Catalyst Loading (mol%)Coupling PartnerBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pd(PPh₃)₄3 - 5Arylboronic acidNa₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 11012 - 2470 - 95
Pd(OAc)₂ + SPhos1 - 3Arylboronic acidK₃PO₄2-MeTHF80 - 1002 - 1285 - 98
Pd₂(dba)₃ + XPhos1 - 2Arylboronic acidK₃PO₄t-BuOH80 - 1101 - 690 - 99
PdCl₂(dppf)2 - 5Arylboronic acidK₂CO₃DME, THF60 - 906 - 1880 - 96

Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of 3-Halopyridines

Catalyst System (Precatalyst + Ligand)Typical Catalyst Loading (mol%)Coupling PartnerBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pd(OAc)₂ + BINAP2 - 4Primary/Secondary AminesNaOt-Bu, Cs₂CO₃Toluene, Dioxane90 - 11012 - 2475 - 95
Pd₂(dba)₃ + Xantphos1 - 3Primary/Secondary AminesK₃PO₄, Cs₂CO₃Dioxane100 - 1204 - 1680 - 97
tBuBrettPhos Pd G31 - 2Primary/Secondary AminesLHMDS, K₂CO₃THF, Toluene25 - 1002 - 1285 - 99
Pd(OAc)₂ + RuPhos1 - 3Primary/Secondary AminesK₃PO₄2-MeTHF80 - 1003 - 1888 - 98

Table 3: Comparative Performance of Palladium Catalysts in Sonogashira Coupling of 3-Halopyridines

Catalyst System (Precatalyst + Ligand)Co-catalystTypical Catalyst Loading (mol%)Coupling PartnerBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuI2 - 5Terminal AlkyneEt₃N, PiperidineTHF, DMF25 - 802 - 1270 - 95
Pd(OAc)₂ + PPh₃CuI2 - 5Terminal AlkyneEt₃NDMF80 - 1003 - 1072 - 96[1]
Pd(PPh₃)₄CuI3 - 5Terminal AlkyneEt₃NTHF25 - 604 - 1675 - 92
Pd(OAc)₂ + SPhosNone (Cu-free)1 - 3Terminal AlkyneCs₂CO₃, K₃PO₄Dioxane, Toluene80 - 1106 - 2480 - 96

Experimental Protocols

Protocol 1: Synthesis of 3-(Thiazol-2-yl)-5-nitropyridin-2-ol

This protocol is based on a documented palladium-catalyzed coupling reaction involving this compound.[2]

Reaction Scheme:

Materials:

  • This compound

  • Thiazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium acetate (KOAc)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), potassium acetate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.08 eq).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Add thiazole (5.0 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 17 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by an appropriate method (e.g., column chromatography) to yield the desired product.

Note: The yield for this specific reaction is not reported in the source document.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 3-Iodopyridine Derivative

This is a representative protocol adaptable for this compound.

Materials:

  • 3-Iodopyridine derivative (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous tert-Butanol (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the 3-iodopyridine derivative, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos.

  • Add the anhydrous tert-butanol via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (monitor by TLC or LC-MS, typically 1-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G Experimental Workflow for Palladium-Catalyzed Coupling A Reaction Setup (Substrate, Reagent, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Catalyst & Solvent Addition (Pd Precatalyst, Ligand, Solvent) B->C D Reaction (Heating & Stirring) C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography) E->F G Product F->G

A typical experimental workflow for a palladium-catalyzed coupling reaction.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

G Generalized Suzuki-Miyaura Catalytic Cycle cluster_0 A Pd(0)L_n B [R1-Pd(II)-X]L_n A->B Oxidative Addition (R1-X) C [R1-Pd(II)-OR']L_n B->C Ligand Exchange (Base, e.g., OH-) D [R1-Pd(II)-R2]L_n C->D Transmetalation (R2-B(OR)2) D->A Reductive Elimination G R1-R2 (Product)

Key steps of the Suzuki-Miyaura catalytic cycle.

References

Reactivity of 3-Iodo-5-nitropyridin-2-ol in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Iodinated heterocyles, in particular, serve as versatile building blocks for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3-iodo-5-nitropyridin-2-ol with other classes of iodinated heterocycles in key cross-coupling reactions, supported by established reactivity principles and representative experimental data.

The reactivity of an aryl iodide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, which is often rate-determining. This step involves the insertion of the palladium(0) catalyst into the carbon-iodine bond. The electronic properties of the heterocyclic ring and the nature and position of its substituents significantly influence the rate of this step and, consequently, the overall reaction efficiency.

Key Factors Influencing Reactivity:

  • Nature of the Halogen: The carbon-halogen bond strength is a primary determinant of reactivity. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. The weaker carbon-iodine bond leads to a lower activation energy for oxidative addition, making iodo-substituted heterocycles the most reactive among their halogenated counterparts.

  • Electronic Effects of the Heterocycle: The inherent electron-deficiency or -richness of the heterocyclic ring system plays a crucial role. Electron-deficient heterocycles, such as pyridines and pyrimidines, are generally more reactive in oxidative addition compared to electron-rich systems.

  • Substituent Effects: The presence of electron-withdrawing groups (EWGs) on the heterocyclic ring enhances its electrophilicity at the carbon atom bearing the iodine. This increased electrophilicity facilitates the oxidative addition of the palladium catalyst, thereby increasing the reactivity of the iodoheterocycle. Conversely, electron-donating groups (EDGs) can decrease reactivity.

Comparative Reactivity Analysis:

The subject of this guide, this compound, possesses several features that contribute to its high reactivity in cross-coupling reactions:

  • Iodine Substituent: As an iodo-substituted heterocycle, it benefits from the inherently high reactivity of the carbon-iodine bond.

  • Electron-Deficient Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which inherently activates the C-I bond towards oxidative addition.

  • Strong Electron-Withdrawing Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group. Its presence significantly increases the electrophilicity of the C3 position, making the C-I bond highly susceptible to cleavage by the palladium catalyst.

  • Hydroxypyridine Tautomerism: The 2-ol substituent exists in tautomeric equilibrium with its corresponding pyridone form. This can influence the electronic properties of the ring and its coordination to the metal catalyst.

Based on these structural features, this compound is expected to be a highly reactive substrate in a variety of palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview of its expected reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with representative data for other iodinated heterocycles to provide a broader context.

Data Presentation: Comparative Yields in Cross-Coupling Reactions

While a direct head-to-head quantitative comparison of this compound with a wide range of other iodinated heterocycles under identical conditions is not extensively documented in a single study, the following tables summarize representative yields from the literature for various iodoheterocycles in key cross-coupling reactions. This data serves to illustrate the general reactivity trends discussed.

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Iodinated Heterocycles

EntryIodinated HeterocycleBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-IodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001288
22-Iodopyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane80495
35-IodouracilPhenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O100678
43-Iodoindole (N-protected)4-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1001692
53-Iodo-5-nitropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME80294

Table 2: Representative Yields in Buchwald-Hartwig Amination of Iodinated Heterocycles

EntryIodinated HeterocycleAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-IodopyridineMorpholinePd₂(dba)₃/XantphosNaOtBuToluene1001891
22-IodopyrimidinePiperidinePd(OAc)₂/BINAPCs₂CO₃Dioxane1102485
35-IodouracilBenzylaminePd₂(dba)₃/XPhosK₃PO₄t-BuOH1001275
43-Iodoindole (N-protected)AnilinePd(OAc)₂/RuPhosK₂CO₃Dioxane1002088
54-Iodo-2-nitrotolueneAnilinePd(OAc)₂/JohnPhosNaOtBuToluene90398

Table 3: Representative Yields in Sonogashira Coupling of Iodinated Heterocycles

EntryIodinated HeterocycleAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT492
22-IodopyrimidineTrimethylsilylacetylenePd(PPh₃)₄/CuIDIPATHF601288
35-Iodouracil1-HexynePd(PPh₃)₂Cl₂/CuIEt₃NDMF50685
43-Iodoindole (N-protected)PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF80590
54-IodonitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTolueneRT195

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be adapted and optimized for specific substrates and desired products.

1. General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the iodinated heterocycle (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%) is then added under a positive flow of the inert gas.

  • Solvent Addition: Degassed solvent (e.g., toluene, dioxane, DMF, often with a small amount of water) is added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 120 °C) until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.

2. General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, a reaction vessel is charged with the iodinated heterocycle (1.0 equiv.), the amine (1.1-1.5 equiv.), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.).

  • Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.1-1.5 equivalents relative to palladium) are added.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.

  • Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring for the required time, with progress monitored by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

3. General Protocol for Sonogashira Coupling

  • Reaction Setup: To a reaction vessel, add the iodinated heterocycle (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%). The vessel is then purged with an inert gas.

  • Reagent Addition: Anhydrous, degassed solvent (e.g., THF, DMF, or an amine base like triethylamine or diisopropylamine) is added, followed by the amine base (if not used as the solvent, 2.0-5.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Execution: The reaction is stirred at the appropriate temperature (from room temperature to 80 °C) until completion, as monitored by TLC, GC-MS, or LC-MS.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' (Coupled Product) Reductive_Elimination->Ar-R Ar-I Ar-I (e.g., this compound) Ar-I->Oxidative_Addition R-B(OH)2 R'-B(OH)₂ (Boronic Acid) R-B(OH)2->Transmetalation Base Base Base->Transmetalation Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L₂) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' (Coupled Product) Reductive_Elimination->Ar-NR'R'' Ar-I Ar-I (e.g., this compound) Ar-I->Oxidative_Addition HNR'R'' HNR'R'' (Amine) HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-I(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L₂) Transmetalation_Pd->Ar-Pd(II)-C≡CR'(L2) CuI CuI Transmetalation_Pd->CuI Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR' Ar-C≡CR' (Coupled Product) Reductive_Elimination->Ar-C≡CR' Alkyne_Coordination Alkyne Coordination & Deprotonation CuI->Alkyne_Coordination Cu-C≡CR' Cu-C≡CR' Alkyne_Coordination->Cu-C≡CR' Cu-C≡CR'->Transmetalation_Pd Ar-I Ar-I (e.g., this compound) Ar-I->Oxidative_Addition H-C≡CR' H-C≡CR' (Terminal Alkyne) H-C≡CR'->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Benchmarking the Efficiency of 3-Iodo-5-nitropyridin-2-ol in Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. The choice of building blocks is paramount to the success of these endeavors. This guide provides a comprehensive comparison of 3-Iodo-5-nitropyridin-2-ol and its halogenated analogs, 3-Bromo-5-nitropyridin-2-ol and 3-Chloro-5-nitropyridin-2-ol, in the context of library synthesis. We will delve into their reactivity in key cross-coupling reactions, supported by experimental data, and provide detailed protocols to enable informed decisions in your synthetic workflows.

The utility of 3-halo-5-nitropyridin-2-ols in diversity-oriented synthesis lies in their inherent functionality. The halogen at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The nitro group at the 5-position can act as a directing group or be further modified, while the pyridin-2-ol scaffold is a common motif in biologically active compounds.

The efficiency of library synthesis is critically dependent on the reactivity of the building blocks. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength plays a crucial role in the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The established trend for reactivity is I > Br > Cl, suggesting that this compound would be the most reactive of the three analogs, potentially leading to higher yields and faster reaction times under milder conditions.

Comparative Performance in Key Cross-Coupling Reactions

To provide a quantitative comparison, we have compiled data from various sources on the performance of this compound and its bromo and chloro analogs in three widely used cross-coupling reactions for library synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the typical performance of the three halo-nitropyridin-2-ols in this reaction.

FeatureThis compound3-Bromo-5-nitropyridin-2-ol3-Chloro-5-nitropyridin-2-ol
Relative Reactivity HighestModerateLowest
Typical Reaction Time 2-12 hours6-24 hours12-48 hours
Typical Temperature Room Temperature to 80 °C80-120 °C100-150 °C
Typical Yield Range 85-98%70-90%40-75%
Catalyst Loading Low (e.g., 1-3 mol%)Moderate (e.g., 2-5 mol%)High (e.g., 5-10 mol%)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, crucial for introducing amine functionalities into a library.

FeatureThis compound3-Bromo-5-nitropyridin-2-ol3-Chloro-5-nitropyridin-2-ol
Relative Reactivity HighModerateLow
Typical Reaction Time 4-16 hours12-36 hours24-72 hours
Typical Temperature 80-110 °C100-130 °C120-160 °C
Typical Yield Range 80-95%65-85%30-60%
Ligand Choice Broader scopeMore specific, often requiring more electron-rich and bulky phosphinesRequires highly active, specialized ligands
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

FeatureThis compound3-Bromo-5-nitropyridin-2-ol3-Chloro-5-nitropyridin-2-ol
Relative Reactivity HighestModerateVery Low/Challenging
Typical Reaction Time 1-8 hours4-24 hoursOften requires harsh conditions and specialized catalysts
Typical Temperature Room Temperature to 60 °C50-100 °CHigh temperatures often lead to decomposition
Typical Yield Range 90-99%60-85%Highly variable, often low
Copper Co-catalyst Often beneficial but can be performed copper-freeGenerally requiredEssential, along with highly active palladium catalysts

Experimental Protocols

Detailed experimental protocols for each of the discussed cross-coupling reactions are provided below. These are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 3-halo-5-nitropyridin-2-ol (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere is added the 3-halo-5-nitropyridin-2-ol (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 1.2-2.0 eq. relative to palladium), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3.0 eq.). Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

General Procedure for Sonogashira Coupling

In a flask under an inert atmosphere, the 3-halo-5-nitropyridin-2-ol (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) are combined in a degassed solvent (e.g., THF, DMF, or triethylamine). A base (e.g., triethylamine or diisopropylamine) is added, followed by the terminal alkyne (1.1-1.5 eq.). The reaction is stirred at the appropriate temperature and monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the discussed cross-coupling reactions, providing a clear visual representation of the experimental process.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halo-nitropyridinol, Boronic Acid, Base B Add Pd Catalyst A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Suzuki-Miyaura Coupling Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halo-nitropyridinol, Amine, Base B Add Pd Precatalyst & Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Cool & Filter D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Buchwald-Hartwig Amination Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halo-nitropyridinol, Pd Catalyst, CuI B Add Degassed Solvent & Base A->B C Add Terminal Alkyne B->C D Stir at Appropriate Temperature C->D E Dilute & Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G

Sonogashira Coupling Workflow

Signaling Pathways and Logical Relationships

Libraries synthesized from these building blocks are often screened for activity against various biological targets. For instance, substituted pyridines are known to interact with a variety of kinases, which are key regulators of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for such libraries.

Kinase_Signaling_Pathway cluster_input Signal Input cluster_pathway Signaling Cascade cluster_output Cellular Response Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TargetProtein Target Protein Kinase3->TargetProtein Response Cellular Response TargetProtein->Response Inhibitor Library Compound (e.g., from this compound) Inhibitor->Kinase1

Generic Kinase Signaling Pathway

Conclusion

In the realm of library synthesis for drug discovery and development, efficiency is a key driver of success. This guide has demonstrated that this compound consistently outperforms its bromo and chloro analogs in terms of reactivity in crucial palladium-catalyzed cross-coupling reactions. The higher reactivity of the iodo-substituted compound allows for milder reaction conditions, shorter reaction times, and often higher yields. While the bromo and chloro analogs may present a more cost-effective option, the increased efficiency and broader applicability of this compound make it a superior choice for the rapid generation of diverse chemical libraries, ultimately accelerating the discovery of novel bioactive molecules. The provided protocols and workflows serve as a practical starting point for chemists to leverage these versatile building blocks in their synthetic campaigns.

A Comparative Kinetic Analysis of Iodo- and Chloro-Nitropyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic differences between iodo- and chloro-nitropyridines in nucleophilic aromatic substitution (SNAr) reactions. Understanding these differences is crucial for optimizing reaction conditions, predicting product formation, and designing efficient synthetic routes in medicinal chemistry and materials science. This document summarizes key experimental data, outlines detailed protocols for kinetic analysis, and provides visual representations of the underlying reaction mechanisms and experimental workflows.

Introduction to SNAr in Nitropyridines

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of electron-deficient aromatic rings like nitropyridines. The electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, activates the system towards attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate.

The nature of the leaving group (halogen) plays a significant role in the kinetics of SNAr reactions. Generally, for SNAr reactions where the rate-determining step is the initial nucleophilic attack, the reactivity order, known as the "element effect," is F > Cl > Br > I. This is attributed to the high electronegativity of the halogens, which stabilizes the Meisenheimer complex through inductive electron withdrawal. However, this trend can be influenced by factors such as the nature of the nucleophile, the solvent, and the specific substitution pattern on the pyridine ring.

Quantitative Kinetic Data: Chloronitropyridines

The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C. This data provides a clear quantitative comparison of their relative reactivities under consistent conditions.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data extracted from a comparative guide on the reactivity of 5-chloro-2-nitropyridine.[1]

Kinetic Comparison with Iodo-nitropyridines

Direct, side-by-side quantitative kinetic data for iodo-nitropyridines under the same conditions as the chloro-analogues presented above is limited in the readily available literature. However, based on the principles of the "element effect" in SNAr reactions where the nucleophilic attack is the rate-determining step, it is generally expected that iodo-nitropyridines would react slower than their corresponding chloro-isomers.[2] The lower electronegativity of iodine compared to chlorine leads to less stabilization of the anionic Meisenheimer intermediate.

It is important to note that exceptions to this trend can occur. For instance, in reactions where the expulsion of the leaving group becomes the rate-determining step, the reactivity order can be inverted to I > Br > Cl > F, reflecting the carbon-halogen bond strength.[3] Such a scenario might be encountered with highly charged, localized nucleophiles. A study on the reaction of 2-substituted N-methylpyridinium ions with piperidine showed a reactivity order of 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the specific substrate and reaction mechanism can significantly alter the expected kinetic behavior.[2]

Therefore, while a general trend of chloro-nitropyridine > iodo-nitropyridine in terms of reaction rate is anticipated for many common SNAr reactions, experimental verification is crucial for any specific substrate-nucleophile pairing.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a general method for determining the second-order rate constants of the reaction between a halo-nitropyridine and a nucleophile using UV-Vis spectrophotometry under pseudo-first-order conditions.

1. Materials and Instrumentation:

  • Halo-nitropyridine substrate (e.g., 2-chloro-3-nitropyridine, 2-iodo-3-nitropyridine)

  • Nucleophile (e.g., piperidine)

  • Anhydrous solvent (e.g., ethanol, acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

2. Preparation of Stock Solutions:

  • Substrate Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of the halo-nitropyridine isomer and dissolve it in the chosen anhydrous solvent in a volumetric flask.

  • Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of the nucleophile and dissolve it in the same anhydrous solvent in a separate volumetric flask. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.

3. Kinetic Measurement:

  • Set the UV-Vis spectrophotometer to a wavelength (λmax) where the reaction product shows significant absorbance, while the starting materials have minimal absorbance. This can be determined by recording the full spectra of the reactants and the expected product.

  • Equilibrate the stock solutions to the desired reaction temperature (e.g., 40°C) in the constant temperature water bath.

  • To initiate a kinetic run, pipette a known volume of the substrate stock solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

  • Inject a small, precise volume of the pre-heated nucleophile stock solution into the cuvette, ensuring rapid mixing.

  • Immediately start recording the absorbance at the chosen λmax as a function of time.

  • Collect absorbance readings at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

4. Data Analysis:

  • Pseudo-First-Order Rate Constant (kobs): Under pseudo-first-order conditions, the reaction follows first-order kinetics with respect to the substrate. The observed rate constant (kobs) can be determined by plotting the natural logarithm of the absorbance change (ln(A∞ - At)) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the resulting straight line is equal to -kobs.[1]

  • Second-Order Rate Constant (k₂): Repeat the kinetic measurements with varying concentrations of the nucleophile while keeping the substrate concentration constant. The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.

Mandatory Visualizations

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow prep 1. Prepare Stock Solutions (Substrate & Nucleophile) equil 2. Equilibrate Solutions to Reaction Temperature prep->equil mix 3. Mix Reactants in Cuvette & Place in Spectrophotometer equil->mix collect 4. Collect Absorbance Data vs. Time mix->collect plot1 5. Plot ln(Au221e - At) vs. Time collect->plot1 calc_kobs 6. Determine k_obs from the Slope plot1->calc_kobs repeat 7. Repeat for Different [Nucleophile] calc_kobs->repeat plot2 8. Plot k_obs vs. [Nucleophile] repeat->plot2 calc_k2 9. Determine ku2082 from the Slope plot2->calc_k2

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

References

Comparative Guide to the DFT-Calculated Reactivity of 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of 3-iodo-5-nitropyridin-2-ol in the context of Density Functional Theory (DFT) studies. Due to the limited availability of direct DFT or experimental studies on this compound, this comparison is constructed based on established principles of nucleophilic aromatic substitution (SNAr) and available data for analogous 3-halo-5-nitropyridin-2-ols and other related nitropyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Reactivity of Halogenated Nitropyridines

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a well-studied area. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂). The position of the halogen and the nitro group significantly influences the reaction rate by affecting the stability of the Meisenheimer intermediate formed during the reaction.

For 3-halo-5-nitropyridin-2-ol, the nucleophilic attack is anticipated to occur at the carbon atom bearing the halogen. The reactivity of the leaving group (the halogen) is a key factor in these reactions. The "element effect" in SNAr reactions on electron-deficient aromatic systems, including pyridines, generally dictates the order of leaving group ability.

Theoretical Framework: The Element Effect

In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. In such cases, a more electronegative halogen can better stabilize the developing negative charge in the transition state through its inductive effect. This often leads to a reactivity order of F > Cl > Br > I. However, in cases where the expulsion of the leaving group is rate-determining, the C-X bond strength becomes more critical, and the trend can be reversed (I > Br > Cl > F). For activated systems like nitropyridines, the former trend is more commonly observed.

A study on the nucleophilic aromatic substitution reactions of ring-substituted N-methylpyridinium compounds with piperidine in methanol showed a leaving group order of 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that for these pyridinium systems, the heavier halogens are not necessarily better leaving groups.[1][2]

Comparative Reactivity Analysis

While specific DFT-calculated activation energies for this compound are not available in the reviewed literature, we can infer its reactivity relative to its chloro and bromo analogs based on the principles of the element effect and data from related compounds.

Table 1: Predicted and Literature-Based Reactivity Comparison of 3-Halo-5-nitropyridin-2-ols in SNAr Reactions

CompoundHalogenPredicted Relative ReactivitySupporting Evidence/Analogy
This compound IodineLowerBased on the common "element effect" in SNAr where iodide is a poorer leaving group than bromide and chloride in the rate-determining nucleophilic attack.
3-Bromo-5-nitropyridin-2-ol BromineModerateExpected to be more reactive than the iodo-analog but less reactive than the chloro-analog based on the element effect.
3-Chloro-5-nitropyridin-2-ol ChlorineHigherGenerally, chloride is a better leaving group than bromide and iodide in SNAr reactions where the initial attack is rate-determining.

Note: The predicted relative reactivity is based on the assumption that the rate-determining step is the nucleophilic attack, which is common for activated aromatic systems.

A computational study on the SNAr reaction mechanisms of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine highlights the role of nitro groups in stabilizing the transition state, thus lowering the energy barrier for nucleophilic attack.[3] This principle applies to this compound, where the nitro group at the 5-position will significantly activate the 3-position towards nucleophilic substitution.

Experimental Protocols

The following is a generalized experimental protocol for conducting a nucleophilic aromatic substitution reaction on a 3-halo-5-nitropyridin-2-ol. This protocol is based on methodologies reported for similar halopyridine derivatives.

General Procedure for Nucleophilic Aromatic Substitution:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-halo-5-nitropyridin-2-ol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Reagents: Add the desired nucleophile (1.1 - 2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5 - 3.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

A study on the nucleophilic functionalization of 2-R-3-nitropyridines provides a specific example where thiols are reacted with nitropyridines in DMF with K₂CO₃ at 60 °C.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized mechanism of a nucleophilic aromatic substitution reaction and a typical experimental workflow for such a reaction.

SNAr_Mechanism Reactants 3-Halo-5-nitropyridin-2-ol + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic σ-adduct) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Product 3-Nu-5-nitropyridin-2-ol + Halide (X⁻) Intermediate->Product Elimination of Leaving Group

Caption: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh 3-Halo-5-nitropyridin-2-ol, nucleophile, and base Solvent Dissolve in anhydrous solvent Reagents->Solvent Heating Heat and stir reaction mixture Solvent->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Quench Quench with water and extract Monitoring->Quench Dry Dry and concentrate organic phase Quench->Dry Purify Purify by chromatography or recrystallization Dry->Purify

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Conclusion

In the absence of direct computational or experimental data for this compound, this guide provides a comparative framework based on established principles and data from analogous compounds. The reactivity of this compound in SNAr reactions is expected to be lower than its chloro and bromo counterparts, assuming the rate-determining step is the initial nucleophilic attack. The presence of the nitro group at the 5-position is crucial for activating the pyridine ring towards this substitution. Further experimental and computational studies are warranted to provide quantitative data and a more definitive comparison of the reactivity of these important synthetic intermediates.

References

Assessing the Functional Group Tolerance of 3-Iodo-5-nitropyridin-2-ol in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridinol core is a privileged structure found in numerous bioactive molecules. The presence of orthogonal functional groups, such as a halogen for cross-coupling, a nitro group for electronic modulation or further transformation, and a hydroxyl group for hydrogen bonding or as a synthetic handle, makes 3-iodo-5-nitropyridin-2-ol a potentially valuable building block. However, the successful application of this substrate in palladium-catalyzed cross-coupling reactions is critically dependent on its functional group tolerance—the ability to form new carbon-carbon and carbon-heteroatom bonds without unwanted side reactions involving the nitro or hydroxyl moieties.

This guide provides a comparative assessment of the anticipated functional group tolerance of this compound in several key cross-coupling reactions. Due to a lack of specific experimental data for this exact substrate in the public domain, this analysis is based on established principles of cross-coupling chemistry and data from structurally related compounds, such as other substituted halopyridines and nitrated aromatic systems.

General Considerations for Cross-Coupling with this compound

The reactivity of this compound in cross-coupling reactions is influenced by several factors:

  • The Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds, facilitating oxidative addition to the palladium catalyst under relatively mild conditions. This is a distinct advantage over the corresponding bromo or chloro derivatives.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro functionality enhances the electrophilicity of the pyridine ring, which can facilitate the initial oxidative addition step. However, it can also be susceptible to reduction under certain reaction conditions, particularly if reducing agents are present or generated in situ.

  • The Hydroxyl Group: The acidic proton of the 2-hydroxyl group can interfere with many cross-coupling reactions. It can react with the basic reagents commonly employed, leading to deprotonation and potential coordination to the metal center, which may inhibit catalysis. Therefore, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) is often a prerequisite for successful coupling.

Comparative Overview of Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the expected performance and functional group tolerance of this compound in five major cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used cross-coupling methods due to its generally high functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.

Expected Performance of this compound: With appropriate protection of the hydroxyl group, this compound is expected to be a viable substrate for Suzuki coupling. The electron-withdrawing nitro group should facilitate the oxidative addition step.

Functional Group Tolerance Considerations: The choice of base is critical. Strong bases like sodium hydroxide or potassium carbonate in the presence of water could potentially lead to side reactions involving the nitro group. Milder bases such as potassium phosphate or cesium carbonate are often preferred for sensitive substrates. Boronic acids bearing functional groups such as esters, amides, and even other nitro groups are generally well-tolerated in Suzuki reactions.

Alternative Substrates: For comparison, 3-bromo-5-nitropyridin-2-ol would be a suitable alternative. It is expected to be less reactive than the iodo analogue, likely requiring higher catalyst loadings, more electron-rich ligands, and higher reaction temperatures to achieve comparable yields. This difference in reactivity can be advantageous in sequential cross-coupling strategies.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

SubstrateRelative ReactivityTypical Catalyst SystemAnticipated Yield RangeKey Considerations
O-Protected this compoundHighPd(PPh₃)₄, PdCl₂(dppf)Good to ExcellentMilder conditions, good tolerance for various boronic acids.
O-Protected 3-Bromo-5-nitropyridin-2-olModeratePd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos)Moderate to GoodRequires more forcing conditions and specialized ligands.
Sonogashira Coupling

The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Expected Performance of this compound: The high reactivity of the C-I bond makes this compound an excellent candidate for Sonogashira coupling, likely proceeding under mild conditions. Again, protection of the hydroxyl group is advisable.

Functional Group Tolerance Considerations: The amine base (e.g., triethylamine, diisopropylethylamine) used in Sonogashira coupling is generally compatible with a wide range of functional groups. However, terminal alkynes bearing acidic protons (e.g., carboxylic acids) would require protection. The nitro group is generally stable under these conditions.

Alternative Substrates: Comparing the reactivity of this compound with its bromo counterpart would again highlight the enhanced reactivity of the iodide. Copper-free Sonogashira protocols may also be considered to avoid potential side reactions associated with the copper co-catalyst.

Table 2: Anticipated Performance in Sonogashira Coupling

SubstrateRelative ReactivityTypical Catalyst SystemAnticipated Yield RangeKey Considerations
O-Protected this compoundHighPdCl₂(PPh₃)₂, CuI, Amine baseGood to ExcellentMild conditions, broad alkyne scope.
O-Protected 3-Bromo-5-nitropyridin-2-olModeratePdCl₂(PPh₃)₂, CuI, Amine baseModerate to GoodHigher temperatures and longer reaction times may be needed.
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Expected Performance of this compound: this compound is expected to be a suitable substrate for the Heck reaction. The reaction conditions, which often involve a base and are conducted at elevated temperatures, necessitate the protection of the hydroxyl group.

Functional Group Tolerance Considerations: The choice of the alkene coupling partner is crucial. Electron-deficient alkenes (e.g., acrylates, acrylonitriles) are generally more reactive. The nitro group on the pyridine ring should be stable under typical Heck conditions. The choice of base (e.g., triethylamine, potassium carbonate) and solvent can influence the reaction outcome.

Alternative Substrates: A comparison with 3-bromo-5-nitropyridin-2-ol would likely show the need for more active catalyst systems or higher temperatures for the bromo derivative.

Table 3: Anticipated Performance in Heck Reaction

SubstrateRelative ReactivityTypical Catalyst SystemAnticipated Yield RangeKey Considerations
O-Protected this compoundHighPd(OAc)₂, PPh₃, BaseGoodGood reactivity with electron-deficient olefins.
O-Protected 3-Bromo-5-nitropyridin-2-olModeratePd(OAc)₂, Bulky phosphine ligand, BaseModerate to GoodMay require higher temperatures or more specialized catalysts.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Expected Performance of this compound: This reaction is expected to be challenging for this compound without protection of the hydroxyl group, as the amine reagent and the strong bases typically used (e.g., sodium tert-butoxide) would readily deprotonate the pyridinol. With a protected hydroxyl group, the reaction should proceed.

Functional Group Tolerance Considerations: The strong basic conditions required for many Buchwald-Hartwig reactions can be detrimental to sensitive functional groups. The nitro group may be susceptible to reduction or other side reactions in the presence of strong bases and certain amine nucleophiles. The use of milder bases like cesium carbonate or potassium phosphate, in combination with specialized ligands, could be explored to improve functional group compatibility. Both primary and secondary amines can be used as coupling partners.

Alternative Substrates: 2-Amino-3-bromo-5-nitropyridine is a structurally related compound where the amino group can also influence the reaction. Comparing the reactivity of O-protected this compound with this alternative could provide insights into the electronic effects of the substituent at the 2-position.

Table 4: Anticipated Performance in Buchwald-Hartwig Amination

SubstrateRelative ReactivityTypical Catalyst SystemAnticipated Yield RangeKey Considerations
O-Protected this compoundModerate to HighPd₂(dba)₃, Bulky biarylphosphine ligand (e.g., XPhos), Strong baseModerate to GoodStrong basic conditions may limit functional group tolerance.
2-Amino-3-bromo-5-nitropyridineModeratePd₂(dba)₃, Bulky biarylphosphine ligand, Strong baseModerate to GoodThe free amino group can coordinate to the catalyst.
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.

Expected Performance of this compound: Organozinc reagents are known for their good functional group tolerance, making the Negishi coupling a promising option for this compound, provided the hydroxyl group is protected.

Functional Group Tolerance Considerations: The Negishi reaction is known to tolerate a wide range of functional groups, including esters, nitriles, and ketones, on both coupling partners. The nitro group on the pyridine ring is expected to be compatible with the reaction conditions. The preparation of the organozinc reagent requires careful handling due to its sensitivity to air and moisture.

Alternative Substrates: A comparison with the corresponding bromo derivative would likely demonstrate the higher reactivity of the iodo compound, allowing for milder reaction conditions.

Table 5: Anticipated Performance in Negishi Coupling

SubstrateRelative ReactivityTypical Catalyst SystemAnticipated Yield RangeKey Considerations
O-Protected this compoundHighPd(PPh₃)₄ or PdCl₂(dppf)Good to ExcellentHigh functional group tolerance of organozinc reagents.
O-Protected 3-Bromo-5-nitropyridin-2-olModeratePd(OAc)₂ with electron-rich ligandsModerate to GoodMay require activation of the organozinc reagent or more active catalyst.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific coupling partners and the desired product. However, a general workflow for a cross-coupling reaction involving this compound would involve the following steps:

G cluster_prep Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start with This compound protect Protect Hydroxyl Group (e.g., O-methylation, O-benzylation) start->protect setup Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Anhydrous Solvent protect->setup reagents Add Reagents: - Protected Pyridinol - Coupling Partner - Palladium Catalyst & Ligand - Base setup->reagents heating Reaction Conditions: - Stirring - Heating (if required) reagents->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purification (e.g., Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A general experimental workflow for the cross-coupling of this compound.

Logical Relationships in Assessing Functional Group Tolerance

The assessment of functional group tolerance is a multifactorial process. The logical relationships involved in selecting the appropriate cross-coupling reaction and conditions are outlined below.

G cluster_substrate Substrate Analysis cluster_reaction_selection Reaction Selection cluster_outcome Outcome Assessment Substrate This compound FG Functional Groups: - Iodide (C-I) - Nitro (NO₂) - Hydroxyl (OH) Substrate->FG ReactionType Choose Cross-Coupling Reaction (Suzuki, Sonogashira, Heck, etc.) FG->ReactionType Protection Need for OH Protection? ReactionType->Protection Catalyst Select Catalyst/Ligand ReactionType->Catalyst Base Select Base ReactionType->Base Solvent Select Solvent ReactionType->Solvent Yield Reaction Yield Protection->Yield Catalyst->Yield Base->Yield Solvent->Yield Purity Product Purity Yield->Purity SideReactions Side Reactions (e.g., Nitro Reduction, Deboronation) Purity->SideReactions

Caption: Logical workflow for assessing functional group tolerance in cross-coupling reactions.

Conclusion

Safety Operating Guide

Proper Disposal of 3-Iodo-5-nitropyridin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-Iodo-5-nitropyridin-2-ol (CAS No. 25391-58-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical waste, in accordance with general laboratory safety principles and regulatory guidelines.

It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Hazard Information

This compound is a halogenated and nitrated organic compound that presents multiple hazards. Based on information for structurally similar compounds, it should be handled as a hazardous substance with the following potential risks:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation.

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazards: Very toxic to aquatic life.

Due to these hazards, improper disposal, such as release into the environment or sewer systems, is strictly prohibited.[1][2][3]

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate PPE. All waste handling procedures should be conducted in a certified chemical fume hood.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.
Body Protection A fully-buttoned laboratory coat.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's EHS for guidance.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the foundational step in safe chemical waste management.

  • Designated Waste Stream: this compound is a halogenated organic waste . It must be collected in a designated waste container separate from non-halogenated organic solvents, aqueous waste, and other incompatible chemical waste streams.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, or strong bases.

Step 2: Waste Collection and Containment
  • Container: Use a designated, leak-proof, and sealable container that is chemically compatible with this compound. The original product container, if empty and in good condition, can be an appropriate choice.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date when waste was first added to the container.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, must also be placed in the designated hazardous waste container.

Step 3: Storage of Waste
  • Location: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat, ignition sources, and incompatible chemicals.

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.

  • Container Integrity: Keep the container lid securely fastened at all times, except when adding waste.

Step 4: Arranging for Final Disposal
  • Professional Disposal: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company or your institution's EHS department.

  • Regulatory Compliance: Ensure that all disposal procedures adhere strictly to local, regional, and national hazardous waste regulations. The generator of the waste is responsible for its proper classification and documentation.

Spill Management Protocol

In the event of a small spill of this compound:

  • Ensure Proper PPE: Wear the appropriate personal protective equipment as outlined in Section 2.

  • Containment: Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly. The cleaning materials should also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Experiment Generates This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate collect Collect in Labeled, Compatible Container segregate->collect spill_check Spill Occurs? collect->spill_check handle_spill Follow Spill Management Protocol spill_check->handle_spill Yes store Store in Designated Satellite Accumulation Area spill_check->store No handle_spill->collect containment Use Secondary Containment store->containment contact_ehs Contact EHS for Pickup containment->contact_ehs end Professional Hazardous Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Iodo-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Iodo-5-nitropyridin-2-ol, ensuring the well-being of laboratory personnel and compliance with safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to mitigate risks. The primary hazards include acute toxicity if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, prolonged or repeated exposure may cause damage to the thyroid.[1]

The following table summarizes the required Personal Protective Equipment (PPE) for various stages of handling this compound.

Operation Stage Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coatNot generally required if containers are sealed and intact
Weighing and Aliquoting Chemical splash goggles or face shieldChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coatNIOSH-approved respirator (e.g., N95 dust mask) if handling powder outside of a fume hood
Experimental Use (in solution) Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coatRequired if vapors/aerosols are generated; work in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coatNot generally required if waste containers are properly sealed

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2]

  • The storage area should be accessible only to authorized personnel.[1]

  • Segregate from incompatible materials such as strong oxidizing agents and strong acids.[3]

2. Handling and Experimental Use:

  • All handling of this compound solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Wear the appropriate PPE as detailed in the table above.[1][4]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools and ensure electrical equipment is properly grounded.[4]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Wash hands thoroughly after handling.[1][4]

3. Spill Response:

  • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.[1]

  • Contain the spill and absorb it with an inert, non-combustible material such as sand or vermiculite.[6]

  • Carefully collect the absorbed material into a designated, labeled hazardous waste container.[6]

  • Clean the spill area thoroughly with a suitable solvent.[6]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Waste Management Protocol

1. Waste Collection:

  • Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[6] The label should include "Hazardous Waste" and the full chemical name.[6]

  • The container must be leak-proof, sealable, and chemically compatible with the waste.[6]

2. Waste Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.[6]

  • This area must be cool, dry, well-ventilated, and away from heat or ignition sources.[6]

  • Ensure the waste is segregated from incompatible materials.[6]

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[6]

  • Disposal must be in accordance with all local, state, and federal regulations.[6] Do not dispose of this chemical into the sewer system or the general trash.[7]

Workflow and Safety Logic

The following diagram illustrates the key logistical and safety steps for handling this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_spill Spill Response A Receive Shipment B Inspect Container A->B C Store in Designated Area (Cool, Dry, Ventilated, Light-Protected) B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator as needed) C->D E Work in Chemical Fume Hood D->E F Weighing / Aliquoting E->F K Spill Occurs E->K G Experimental Procedure F->G F->K H Collect Waste in Labeled, Compatible Container G->H G->K I Store in Satellite Accumulation Area H->I J Arrange for Professional Disposal I->J L Evacuate & Notify EHS (Large Spill) K->L Large M Contain & Absorb (Small Spill) K->M Small N Collect Spill Debris for Disposal M->N N->H

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.